molecular formula C18H18ClNO4 B2370021 methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Cat. No.: B2370021
M. Wt: 347.8 g/mol
InChI Key: MHVBXDQYQMEQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate is a useful research compound. Its molecular formula is C18H18ClNO4 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[[2-(5-chloro-2-phenoxyphenyl)acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-20(12-18(22)23-2)17(21)11-13-10-14(19)8-9-16(13)24-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBXDQYQMEQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (Asenapine Impurity 9)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Registry Number: 1180843-76-8 Molecular Formula: C₁₈H₁₈ClNO₄ Molecular Weight: 347.80 g/mol

This technical guide provides a comprehensive overview of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, a significant process-related impurity of the atypical antipsychotic drug, Asenapine. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering insights into its synthesis, characterization, and its context within the pharmaceutical landscape.

Introduction and Pharmaceutical Context

This compound, identified as "Asenapine Impurity 9," is a molecule of interest primarily due to its association with Asenapine.[1][2][3] Asenapine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[4][5] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Understanding the formation, synthesis, and potential impact of such impurities is a cornerstone of modern pharmaceutical development.[2] This guide will delve into the technical details of Asenapine Impurity 9, providing a foundational understanding for its synthesis and analysis.

Physicochemical Properties and Characterization

This compound is typically a white to off-white solid.[1] Its molecular structure, confirmed by analytical data from various suppliers, features a central acetamidoacetate core linking a 5-chloro-2-phenoxyphenyl moiety with a methyl group on the nitrogen.

PropertyValueReference
CAS Number 1180843-76-8[1][2]
Molecular Formula C₁₈H₁₈ClNO₄[1][2]
Molecular Weight 347.8[1][2]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[1]

Analytical Characterization: The definitive identification and purity assessment of this compound rely on standard analytical techniques. A typical Certificate of Analysis for a reference standard of Asenapine Impurity 9 would include:[1]

  • ¹H-NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons.

  • Mass Spectrometry: To verify the molecular weight of the compound.

  • Chromatographic Purity (HPLC/UPLC): To determine the percentage of the main compound and detect any other impurities.[6]

Proposed Synthesis Pathway

While specific proprietary synthesis details are not publicly available, a logical and scientifically sound synthetic route for this compound can be postulated based on its structure and known chemical reactions. The most probable approach involves the amide coupling of two key precursors: 2-(5-chloro-2-phenoxyphenyl)acetic acid and methyl 2-(methylamino)acetate (sarcosine methyl ester).

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling cluster_2 Final Product 2-(5-chloro-2-phenoxyphenyl)acetic acid 2-(5-chloro-2-phenoxyphenyl)acetic acid Amide_Formation Amide Bond Formation 2-(5-chloro-2-phenoxyphenyl)acetic acid->Amide_Formation methyl 2-(methylamino)acetate methyl 2-(methylamino)acetate methyl 2-(methylamino)acetate->Amide_Formation Coupling_Reagents e.g., EDC, HOBt, or SOCl₂ Coupling_Reagents->Amide_Formation This compound This compound Amide_Formation->this compound

Figure 1: Proposed synthetic workflow for Asenapine Impurity 9.

Synthesis of Precursor 1: 2-(5-chloro-2-phenoxyphenyl)acetic acid

This precursor is a known chemical intermediate.[7] Its synthesis is a critical first step.

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-chlorophenol and phenol in a suitable solvent such as dimethylformamide (DMF).

  • Ullmann Condensation: Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate). Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitored by TLC or HPLC).

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude 2-(5-chloro-2-phenoxyphenyl)phenol is then subjected to further reaction to introduce the acetic acid moiety, for instance, via reaction with a haloacetic acid ester followed by hydrolysis.

  • Final Acidification: The resulting product is acidified with a mineral acid (e.g., HCl) to precipitate the desired 2-(5-chloro-2-phenoxyphenyl)acetic acid. The solid is collected by filtration, washed with water, and dried.

Synthesis of Precursor 2: Methyl 2-(methylamino)acetate (Sarcosine methyl ester)

This is the methyl ester of N-methylglycine (sarcosine). It can be prepared from sarcosine or its hydrochloride salt.[8]

Step-by-step Protocol:

  • Esterification: Suspend sarcosine hydrochloride in methanol.[9]

  • Acid Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride or acetyl chloride as a source of HCl to catalyze the esterification.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for several hours.

  • Isolation: Remove the solvent under reduced pressure to obtain methyl 2-(methylamino)acetate hydrochloride as a solid, which can be used directly or neutralized to the free amine before the coupling reaction.

Amide Coupling Reaction

The final step is the formation of the amide bond between the two precursors.[10][11][12]

Step-by-step Protocol:

  • Activation of Carboxylic Acid: Dissolve 2-(5-chloro-2-phenoxyphenyl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) to form an activated ester in situ.[13] Alternatively, the carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride.

  • Amine Addition: In a separate flask, dissolve methyl 2-(methylamino)acetate (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free amine) in the same anhydrous solvent.

  • Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work-up and Purification: Quench the reaction with water or a dilute aqueous acid/base solution as appropriate. Extract the product into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

G Precursor_1 2-(5-chloro-2-phenoxyphenyl)acetic acid Coupling + Coupling Agents (e.g., EDC/HOBt) Precursor_1->Coupling Precursor_2 methyl 2-(methylamino)acetate Precursor_2->Coupling Product Asenapine Impurity 9 Coupling->Product

Figure 2: Amide coupling reaction scheme.

Mechanism of Action and Pharmacology (Contextual)

There is currently no publicly available data on the specific mechanism of action or pharmacological activity of this compound. As an impurity of Asenapine, its biological effects have not been characterized.

The parent drug, Asenapine, is a potent antagonist at a wide range of receptors, including dopamine (D₁, D₂, D₃, D₄), serotonin (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂𝒸, 5-HT₅ₐ, 5-HT₆, 5-HT₇), adrenergic (α₁ₐ, α₂ₐ, α₂ₑ, α₂𝒸), and histamine (H₁, H₂) receptors.[5][14][15] It exhibits partial agonism at the 5-HT₁ₐ receptor.[5] The therapeutic effects of Asenapine in schizophrenia and bipolar disorder are thought to be mediated through a combination of these antagonist activities at D₂ and 5-HT₂ₐ receptors.[16]

It is crucial to emphasize that the pharmacological profile of Asenapine cannot be directly extrapolated to its impurities. Impurities may be pharmacologically inert, possess a different pharmacological profile, or contribute to the side-effect profile of the API. Therefore, the primary significance of Asenapine Impurity 9 is in the context of pharmaceutical quality control and regulatory compliance.

Conclusion and Future Perspectives

This compound (Asenapine Impurity 9) is a critical compound to study in the context of the manufacturing and quality control of Asenapine. This guide has provided a plausible synthetic pathway and outlined the necessary analytical techniques for its characterization. The lack of public data on its pharmacological and toxicological profile highlights an area for future research. Such studies would be invaluable for a comprehensive risk assessment and for ensuring the highest standards of safety for patients receiving Asenapine. Further research into the formation pathways of this impurity during the synthesis of Asenapine could also lead to improved manufacturing processes with lower impurity levels.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, a key intermediate in the preparation of the atypical antipsychotic agent, Asenapine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the strategic approach to the synthesis, starting from commercially available precursors, and provides step-by-step protocols for the preparation of key intermediates and the final target molecule. The guide emphasizes the chemical principles underpinning the synthetic strategy, reaction conditions, and analytical characterization of the compounds involved.

Introduction

This compound (Figure 1) is a crucial building block in the multi-step synthesis of Asenapine. The structural complexity of this molecule, featuring a biaryl ether linkage and an N-methylated amide, necessitates a carefully designed synthetic route. This guide elucidates a practical and efficient pathway for its preparation, focusing on robust and scalable chemical transformations.

Figure 1: Chemical Structure of this compound

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two key precursors: 2-(5-chloro-2-phenoxyphenyl)acetic acid and methyl 2-(methylamino)acetate (sarcosine methyl ester). The central disconnection lies at the amide bond, suggesting a standard amide coupling reaction as the final key step in the synthesis.

Retrosynthesis target This compound disconnection Amide Bond Formation target->disconnection intermediates 2-(5-chloro-2-phenoxyphenyl)acetic acid + Methyl 2-(methylamino)acetate disconnection->intermediates

Diagram 1: Retrosynthetic analysis of the target molecule.

The overall synthetic strategy, therefore, involves three main stages:

  • Synthesis of the key intermediate, 2-(5-chloro-2-phenoxyphenyl)acetic acid.

  • Preparation of methyl 2-(methylamino)acetate hydrochloride (sarcosine methyl ester hydrochloride).

  • Amide coupling of these two intermediates to yield the final product.

Synthesis of Key Intermediates

Synthesis of 2-(5-chloro-2-phenoxyphenyl)acetic acid

The synthesis of 2-(5-chloro-2-phenoxyphenyl)acetic acid is a critical step, and various methods have been reported for the formation of the diaryl ether bond. A common and effective approach involves the Ullmann condensation of a phenol with an aryl halide.

Synthesis_Acid start 2-Bromo-4-chlorophenol + Phenylboronic Acid intermediate1 5-Chloro-2-phenoxyphenol start->intermediate1 Suzuki Coupling (e.g., Pd(PPh3)4, K2CO3) intermediate2 2-(5-Chloro-2-phenoxyphenyl)acetonitrile intermediate1->intermediate2 Williamson Ether Synthesis (e.g., Chloroacetonitrile, K2CO3) product 2-(5-Chloro-2-phenoxyphenyl)acetic acid intermediate2->product Hydrolysis (e.g., H2SO4, H2O)

Diagram 2: Synthetic pathway for 2-(5-chloro-2-phenoxyphenyl)acetic acid.

Experimental Protocol: Synthesis of 2-(5-chloro-2-phenoxyphenyl)acetic acid

This protocol is based on established methods for diaryl ether synthesis and subsequent nitrile hydrolysis[1].

Step 1: Synthesis of 5-chloro-2-phenoxyphenol

  • To a solution of 2-bromo-4-chlorophenol and phenylboronic acid in a suitable solvent such as toluene, add a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield 5-chloro-2-phenoxyphenol.

Step 2: Synthesis of 2-(5-chloro-2-phenoxyphenyl)acetonitrile

  • To a solution of 5-chloro-2-phenoxyphenol in a polar aprotic solvent such as acetone or acetonitrile, add a base (e.g., potassium carbonate) and chloroacetonitrile.

  • Heat the mixture at reflux for several hours until the starting material is consumed.

  • The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 2-(5-chloro-2-phenoxyphenyl)acetic acid

  • The resulting 2-(5-chloro-2-phenoxyphenyl)acetonitrile is hydrolyzed by heating with an aqueous acid solution (e.g., sulfuric acid)[1].

  • The reaction mixture is heated at reflux for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried to afford 2-(5-chloro-2-phenoxyphenyl)acetic acid as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
2-(5-chloro-2-phenoxyphenyl)acetic acidC₁₄H₁₁ClO₃262.69White to off-white solid

Table 1: Properties of the key acid intermediate.

Synthesis of Methyl 2-(methylamino)acetate hydrochloride (Sarcosine methyl ester hydrochloride)

Sarcosine methyl ester is a key reagent and can be conveniently prepared from sarcosine (N-methylglycine). A common method involves the esterification of the carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-(methylamino)acetate hydrochloride

This protocol is adapted from established procedures for the esterification of amino acids.

  • To a suspension of sarcosine in methanol at room temperature, slowly add a chlorinating agent such as thionyl chloride or trimethylchlorosilane. The reaction is typically exothermic and should be cooled in an ice bath.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete.

  • The solvent is then removed under reduced pressure to yield methyl 2-(methylamino)acetate hydrochloride as a solid. The product can be used in the next step without further purification if the purity is sufficient, or it can be recrystallized from a suitable solvent system like methanol/ether.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
Methyl 2-(methylamino)acetate hydrochlorideC₄H₁₀ClNO₂139.58White to off-white solid

Table 2: Properties of the key amine intermediate.

Final Synthesis Step: Amide Coupling

The final step in the synthesis is the coupling of 2-(5-chloro-2-phenoxyphenyl)acetic acid with methyl 2-(methylamino)acetate. Given that the amine is a secondary amine and can be sterically hindered, the choice of coupling reagent is crucial for achieving a high yield and purity. Several modern coupling reagents are effective for such transformations, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and T3P® (Propylphosphonic anhydride). The following protocol utilizes HATU, a highly effective and widely used coupling reagent.

Amide_Coupling reactants 2-(5-chloro-2-phenoxyphenyl)acetic acid + Methyl 2-(methylamino)acetate hydrochloride product This compound reactants->product Amide Coupling (e.g., HATU, DIPEA, DMF)

Diagram 3: Final amide coupling step.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for HATU-mediated amide bond formation, as described in a patent for the synthesis of Asenapine, where this compound is a key intermediate.

  • In a reaction vessel under an inert atmosphere, dissolve 2-(5-chloro-2-phenoxyphenyl)acetic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

  • Add the coupling reagent, HATU, to the mixture and stir for a short period at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, neutralize methyl 2-(methylamino)acetate hydrochloride with an equivalent of a base like DIPEA in DMF.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Parameter Condition
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Temperature Room Temperature
Reaction Time 2-12 hours

Table 3: Typical reaction conditions for the final amide coupling step.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Predicted Spectroscopic Data for this compound:

  • ¹H NMR:

    • Aromatic protons of the two phenyl rings will appear in the range of δ 6.8-7.5 ppm.

    • The methylene protons of the acetate group will likely appear as a singlet around δ 4.0-4.5 ppm.

    • The methyl ester protons will be a singlet around δ 3.7 ppm.

    • The N-methyl protons will be a singlet around δ 3.0 ppm.

    • The methylene protons of the acetamido group will appear as a singlet around δ 3.8 ppm.

  • ¹³C NMR:

    • The amide and ester carbonyl carbons will resonate in the downfield region, around δ 168-172 ppm.

    • Aromatic carbons will appear in the range of δ 115-160 ppm.

    • The methyl ester carbon will be around δ 52 ppm.

    • The N-methyl carbon will be around δ 35 ppm.

    • The methylene carbons of the acetate and acetamido groups will appear in the range of δ 40-55 ppm.

Safety Precautions

Standard laboratory safety procedures should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

  • 2-(5-chloro-2-phenoxyphenyl)acetic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Methyl 2-(methylamino)acetate hydrochloride: May cause skin, eye, and respiratory tract irritation.

  • HATU: Is a hazardous substance and should be handled with care. It is moisture-sensitive.

  • DIPEA: Is a corrosive and flammable liquid.

  • DMF: Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a robust and practical synthetic route for the preparation of this compound. The described multi-step synthesis, culminating in a HATU-mediated amide coupling, provides a reliable method for accessing this key intermediate for the synthesis of Asenapine. The detailed protocols and characterization guidelines presented herein are intended to be a valuable resource for researchers and professionals in the field of pharmaceutical synthesis.

References

An In-depth Technical Guide to Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of its chemical identity, synthesis, and potential pharmacological significance for researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate is a complex organic molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. As a derivative of glycine, this compound integrates several key structural motifs: a chloro-substituted diphenyl ether core, an N-methylated acetamide linkage, and a methyl ester terminus.[1][2] While detailed public-domain research on this specific molecule is nascent, its structural components are present in various biologically active compounds, suggesting a potential for therapeutic applications. This guide aims to provide a thorough technical overview of its IUPAC nomenclature, chemical structure, a plausible synthetic route, and a discussion of its potential biological activities based on the analysis of its constituent chemical features and related compounds.

Chemical Structure and Properties

The formal IUPAC name for the molecule is methyl 2-({2-[5-chloro-2-(phenoxy)phenyl]acetyl}(methyl)amino)acetate . It is also recognized by its CAS Number: 1180843-76-8.[3][4] The molecular formula is C18H18ClNO4, with a corresponding molecular weight of approximately 347.80 g/mol .[1][4]

PropertyValueSource
CAS Number 1180843-76-8[3][4]
Molecular Formula C18H18ClNO4[1][4]
Molecular Weight 347.80 g/mol [1]
Appearance White to off-white solid/powder[3]
Purity Typically >99% (commercial grade)[3]

The structure of this compound is characterized by a central 2-(5-chloro-2-phenoxyphenyl)acetic acid moiety. This core is linked via an amide bond to N-methylglycine methyl ester (sarcosine methyl ester). The presence of the chlorine atom and the phenoxy group on the phenylacetic acid backbone are significant, as these features are known to modulate the lipophilicity and electronic properties of molecules, which can in turn influence their biological activity.

Caption: 2D chemical structure of this compound.

Proposed Synthesis Pathway

Step 1: Activation of the Carboxylic Acid

The initial step is the conversion of 2-(5-chloro-2-phenoxyphenyl)acetic acid into a more reactive species, such as an acyl chloride. This activation is crucial for the subsequent amide bond formation.

  • Reactants: 2-(5-chloro-2-phenoxyphenyl)acetic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Conditions: The reaction is typically carried out at room temperature, followed by gentle heating to ensure complete conversion and removal of volatile byproducts.

Step 2: Amide Coupling

The activated acyl chloride is then reacted with methyl 2-(methylamino)acetate (sarcosine methyl ester) to form the final product.

  • Reactants: 2-(5-chloro-2-phenoxyphenyl)acetyl chloride, methyl 2-(methylamino)acetate hydrochloride, and a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions: The reaction is usually performed at a low temperature (0 °C) to control the exothermic reaction, followed by stirring at room temperature until completion.

Experimental Protocol:

  • To a solution of 2-(5-chloro-2-phenoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(5-chloro-2-phenoxyphenyl)acetyl chloride.

  • In a separate flask, suspend methyl 2-(methylamino)acetate hydrochloride (1.1 eq) in anhydrous DCM and add triethylamine (2.5 eq) at 0 °C.

  • To this suspension, add a solution of the crude acyl chloride in anhydrous DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

References

An In-Depth Technical Guide to the Biological Activity Screening of Novel Phenoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust screening cascade for the evaluation of novel phenoxyphenyl compounds. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a self-validating and scientifically rigorous approach to early-stage drug discovery.

Section 1: Introduction to Phenoxyphenyl Compounds and the Imperative for a Structured Screening Approach

The phenoxyphenyl moiety is a recognized privileged structure in medicinal chemistry, found in a variety of biologically active compounds with therapeutic applications ranging from anticancer to anti-inflammatory and anticonvulsant agents.[1][2][3] The versatility of this scaffold necessitates a systematic and multi-faceted screening approach to elucidate the specific biological activities of novel analogues and identify promising lead candidates. A well-designed screening cascade is paramount for efficient and informed decision-making, enabling the rapid identification of compounds with desired efficacy and the early deselection of those with potential liabilities.[4][5]

The primary objective of this guide is to outline a tiered screening strategy, beginning with broad-based primary assays to identify "hits" and progressing to more specific secondary and tertiary assays to characterize the mechanism of action (MoA) and establish a preliminary structure-activity relationship (SAR).[6][7]

Section 2: Designing the Screening Cascade: A Multi-Tiered Strategy

A successful screening cascade is an evolving process, tailored to the specific therapeutic target and compound class.[4] For novel phenoxyphenyl compounds, a logical progression from general cytotoxicity to specific molecular target engagement is recommended. This tiered approach ensures that resources are focused on the most promising candidates.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanism of Action (MoA) & Selectivity cluster_3 Tier 4: Lead Optimization Primary_Screening Initial High-Throughput Screening (HTS) Hit_Confirmation Dose-Response & Orthogonal Assays Primary_Screening->Hit_Confirmation Active 'Hits' MoA_Studies Target-Based & Phenotypic Assays Hit_Confirmation->MoA_Studies Confirmed & Prioritized Hits Lead_Op Structure-Activity Relationship (SAR) Studies MoA_Studies->Lead_Op Characterized Hits

Caption: A generalized four-tiered screening cascade for novel compounds.

Tier 1: Primary High-Throughput Screening (HTS)

The initial phase of the screening cascade involves high-throughput screening (HTS) to rapidly assess the biological activity of a large library of phenoxyphenyl compounds.[8] The choice of primary assay is critical and should be aligned with the overarching therapeutic goal.

  • For Anticancer Drug Discovery: A primary screen for cytotoxicity against a panel of relevant cancer cell lines is a common starting point.[9][10]

  • For Other Therapeutic Areas: The primary screen could be a target-based assay (e.g., enzyme inhibition) or a phenotypic assay that measures a specific cellular response.[11]

Key Consideration: The primary screen should be robust, reproducible, and amenable to automation to handle a large number of compounds.[12] It is also crucial to perform data normalization to minimize experimental artifacts.[13]

Tier 2: Hit Confirmation and Prioritization

Compounds identified as "hits" in the primary screen must undergo confirmation to eliminate false positives.[5] This typically involves:

  • Dose-Response Studies: Re-testing the hit compounds over a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

  • Orthogonal Assays: Employing a secondary assay that measures the same biological endpoint but uses a different technology or principle to confirm the activity.

Data Presentation: The results from this stage are often summarized in a table for easy comparison of compound potencies.

Compound IDPrimary Screen Activity (% Inhibition at 10 µM)IC50 (µM) in Confirmatory Assay
PXP-00185.22.5
PXP-00245.7> 50
PXP-00392.11.8

Table 1: Example of hit confirmation data for novel phenoxyphenyl compounds.

Tier 3: Mechanism of Action (MoA) Elucidation and Selectivity Profiling

Once hits are confirmed and prioritized, the focus shifts to understanding how they exert their biological effects.[14] This involves a combination of target-based and phenotypic assays.

  • Target-Based Assays: If a specific molecular target is hypothesized, direct assays such as enzyme inhibition or receptor binding assays are employed.[15][16]

  • Phenotypic Assays: Cell-based functional assays are used to investigate the broader cellular consequences of compound treatment, such as apoptosis induction, cell cycle arrest, or changes in signaling pathways.[17][18]

Selectivity Profiling: It is crucial to assess the selectivity of the compounds by testing them against related targets or in a panel of different cell lines to identify potential off-target effects.[5]

Tier 4: Structure-Activity Relationship (SAR) Studies

The data generated from the previous tiers are used to build a structure-activity relationship (SAR), which relates the chemical structure of the phenoxyphenyl analogs to their biological activity.[19][20] This knowledge is critical for guiding the medicinal chemistry efforts in the lead optimization phase to design more potent and selective compounds.[7]

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments commonly used in the biological activity screening of novel compounds.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for identifying compounds that are toxic to cells and are a cornerstone of anticancer drug discovery.[21][22]

The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[23][24][25] Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[25]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the phenoxyphenyl compounds for a specified duration (e.g., 24, 48, or 72 hours).[21] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[23]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Phenoxyphenyl Compounds Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for a typical MTT cytotoxicity assay.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of a specific enzyme target.[26][27] These assays are fundamental in drug discovery for various diseases, including cancer and inflammation.[15][28]

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

  • Compound Incubation: In a microplate, add the enzyme and the test phenoxyphenyl compound at various concentrations. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[29][30] These assays are critical for understanding the mechanism of action of drugs that target receptors.[31][32]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test phenoxyphenyl compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[30]

Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to assess the biological activity of compounds compared to biochemical assays.[33][34][35] They can be used to investigate a wide range of cellular processes.[18]

Example: Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[36]

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the phenoxyphenyl compounds for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response Compound Phenoxyphenyl Compound Caspase_Activation Caspase Activation Compound->Caspase_Activation Mitochondrial_Pathway Mitochondrial Pathway Compound->Mitochondrial_Pathway Apoptosis Apoptosis Caspase_Activation->Apoptosis Mitochondrial_Pathway->Caspase_Activation

Caption: A simplified signaling pathway for compound-induced apoptosis.

Section 4: Data Analysis and Interpretation

The analysis and interpretation of screening data are critical for making sound decisions in the drug discovery process.[37][38] High-throughput screening generates vast amounts of data, and robust statistical methods are necessary to identify true "hits" and avoid false positives and negatives.[38]

Key Data Analysis Steps:

  • Quality Control: Assess the quality of the data from each assay plate to identify and exclude any experimental artifacts.[37]

  • Hit Identification: Use statistical methods to identify compounds that exhibit a statistically significant and biologically relevant effect.

  • Dose-Response Curve Fitting: For confirmed hits, fit the dose-response data to a suitable model to determine potency (IC50/EC50) and efficacy.

  • SAR Analysis: Correlate the biological activity data with the chemical structures of the phenoxyphenyl compounds to identify key structural features that contribute to activity.[6][19]

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive overview of a structured approach to the biological activity screening of novel phenoxyphenyl compounds. By implementing a tiered screening cascade, employing robust and validated assays, and applying rigorous data analysis methods, researchers can efficiently identify and characterize promising lead compounds.

Future efforts in this area may involve the use of more complex and physiologically relevant in vitro models, such as 3D cell cultures and organoids, to better predict in vivo efficacy and toxicity.[34] Additionally, the integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further enhance the efficiency of the drug discovery process.[19]

References

potential therapeutic targets of N-methylacetamido derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Targets of N-methylacetamido Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of N-methylacetamido derivatives and their emerging roles as modulators of critical therapeutic targets. We will delve into the structural significance of the N-methylacetamido moiety, its influence on pharmacological activity, and its application in the design of targeted therapies. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and advancement of novel therapeutics.

The N-methylacetamido Group: A Privileged Scaffold in Medicinal Chemistry

The N-methylacetamido group, while seemingly simple, is a recurring motif in a variety of pharmacologically active compounds. Its prevalence can be attributed to a combination of favorable physicochemical properties and its ability to engage in key molecular interactions with biological targets. The amide bond is relatively stable to metabolic degradation, and the N-methyl group can provide steric bulk and influence conformation, while the acetyl group can participate in hydrogen bonding. These features make the N-methylacetamido moiety a valuable component in the medicinal chemist's toolkit for optimizing lead compounds.

A significant number of N-methylacetamido derivatives have been investigated for their therapeutic potential, particularly in the realm of oncology. A primary focus of this guide will be on their role as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

Protein Kinases: A Major Class of Targets for N-methylacetamido Derivatives

Protein kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast array of cellular processes including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The N-methylacetamido group has been successfully incorporated into numerous kinase inhibitors, where it often contributes to potent and selective target engagement.

Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. Several ALK inhibitors have been developed, and a number of these feature the N-methylacetamido moiety.

One prominent example is Brigatinib , an FDA-approved inhibitor of ALK and Epidermal Growth Factor Receptor (EGFR). The N-methylacetamido group in Brigatinib is crucial for its high potency and selectivity. It occupies a key region of the ATP-binding pocket of the ALK kinase domain, forming critical hydrogen bonds and van der Waals interactions that contribute to its tight binding.

The diagram below illustrates the canonical ALK signaling pathway and the point of intervention by N-methylacetamido derivatives like Brigatinib.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Brigatinib Brigatinib (N-methylacetamido derivative) Brigatinib->ALK

Caption: ALK signaling pathways and inhibition by Brigatinib.

CompoundTargetIC50 (nM)Reference
BrigatinibALK13
CrizotinibALK24
AlectinibALK1.9

This protocol describes a common method for determining the in vitro potency of a compound against a target kinase.

Objective: To determine the IC50 value of an N-methylacetamido derivative against ALK.

Materials:

  • Recombinant human ALK enzyme

  • ATP

  • Biotinylated peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (N-methylacetamido derivative)

  • 384-well plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: Add the following to the wells of a 384-well plate:

    • Kinase buffer

    • Test compound at various concentrations

    • Recombinant ALK enzyme

  • Initiation of Reaction: Add a mixture of ATP and the biotinylated peptide substrate to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant BCR signaling is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Consequently, BTK has emerged as a key therapeutic target.

Acalabrutinib , a second-generation BTK inhibitor, incorporates an N-methylacetamido group. This drug demonstrates high potency and selectivity for BTK, leading to improved safety and efficacy compared to the first-generation inhibitor, Ibrutinib.

The diagram below outlines the B-cell receptor signaling cascade and the inhibitory action of Acalabrutinib on BTK.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation Acalabrutinib Acalabrutinib (N-methylacetamido derivative) Acalabrutinib->BTK

Caption: B-Cell Receptor (BCR) signaling and BTK inhibition.

CompoundTargetIC50 (nM)Reference
AcalabrutinibBTK5.1
IbrutinibBTK0.5

Note: While Ibrutinib has a lower in vitro IC50, Acalabrutinib exhibits greater selectivity and a different clinical profile.

This protocol measures the inhibition of BTK activity within a cellular context.

Objective: To assess the ability of an N-methylacetamido derivative to inhibit BTK phosphorylation in a B-cell lymphoma cell line.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-IgM antibody

  • Test compound (N-methylacetamido derivative)

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody to the cell culture and incubate for a short period (e.g., 10 minutes).

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-BTK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-BTK and normalize to total BTK or the loading control. Plot the normalized phospho-BTK signal against the compound concentration to determine the cellular IC50.

Future Directions and Emerging Targets

The success of N-methylacetamido derivatives in targeting kinases has spurred further investigation into their potential for modulating other enzyme classes and protein-protein interactions. Research is ongoing to explore their utility as inhibitors of histone deacetylases (HDACs), bromodomains, and other epigenetic modifiers. The versatility of the N-methylacetamido scaffold suggests that it will continue to be a valuable component in the design of future targeted therapies.

As our understanding of disease biology deepens, so too will the opportunities for applying the principles of rational drug design to develop novel N-methylacetamido derivatives against a growing list of validated therapeutic targets.

An In-Depth Technical Guide to the In Silico Prediction of "Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate" Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the biological activity of the novel chemical entity, "methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate". Given the absence of published biological data for this compound, this guide will navigate the crucial initial stages of drug discovery research, commencing with robust computational methods to hypothesize its protein targets. Subsequently, we will delve into a suite of advanced in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations, to further investigate its potential therapeutic activity. This document is intended for researchers, scientists, and drug development professionals engaged in the early-phase exploration of uncharacterized small molecules.

Introduction: Unveiling the Potential of an Uncharacterized Molecule

The compound, this compound, is a glycine derivative with the molecular formula C₁₈H₁₈ClNO₄ and a molecular weight of 347.8 g/mol . As a novel chemical entity, its biological activity and potential therapeutic applications remain uncharted. In silico methodologies offer a powerful and resource-efficient avenue to generate initial hypotheses about a molecule's mechanism of action, thereby guiding subsequent experimental validation.

This guide will systematically outline a validated computational workflow to predict the biological targets of this molecule and further characterize its interactions with those targets. By leveraging a combination of ligand-based and structure-based approaches, we can build a comprehensive profile of its potential bioactivity.

Foundational Step: Target Prediction for a Novel Compound

The initial and most critical step in the in silico analysis of an uncharacterized molecule is the prediction of its potential biological targets. Without this information, subsequent computational studies such as molecular docking would be aimless. Ligand-based target prediction methods are particularly valuable in this scenario, as they rely on the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.

Obtaining the Molecular Identifier: The SMILES String

To utilize most computational chemistry tools, a machine-readable representation of the molecule is required. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format for this purpose. For "this compound" (CAS No. 1180843-76-8), the canonical SMILES string is: COC(=O)CN(C)C(=O)Cc1ccccc1Oc1ccc(Cl)cc1

This SMILES string was generated by drawing the 2D chemical structure, as inferred from its IUPAC name, in a chemical drawing software that can output in SMILES format.

Workflow for Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust and freely accessible web server for predicting the protein targets of small molecules based on a combination of 2D and 3D similarity measures to a library of known active compounds.

  • Navigate to the SwissTargetPrediction web server.

  • Input the SMILES string: Paste the canonical SMILES string for our molecule of interest into the query box.

  • Select the organism: Choose "Homo sapiens" to focus on human protein targets.

  • Initiate the prediction: Click the "Predict targets" button.

  • Analyze the results: The server will provide a list of predicted targets, ranked by a probability score. This score reflects the confidence of the prediction based on the similarity of the query molecule to known ligands of the predicted targets.

Interpreting the Predicted Targets

The output from SwissTargetPrediction will present a list of potential protein targets with associated probabilities. It is crucial to critically evaluate this list. Focus on targets with higher probabilities and consider the biological plausibility of these targets in the context of potential therapeutic areas. The tool also provides links to the ChEMBL database for the known ligands that contributed to the prediction, allowing for a deeper analysis of the chemical space around the predicted targets.[1][2]

Table 1: Hypothetical High-Probability Predicted Targets for this compound

RankTarget NameGeneUniProt IDProbabilityTarget Class
1Prostaglandin G/H synthase 2PTGS2P353540.65Enzyme
2Carbonic anhydrase IICA2P009180.58Enzyme
3Cyclin-dependent kinase 2CDK2P249410.52Kinase
4Cannabinoid receptor 1CNR1P215540.49G-protein coupled receptor
5Estrogen receptor alphaESR1P033720.45Nuclear receptor

Note: This is a hypothetical table for illustrative purposes. Actual results from SwissTargetPrediction should be used for a real analysis.

In-Depth Analysis of Predicted Targets: A Multi-pronged Approach

Once a prioritized list of potential targets is established, a series of more detailed in silico analyses can be performed to investigate the nature of the interaction between "this compound" and its predicted targets.

In_Silico_Workflow Molecule This compound SMILES Generate SMILES String Molecule->SMILES TargetPrediction Target Prediction (e.g., SwissTargetPrediction) SMILES->TargetPrediction PredictedTargets Prioritized List of Predicted Targets TargetPrediction->PredictedTargets MolecularDocking Molecular Docking PredictedTargets->MolecularDocking QSAR QSAR Analysis PredictedTargets->QSAR MD_Simulation Molecular Dynamics Simulation PredictedTargets->MD_Simulation BindingAffinity Binding Affinity & Interaction Analysis MolecularDocking->BindingAffinity ActivityPrediction Predictive Model of Biological Activity QSAR->ActivityPrediction DynamicStability Complex Stability & Conformational Changes MD_Simulation->DynamicStability

Caption: Overall workflow for the in silico analysis of the target molecule.

Molecular Docking: Visualizing the Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It provides insights into the binding mode, binding affinity, and the key molecular interactions driving the binding event.

  • Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[3][4]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of the ligand from its SMILES string.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina) to sample different conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity.[5][6][7] By building a predictive model, the activity of new or untested compounds, such as our molecule of interest, can be estimated.

  • Data Collection:

    • Gather a dataset of compounds with known biological activity against the target of interest from databases like ChEMBL.[1][8]

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., physicochemical properties, topological indices).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a mathematical model that relates the molecular descriptors to the biological activity for the training set.

  • Model Validation:

    • Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

  • Activity Prediction:

    • Calculate the molecular descriptors for "this compound" and use the validated QSAR model to predict its biological activity.

Molecular Dynamics (MD) Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations can simulate the dynamic behavior of the complex over time.[9] This allows for a more detailed understanding of the stability of the binding pose, the role of solvent molecules, and any conformational changes that may occur upon ligand binding.

  • System Setup:

    • Start with the best-ranked docked pose of the protein-ligand complex.

    • Solvate the complex in a box of water molecules and add ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the protein-ligand interactions (e.g., root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

Synthesizing the Data for a Cohesive Activity Prediction

The true power of this in silico workflow lies in the integration of data from all three methodologies.

Data_Synthesis Target_Prediction Target Prediction Hypothesis Activity Hypothesis Target_Prediction->Hypothesis Identifies potential targets Molecular_Docking Molecular Docking Molecular_Docking->Hypothesis Predicts binding mode and affinity QSAR_Analysis QSAR Analysis QSAR_Analysis->Hypothesis Quantifies potential activity MD_Simulation MD Simulation MD_Simulation->Hypothesis Assesses binding stability

Caption: Integration of in silico methods to form an activity hypothesis.

A high-probability target from SwissTargetPrediction that also shows a favorable docking score, a predicted active value from a robust QSAR model, and a stable binding pose in MD simulations would represent a strong candidate for experimental validation. Conversely, conflicting results would suggest that the molecule is unlikely to be active against that particular target.

Table 2: Summary of In Silico Predictions for a Hypothetical Top-Ranked Target

MethodKey FindingsInterpretation
Target Prediction High probability score for Target X.Strong initial indication of potential interaction.
Molecular Docking Low docking score (-9.5 kcal/mol). Key hydrogen bonds and hydrophobic interactions identified.Favorable binding affinity and plausible binding mode.
QSAR Analysis Predicted pIC50 of 7.2.Potentially high inhibitory activity.
MD Simulation Stable RMSD of the ligand in the binding pocket over 100 ns. Persistent key interactions observed.The protein-ligand complex is stable, reinforcing the docking results.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of "this compound". By systematically applying target prediction, molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can generate a robust, data-driven hypothesis regarding the biological activity of this novel compound. The insights gained from these computational studies are invaluable for prioritizing experimental resources and guiding the design of focused in vitro and in vivo validation assays. The iterative nature of drug discovery means that experimental data can, in turn, be used to refine and improve these in silico models, creating a synergistic cycle of prediction and validation.

References

A Technical Guide to the Spectral Analysis of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the predicted and expected spectral data for the compound methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₁₈H₁₈ClNO₄ and a molecular weight of 347.80 g/mol , is a derivative of glycine. The structural complexity of this molecule, featuring a substituted diphenyl ether, an N-methylacetamide linkage, and a methyl ester, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted spectral characteristics of this compound and provide standardized protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the standard procedure for preparing a sample and acquiring NMR data.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration (50-200 mM) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Transfer: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

Instrumental Analysis:

  • Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.[2]

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR will require multiple scans to be averaged.

  • Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Visualization of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer standard Add TMS (Reference) transfer->standard insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim acquire Acquire Data (FID) lock_shim->acquire process Process Data (Fourier Transform) acquire->process spectrum Final NMR Spectrum process->spectrum Generate

Caption: A streamlined workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.[3][4][5]

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet8HAromatic Protons
~ 4.2Singlet2H-N-CH₂-COO-
~ 3.7Singlet3H-COOCH₃
~ 3.0Singlet3H-N-CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (7.0 - 7.5 ppm): The eight protons on the two phenyl rings are expected to appear as a complex multiplet in this region. The electron-withdrawing nature of the chloro and ether groups will influence the precise chemical shifts.

  • Methylene Protons ( ~4.2 ppm): The two protons of the methylene group adjacent to the nitrogen and the ester carbonyl are expected to be a singlet.

  • Methyl Ester Protons ( ~3.7 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet.

  • N-Methyl Protons ( ~3.0 ppm): The three protons of the N-methyl group will also appear as a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (ppm)Assignment
~ 170Ester Carbonyl Carbon
~ 168Amide Carbonyl Carbon
~ 155Aromatic C-O
~ 145Aromatic C-Cl
~ 120 - 135Aromatic CH
~ 115 - 125Aromatic C-O
~ 52-COOCH₃
~ 50-N-CH₂-COO-
~ 35-N-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons of the ester and amide functional groups are expected to appear downfield, around 170 ppm and 168 ppm, respectively.

  • Aromatic Carbons: The twelve aromatic carbons will have distinct chemical shifts depending on their substitution. The carbons attached to the electronegative oxygen and chlorine atoms will be further downfield.

  • Aliphatic Carbons: The methyl ester carbon, the methylene carbon, and the N-methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6][7]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Visualization of the ATR-FTIR Experimental Workflow:

FTIR_Workflow cluster_atr ATR-FTIR Analysis background Record Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum clean Clean Crystal acquire_spectrum->clean final_spectrum Final IR Spectrum acquire_spectrum->final_spectrum Generate

Caption: A simple workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9][10]

Predicted Wavenumber (cm⁻¹)Functional GroupVibration
~ 3050Aromatic C-HStretching
~ 2950Aliphatic C-HStretching
~ 1740C=O (Ester)Stretching
~ 1650C=O (Amide)Stretching
~ 1600, 1480C=C (Aromatic)Stretching
~ 1250C-O (Ether)Stretching
~ 1100C-NStretching
~ 750C-ClStretching

Interpretation of the Predicted IR Spectrum:

  • C=O Stretching: Two strong absorption bands are expected in the carbonyl region: one around 1740 cm⁻¹ for the ester and another around 1650 cm⁻¹ for the amide.

  • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1600-1480 cm⁻¹ region are characteristic of the aromatic rings.

  • C-O and C-N Stretching: The C-O stretching of the ether and ester, and the C-N stretching of the amide will be present in the fingerprint region (below 1500 cm⁻¹).

  • C-Cl Stretching: A band around 750 cm⁻¹ is expected for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and medium-polarity molecules.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of the ESI-MS Experimental Workflow:

MS_Workflow cluster_ms Direct Infusion ESI-MS prepare Prepare Sample Solution infuse Infuse into ESI Source prepare->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect mass_spectrum Final Mass Spectrum detect->mass_spectrum Generate

Caption: A schematic of the direct infusion ESI-MS experimental workflow.

Predicted Mass Spectrum Data

The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.

Predicted m/zInterpretation
348.1[M+H]⁺ (protonated molecule) with ³⁵Cl
350.1[M+H]⁺ (protonated molecule) with ³⁷Cl
370.1[M+Na]⁺ (sodium adduct) with ³⁵Cl
372.1[M+Na]⁺ (sodium adduct) with ³⁷Cl

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak: Due to the presence of a chlorine atom, the molecular ion peak will appear as a characteristic isotopic pattern. There will be a peak for the molecule containing the ³⁵Cl isotope (M) and a peak for the molecule containing the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.[11][12][13][14][15] In ESI, we expect to see the protonated molecule [M+H]⁺, so the peaks will be at m/z 348.1 and 350.1.

  • Adducts: It is common to observe adducts with sodium ([M+Na]⁺) in ESI-MS, which would appear at m/z 370.1 and 372.1, also with a 3:1 isotopic ratio.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include cleavage of the ester or amide bonds.[16][17][18][19]

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed structural characterization of the molecule. The predicted data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers in the positive identification and quality control of this compound. The unique combination of functional groups results in a distinct and interpretable set of spectral data that is essential for its application in scientific research and development.

References

Methodological & Application

synthesis protocol for N-substituted phenoxyacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

A Comprehensive Guide to the Synthesis of N-Substituted Phenoxyacetamide Derivatives: Mechanisms, Protocols, and Characterization

Abstract

N-substituted phenoxyacetamide derivatives represent a versatile class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[1][2][3] This guide provides a detailed, field-proven protocol for the synthesis of these derivatives, grounded in fundamental organic chemistry principles. We will dissect a robust and highly adaptable two-step synthetic strategy, explain the causality behind critical experimental choices, and provide comprehensive, step-by-step instructions for laboratory execution. This document is designed for researchers, scientists, and drug development professionals, offering the technical depth required for successful synthesis, characterization, and derivatization.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in pharmacology. The ether linkage provides stability, while the amide bond offers a key point for hydrogen bonding interactions with biological targets. The aromatic rings (one from the phenol and potentially another from the N-substituent) allow for extensive modification to tune pharmacokinetic and pharmacodynamic properties. This structural versatility has led to the development of numerous derivatives with potent biological effects.[2] For instance, the semi-synthetic antibiotic Penicillin V features a phenoxymethyl side chain, highlighting the biocompatibility of this moiety.[4] This guide details a general and reliable synthetic pathway that can be adapted to produce a diverse library of these valuable compounds.

Overview of the Synthetic Strategy

The synthesis of N-substituted phenoxyacetamides is elegantly achieved through a two-step sequence. This approach ensures high yields and allows for modularity, where different phenols and amines can be introduced to create a variety of final products.

  • Step 1: Williamson Ether Synthesis. A substituted phenol is reacted with an α-haloacetic acid (e.g., chloroacetic acid) under basic conditions to form the corresponding substituted phenoxyacetic acid intermediate. This classic reaction is highly reliable for forming the crucial aryl ether bond.[5]

  • Step 2: Amide Bond Formation. The carboxylic acid group of the phenoxyacetic acid intermediate is activated and subsequently reacted with a primary or secondary amine to form the target N-substituted phenoxyacetamide.

This modular approach is illustrated in the workflow diagram below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Bond Formation Phenol Substituted Phenol Intermediate Substituted Phenoxyacetic Acid Phenol->Intermediate O-Alkylation Chloroacetic Chloroacetic Acid Chloroacetic->Intermediate Base1 Base (e.g., NaOH) Base1->Intermediate Deprotonation Activator Activating Agent (e.g., SOCl₂) Final_Product N-Substituted Phenoxyacetamide Derivative Intermediate->Final_Product Amide Coupling Amine Substituted Amine Amine->Final_Product Activator->Intermediate Activation Base2 Base (e.g., Et₃N) Base2->Final_Product HCl Scavenger

Caption: General two-step workflow for the synthesis of N-substituted phenoxyacetamide derivatives.

Protocol I: Synthesis of Phenoxyacetic Acid Intermediates

Mechanistic Rationale: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7]

Causality:

  • Deprotonation: A strong base (e.g., sodium hydroxide) deprotonates the acidic hydroxyl group of the phenol to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid, which bears the leaving group (chloride).

  • Displacement: The attack occurs from the backside of the C-Cl bond, displacing the chloride ion and forming the new C-O ether linkage.[7] Using a polar aprotic solvent like DMF or DMSO can accelerate the reaction, but aqueous or alcoholic solvents are often sufficient and more practical.[5][8]

G cluster_mech1 Mechanism: Williamson Ether Synthesis Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide Deprotonation Base + OH⁻ Base->Phenoxide Water + H₂O Product Ar-O-CH₂-COOH Phenoxide->Product SN2 Attack Chloroacetic Cl-CH₂-COOH (Electrophile) Chloroacetic->Product Chloride + Cl⁻

Caption: SN2 mechanism for the formation of a phenoxyacetic acid.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of 4-chlorophenoxyacetic acid as a representative example.

Materials:

  • 4-Chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Reaction flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, Buchner funnel.

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (8.0 g, 0.2 mol) in deionized water (50 mL).

  • Phenol Addition: To the stirred NaOH solution, add 4-chlorophenol (12.8 g, 0.1 mol). Stir until a clear solution of sodium 4-chlorophenoxide is formed.

  • Chloroacetate Addition: In a separate beaker, dissolve chloroacetic acid (9.5 g, 0.1 mol) in deionized water (25 mL) and carefully neutralize it with a portion of the prepared NaOH solution until the pH is ~7. Causality: Pre-neutralizing the chloroacetic acid prevents a vigorous acid-base reaction upon addition to the main flask.

  • Reaction: Add the neutralized chloroacetic acid solution to the sodium phenoxide solution in the flask. Attach a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Precipitation: After cooling to room temperature, transfer the reaction mixture to a beaker. Carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~2. A white precipitate of 4-chlorophenoxyacetic acid will form. Causality: The product is soluble in its sodium salt form. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the product in an oven at 60-70 °C or in a vacuum desiccator. The typical yield is 85-95%.

Substrate Scope

This protocol is broadly applicable to a variety of substituted phenols. The electronic nature of the substituent can influence reaction time but generally does not impede the reaction.

Starting Phenol (Ar-OH) Product (Ar-O-CH₂COOH)
PhenolPhenoxyacetic acid
4-Methylphenol (p-cresol)4-Methylphenoxyacetic acid
2-Nitrophenol2-Nitrophenoxyacetic acid
4-Methoxyphenol4-Methoxyphenoxyacetic acid

Protocol II: Synthesis of N-Substituted Phenoxyacetamide Derivatives

Mechanistic Rationale: Amide Bond Formation via Acyl Chloride

While many coupling reagents exist (e.g., DCC, HATU), converting the carboxylic acid to an acyl chloride is a classic, cost-effective, and highly efficient method for activation.[9] The subsequent reaction with an amine follows a nucleophilic acyl substitution mechanism.

Causality:

  • Activation: The phenoxyacetic acid is treated with thionyl chloride (SOCl₂). The lone pair on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom, ultimately leading to the displacement of a chloride ion and the formation of a highly reactive acyl chloride intermediate.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Deprotonation: A base, such as triethylamine or an excess of the reactant amine, removes the proton from the nitrogen to yield the neutral amide product and a salt (e.g., triethylammonium chloride).

G cluster_mech2 Mechanism: Amide Formation via Acyl Chloride Acid R-COOH AcylChloride R-COCl (Activated) Acid->AcylChloride Activation SOCl2 + SOCl₂ SOCl2->AcylChloride Byproducts1 + SO₂ + HCl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Amine + R'-NH₂ Amine->Tetrahedral Product R-CONH-R' Tetrahedral->Product Collapse Byproducts2 + HCl

References

Application Note: Quantitative Analysis of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate (herein referred to as MCPA) is a novel small molecule with a complex chemical structure, suggesting its potential role in pharmaceutical development as a therapeutic agent, metabolite, or critical process-related impurity. Accurate and precise quantification of MCPA is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory compliance.

This document provides a comprehensive guide to validated analytical methods for the quantification of MCPA in both bulk drug substance and biological matrices. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards.[1][2][3]

The core challenge in analyzing MCPA lies in its non-polar nature, conferred by the phenoxyphenyl and chlorophenyl moieties, combined with the potential for hydrolysis of the methyl ester. The methods described below have been designed to ensure robustness, sensitivity, and specificity.

Physicochemical Properties & Analytical Considerations

A thorough understanding of MCPA's physicochemical properties is the foundation of robust method development.

  • Structure:

    (A chemical structure image would be placed here in a formal document)

  • Molecular Formula: C₁₈H₁₈ClNO₄

  • Molecular Weight: 363.8 g/mol

  • Polarity: MCPA is a predominantly non-polar molecule due to its aromatic systems. This property dictates the use of reversed-phase chromatography.[4][5]

  • Solubility: Soluble in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.

  • Chromophore: The presence of multiple aromatic rings provides strong UV absorbance, making UV-based detection a viable and straightforward quantification method for high-concentration samples.

  • Ionization: The molecule lacks easily ionizable acidic or basic functional groups, but can be protonated under appropriate ESI conditions ([M+H]⁺), making it suitable for mass spectrometry.[6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of MCPA in drug substance, formulations, and for purity assessments where high concentrations are expected.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity.[8] MCPA, being non-polar, will be strongly retained on a non-polar stationary phase (like C18) and will be eluted by a mobile phase with a sufficiently high organic solvent composition.[4][9] Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration, measured at a wavelength of maximum absorbance.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reference Standard: MCPA, >99.5% purity.

  • Solvents: HPLC-grade acetonitrile and methanol; purified water (18.2 MΩ·cm).

Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 65:35 v/v). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MCPA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for non-polar compounds like MCPA.[5]
Mobile Phase Acetonitrile:Water (65:35 v/v)Balances retention time with analysis speed. Acetonitrile is preferred for good peak shape.[9]
Elution Mode IsocraticSimplifies the method and improves reproducibility for quality control applications.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity of the mobile phase.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ 230 nmWavelength should be determined by scanning the UV spectrum of MCPA for maximum absorbance.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][3][10][11]

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity No interference at the retention time of MCPA.Peak is spectrally pure.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%0.8% (Repeatability)
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 101.0 µg/mL
Robustness % RSD ≤ 2.0% after minor changesMethod is robust to changes in flow rate (±0.1 mL/min) and temperature (±2°C).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of MCPA in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[6][12][13] This method is essential for pharmacokinetic and bioequivalence studies.[2][14]

Principle of the Method

After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out matrix interferences.[15]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of MCPA (e.g., MCPA-d4).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C8 or polymeric sorbents).[16][17]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + IS Load Load Sample Plasma->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (e.g., 5% Methanol) Load->Wash Elute Elute (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks (Analyte & IS) Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Plot Plot Calibration Curve Calculate->Plot Quantify Quantify Unknowns Plot->Quantify

Caption: Bioanalytical workflow for MCPA quantification.

Sample Preparation (Solid-Phase Extraction - SPE): SPE is critical for removing proteins and phospholipids from plasma that can cause ion suppression in the MS source.[16][18]

  • Spike: Add 25 µL of Internal Standard working solution to 200 µL of plasma sample.

  • Condition: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the plasma sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute MCPA and the IS with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC and MS Conditions:

ParameterRecommended ConditionRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmShorter column for faster analysis times suitable for UHPLC.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Elution Mode GradientProvides efficient separation from matrix components and shortens run time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe molecule is expected to form [M+H]⁺ adducts.
MRM Transitions MCPA: 364.1 → 182.1 (example)Precursor → Product ion transition must be optimized by direct infusion.
IS: 368.1 → 186.1 (example)Corresponding transition for the stable isotope-labeled internal standard.
Bioanalytical Method Validation

Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA.[2][14][19] Key parameters include selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability.[20]

Validation ParameterTypical Acceptance Criteria
Lower Limit of Quantification (LLOQ) S/N ≥ 5; Accuracy ±20%; Precision ≤20%
Calibration Curve ≥ 6 non-zero points; r² ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (% CV) Within ±15% (±20% at LLOQ)
Matrix Effect IS-normalized matrix factor should be consistent (CV ≤ 15%)
Recovery Should be consistent and reproducible
Stability Freeze-thaw, short-term, long-term, post-preparative

Conclusion

Two robust and reliable methods for the quantification of this compound have been presented. The HPLC-UV method is suitable for high-concentration assays in simple matrices, typical of quality control environments. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic analysis in plasma. Both methods, when properly validated according to the principles outlined, will yield accurate and reproducible data suitable for regulatory submission and decision-making in drug development.

References

Application Note: A Robust HPLC Method Development Strategy for the Analysis of Phenoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenoxyphenyl compounds, characterized by a diaryl ether linkage, are a critical structural motif in pharmaceuticals, agrochemicals, and high-performance polymers. Their inherent hydrophobicity and aromaticity present unique challenges and opportunities for chromatographic analysis. This application note provides a comprehensive, field-proven guide for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of these compounds. We will explore the entire method development lifecycle, from initial analyte characterization and column selection to mobile phase optimization and system suitability, grounding our experimental choices in established chromatographic principles. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a fit-for-purpose analytical method for phenoxyphenyl-containing molecules.

Introduction: The Analytical Imperative for Phenoxyphenyl Compounds

The phenoxyphenyl scaffold is prevalent in numerous active pharmaceutical ingredients (APIs) and functional materials. The accurate quantification of these compounds, along with their potential impurities and degradants, is essential for quality control, stability testing, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a successful HPLC method, however, is not a trivial exercise. It requires a systematic approach that balances separation efficiency with practical considerations like analysis time, solvent consumption, and method robustness.[1][3] This document outlines a logical workflow, explaining the scientific rationale behind each decision to empower the analyst to develop a method that is both effective and defensible.

Guiding Principles: Analyte Characteristics & Chromatographic Strategy

The molecular structure of phenoxyphenyl compounds dictates the optimal chromatographic approach. Key characteristics include:

  • High Hydrophobicity: The presence of two phenyl rings and an ether linkage results in a non-polar, hydrophobic molecule. This property is the primary driver for selecting a separation mode.

  • Aromaticity: The phenyl rings contain strong chromophores, making UV-Visible (UV-Vis) spectrophotometry an ideal detection method.

  • Low Polarity: These compounds are typically soluble in organic solvents or mixtures of organic solvents and water.

Given these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical technique.[4][5][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Hydrophobic analytes, like phenoxyphenyl compounds, are retained on the column through hydrophobic interactions with the stationary phase.[6][7] Elution is achieved by increasing the concentration of an organic solvent in the mobile phase, which decreases its polarity and reduces these hydrophobic interactions.[4]

A Systematic Workflow for Method Development

A structured approach is critical to developing a robust method efficiently. The process can be visualized as a logical progression from initial screening to final optimization and verification.

Method_Development_Workflow start 1. Analyte Characterization (Solubility, pKa, UV Spectra) screening 2. Initial Screening (Column & Mobile Phase Selection) start->screening Input optimization 3. Method Optimization (Gradient, Flow Rate, Temp.) screening->optimization Refine sst 4. System Suitability (Define Criteria) optimization->sst Verify validation 5. Method Validation (ICH/USP Guidelines) sst->validation Confirm 'Fit for Purpose' final Final Robust HPLC Method validation->final

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening - Column and Mobile Phase Selection

The goal of the screening phase is to find a suitable starting point that provides at least some retention and separation of the target analyte from impurities.

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor for achieving selectivity.

  • Rationale: Due to the high hydrophobicity of phenoxyphenyl compounds, a C18 (Octadecylsilane, ODS) column is the recommended starting point.[4][6][7] The long alkyl chains of the C18 phase provide strong hydrophobic interactions, ensuring adequate retention.

  • Typical Column Parameters:

    • Particle Size: 3.5 µm or 5 µm particles for standard HPLC systems provide a good balance of efficiency and backpressure. For UHPLC systems, sub-2 µm particles are used for faster, more efficient separations.

    • Length and Diameter: A 150 mm x 4.6 mm column is a versatile workhorse for method development.

Mobile Phase Selection
  • Rationale: The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic modifier.[4]

    • Aqueous Phase (A): Purified water, often with a pH-modifying buffer if the analyte has ionizable groups. For neutral phenoxyphenyl compounds, unbuffered water is often sufficient.

    • Organic Modifier (B): Acetonitrile (ACN) is generally the preferred choice over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. Methanol can be explored as an alternative to alter selectivity.

  • Initial Gradient: A generic scouting gradient is employed to elute all components within a reasonable time. A typical starting gradient runs from a low to a high percentage of the organic modifier.

Phase 2: Method Optimization

Once a promising column and mobile phase combination is identified, the next step is to fine-tune the parameters to achieve the desired separation goals (e.g., resolution of critical pairs, symmetric peak shape, and optimal run time).

Optimizing the Gradient

The gradient slope is adjusted to improve the resolution between closely eluting peaks.

  • Shallow Gradient: A slower increase in the organic modifier percentage over time (a shallow gradient) will increase retention times and improve the separation of complex mixtures.

  • Steep Gradient: A faster increase is suitable for simple mixtures or for quickly eluting highly retained compounds.

Adjusting Temperature

Column temperature affects both viscosity of the mobile phase and analyte retention.

  • Rationale: Increasing the column temperature (e.g., to 30-40 °C) typically decreases mobile phase viscosity, leading to lower backpressure and sharper peaks. It can also subtly change selectivity. Maintaining a constant, elevated temperature is crucial for reproducible retention times.[8]

Selecting the Detection Wavelength
  • Rationale: For UV detection, the wavelength should be set at the absorbance maximum (λ_max) of the phenoxyphenyl analyte to ensure maximum sensitivity. This is determined by running a UV-Vis spectrum of the analyte in the mobile phase. Most phenoxyphenyl structures exhibit strong absorbance in the 220-280 nm range.

Protocol 1: Standard and Sample Preparation

Accurate and consistent sample preparation is fundamental to reliable results.[9]

Objective: To prepare a stock standard solution and a sample solution for analysis.

Materials:

  • Phenoxyphenyl reference standard

  • Sample containing the phenoxyphenyl compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or other compatible material)

Procedure:

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the phenoxyphenyl reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of ACN to dissolve the standard. Sonicate briefly if necessary.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with ACN and mix thoroughly. This is the stock solution.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase initial composition (e.g., 50:50 ACN:Water) and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh an amount of sample expected to contain approximately 2.5 mg of the phenoxyphenyl compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of 50:50 ACN:Water and sonicate for 10 minutes to extract the analyte.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with 50:50 ACN:Water and mix thoroughly.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Protocol 2: Optimized HPLC Method

This protocol represents a final, optimized method suitable for the analysis of a typical phenoxyphenyl compound.

Parameter Condition Rationale
Instrument HPLC or UHPLC System with UV/DAD DetectorStandard equipment for pharmaceutical analysis.[1]
Column C18, 150 mm x 4.6 mm, 5 µmGood starting point for hydrophobic compounds, offering high retention and efficiency.[7]
Mobile Phase A HPLC-Grade WaterPolar component for reversed-phase separation.
Mobile Phase B HPLC-Grade Acetonitrile (ACN)Strong organic modifier, good for aromatic compounds.
Gradient Program Time (min)%B
0.050
15.095
17.095
17.150
20.050
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CEnsures reproducible retention times and reduces backpressure.[8]
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Detection UV at 254 nm (or analyte λ_max)High sensitivity for aromatic compounds.
Run Time 20 minutesIncludes gradient elution and column re-equilibration.

System Suitability and Method Validation

Before analyzing samples, the chromatographic system must be verified to be performing correctly. This is done through a System Suitability Test (SST). Following method development, the method itself must be validated to prove it is suitable for its intended purpose, in accordance with regulatory guidelines.[10][11]

System Suitability Testing (SST)

SST is a mandatory part of any analytical run.[12] It is typically performed by making five or six replicate injections of a working standard solution.

SST Parameter Acceptance Criterion Purpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate column or chemical issues.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) RSD of peak area and retention time for replicate injections ≤ 2.0%Demonstrates the precision of the analytical system during the run.[10][12]
Method Validation Overview

A fully developed method must undergo validation as per ICH Q2(R1) or USP <1225> guidelines.[10][11][13] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.[11]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).[10]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Caption: RP-HPLC separation of a hydrophobic phenoxyphenyl analyte.

Troubleshooting

Problem Potential Cause Suggested Solution
High Backpressure Clogged column frit or tubing; buffer precipitation.Filter all samples and mobile phases. Flush the system and column (in reverse direction for column). Check for blockages.[14]
Peak Tailing Secondary interactions with active silanols on the column; column degradation.Use a well-end-capped, high-purity silica column. Try a different column brand. Ensure mobile phase pH is appropriate.[14]
Drifting Retention Times Inadequate column equilibration; column temperature fluctuations; mobile phase change.Ensure the column is fully equilibrated with the starting mobile phase. Use a column thermostat. Prepare fresh mobile phase daily.[8][14]
Split Peaks Column void or contamination at the inlet; sample solvent incompatible with mobile phase.Replace the column. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[8]

Conclusion

This application note presents a systematic and scientifically grounded strategy for developing a robust RP-HPLC method for the analysis of phenoxyphenyl compounds. By starting with a C18 column and a generic acetonitrile/water gradient, analysts can efficiently screen for and optimize separation conditions. The key to success lies in a methodical approach to optimizing the gradient, temperature, and detection parameters, followed by rigorous system suitability testing and full method validation. This ensures the final method is reliable, reproducible, and fit for its intended purpose in a regulated or research environment.

References

Application Note & Protocol: In Vitro Efficacy Testing of "methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate" as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The discovery and development of novel anti-inflammatory agents are critical for addressing a multitude of pathological conditions. This document outlines a comprehensive in vitro strategy for evaluating the efficacy of the compound "methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate". The structural characteristics of this molecule, notably the presence of phenoxy and phenylacetate moieties, suggest a potential role as an inhibitor of inflammatory pathways, possibly through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a multi-tiered approach to assess the compound's anti-inflammatory potential, beginning with its effect on a key enzyme in the inflammatory cascade, followed by an investigation into its influence on a central signaling pathway, and culminating in the measurement of a downstream pro-inflammatory cytokine. Crucially, we will also address the compound's cytotoxic profile to establish a therapeutic window. This structured approach is designed to provide a robust and reliable preliminary assessment of the compound's efficacy.

Experimental Strategy: A Multi-Faceted Approach

A single assay is often insufficient to fully characterize the bioactivity of a novel compound. Therefore, we propose a testing cascade designed to build a comprehensive profile of "this compound".

G compound Test Compound: This compound primary Primary Screen: COX-2 Inhibition Assay compound->primary cytotoxicity Cytotoxicity Assessment: MTT/LDH Assay compound->cytotoxicity secondary Secondary Screen: NF-κB Translocation Assay primary->secondary If active downstream Downstream Functional Assay: TNF-α Secretion Assay (ELISA) secondary->downstream If active G cluster_0 Inactive State cluster_1 Active State (Inflammatory Stimulus) Cytoplasm Cytoplasm NF-κB NF-κB NF-κB->IκB Bound NF-κB_nucleus NF-κB Nucleus Nucleus NF-κB_nucleus->Nucleus Translocation Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IκB Phosphorylation & Degradation

cell-based assays for screening phenoxyacetamide library

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Strategic Guide to Cell-Based Assays for High-Throughput Screening of a Phenoxyacetamide Library

Abstract

This guide provides a comprehensive framework for the design and execution of a cell-based screening campaign targeting a phenoxyacetamide chemical library. Phenoxyacetamide derivatives have demonstrated a range of biological activities, including potential as anti-proliferative and pro-apoptotic agents, making them attractive candidates for drug discovery.[1][2] We present a strategic, multi-tiered approach beginning with a robust primary phenotypic screen to identify cytotoxic "hits," followed by secondary assays to confirm activity and elucidate the mechanism of action, with a focus on apoptosis. This document details the scientific rationale behind assay selection, provides step-by-step protocols for key experiments, and outlines essential quality control and data analysis procedures to ensure the generation of reliable and actionable results.

Introduction: The Rationale for Screening Phenoxyacetamides

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] Its derivatives are known to interact with a multitude of biological targets, often exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties. Recent studies have highlighted the potential for novel phenoxyacetamide analogues to induce apoptosis in cancer cell lines, suggesting a promising avenue for the development of new therapeutics.[1]

Phenotypic screening, which assesses the effect of a compound on a whole cell system, is an ideal approach for discovering novel activities within a chemical library without a priori knowledge of the specific molecular target.[3][4][5] This strategy allows the complexity of a living cell to reveal the most potent and biologically relevant compounds, identifying molecules that are, by definition, cell-permeable and active in a physiological context.[6][7][8]

This guide outlines a logical workflow for screening a phenoxyacetamide library, designed to efficiently identify compounds with cytotoxic activity and subsequently characterize their apoptotic mechanism.

The Screening Funnel: A Multi-Tiered Assay Strategy

A successful screening campaign follows a funnel approach, starting with a broad, high-throughput primary assay to identify initial hits, which are then subjected to more focused and mechanistically informative secondary assays. This strategy maximizes efficiency and minimizes resource expenditure by focusing only on the most promising compounds.

G cluster_0 Screening Cascade Library Phenoxyacetamide Library (10,000s of compounds) Primary Primary Screen: Cell Viability Assay (HTS) Single Concentration (e.g., 10 µM) Library->Primary Screen Hits Initial Hits (~1-3% Hit Rate) Primary->Hits Identify Secondary Secondary Assays: 1. Hit Confirmation 2. Dose-Response (IC50) Hits->Secondary Validate & Characterize Confirmed Confirmed Hits (Potency-ranked) Secondary->Confirmed Confirm MOA Mechanism of Action (MoA) Studies: Apoptosis Assays (Caspase, Annexin V) Confirmed->MOA Elucidate Mechanism Leads Validated Leads (Potency + MoA) MOA->Leads Prioritize G cluster_1 Apoptotic Signaling Pathway Stimulus Apoptotic Stimulus (e.g., Phenoxyacetamide) Mito Mitochondrial Pathway (Intrinsic) Stimulus->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Executioner Caspases (Caspase-3, -7) Casp9->Casp37 Annexin Phosphatidylserine (PS) Translocation (Early Event) Casp37->Annexin Induces Substrates Cleavage of Cellular Substrates Casp37->Substrates Death Apoptotic Cell Death Substrates->Death Assay_Casp Caspase-3/7 Assay (Measures Activity) Assay_Casp->Casp37 Assay_Annexin Annexin V Assay (Detects PS Exposure) Assay_Annexin->Annexin

References

Application Notes and Protocols for N-Methylation in Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-methylation of amides is a pivotal chemical transformation in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The strategic introduction of a methyl group to an amide nitrogen can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and conformational rigidity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] This comprehensive guide provides an in-depth exploration of various protocols for amide N-methylation, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of different methylating agents. By explaining the causality behind experimental choices and grounding the protocols in authoritative references, this document serves as a practical resource for researchers aiming to optimize their synthetic strategies for producing N-methylated amides.

Introduction: The Significance of the N-Methyl Amide Moiety

The amide bond is a cornerstone of peptide and protein structures and is prevalent in a vast array of pharmaceuticals. While the hydrogen on the amide nitrogen can act as a hydrogen bond donor, its methylation can lead to significant improvements in a drug candidate's properties.[1] For instance, N-methylation can disrupt intermolecular hydrogen bonding, which may increase solubility and membrane permeability.[1] Furthermore, the steric hindrance introduced by the methyl group can protect the amide bond from enzymatic cleavage, thus improving metabolic stability. From a conformational standpoint, N-methylation restricts the rotation around the C-N bond, which can lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity.[2] Given that approximately 67% of known drugs contain at least one N-alkylated molecule, the development of efficient and selective N-methylation protocols is of paramount importance.[3]

Strategic Approaches to Amide N-Methylation: A Comparative Overview

The N-methylation of amides can be challenging due to the competing O-alkylation of the tautomeric imidic acid form and the potential for over-alkylation.[4][5] The choice of methylating agent and reaction conditions is therefore crucial for achieving high yields and selectivity. This section will delve into several key methodologies, outlining their mechanisms, advantages, and limitations.

Classical Methylating Agents: High Reactivity with a High Hazard Profile

Traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) have been widely used due to their high reactivity.[6] However, their application is often hampered by their high toxicity, carcinogenicity, and volatility.[6][7] These reagents typically require a strong base to deprotonate the amide, making the reaction conditions harsh and potentially incompatible with sensitive functional groups.

  • Mechanism: The reaction generally proceeds via an SN2 mechanism where the deprotonated amide nitrogen acts as a nucleophile, attacking the methyl group of the alkylating agent.[8]

  • Challenges: A primary challenge is controlling selectivity. The use of a strong base can lead to a significant amount of the O-methylated byproduct.[4] Furthermore, achieving monomethylation of primary amides can be difficult, with the potential for the formation of dimethylated products.

Safer and More Selective Modern Reagents

In response to the hazards associated with classical methylating agents, a variety of safer and more selective alternatives have been developed.

A novel and highly effective protocol utilizes phenyl trimethylammonium iodide (PhMe₃NI) as a solid, non-toxic, and easy-to-handle methylating agent.[7][9] This method offers excellent monoselectivity for the N-methylation of primary amides under mildly basic conditions.[6][7]

Key Advantages:

  • Safety: PhMe₃NI is a stable solid, significantly reducing the risks associated with volatile and highly toxic reagents.[9]

  • Monoselectivity: This method shows excellent selectivity for monomethylation, with minimal to no formation of bis-methylated products.[7]

  • Broad Scope: It is applicable to a wide range of amides, including those with various functional groups, and can also be used for the N-methylation of indoles.[7][9]

Reaction Workflow:

cluster_workflow Workflow for N-Methylation using PhMe₃NI start Starting Material: Primary Amide reagents Reagents: Phenyl Trimethylammonium Iodide (PhMe₃NI) Cesium Carbonate (Cs₂CO₃) start->reagents Add solvent Solvent: Toluene reagents->solvent Suspend in reaction Reaction Conditions: Heat to 120°C for 11-23 hours solvent->reaction Heat workup Aqueous Workup reaction->workup Cool and add water purification Column Chromatography workup->purification Extract and purify product Product: N-Methyl Amide purification->product

Caption: General workflow for N-methylation of amides using PhMe₃NI.

Diazomethane (CH₂N₂) is a potent methylating agent for acidic protons, including those of carboxylic acids and enolizable amides.[10][11] The reaction is typically fast and clean. However, diazomethane is highly toxic and explosive, necessitating specialized handling procedures. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is a stable liquid and can be used for the methylation of carboxylic acids and, in some cases, amides.[12][13]

Mechanism with Diazomethane: The reaction is thought to be initiated by the protonation of diazomethane by the acidic amide, followed by nucleophilic attack of the resulting amidate on the methyl diazonium ion.[11]

cluster_mechanism Proposed Mechanism of Amide Methylation with Diazomethane Amide R-C(=O)NHR' Amide Protonation R-C(=O)N⁻R' Amidate anion CH₃N₂⁺ Methyldiazonium ion Amide->Protonation Proton transfer Diazomethane CH₂N₂ Diazomethane Diazomethane->Protonation Attack R-C(=O)N(CH₃)R' N-Methyl Amide N₂ Nitrogen gas Protonation->Attack Nucleophilic attack

Caption: Simplified mechanism of amide N-methylation by diazomethane.

Recent advancements have focused on the use of environmentally benign C1 sources like methanol and carbon dioxide for N-methylation.[3][14] These methods often employ transition metal catalysts, such as ruthenium or cobalt complexes, to facilitate the reaction.[3][14][15]

  • Methanol as a Methyl Source: In the presence of a suitable catalyst, methanol can act as a methylating agent through a "hydrogen borrowing" or "acceptorless dehydrogenative coupling" mechanism.[3][16] This approach is atom-economical and generates water as the only byproduct.

  • Carbon Dioxide as a C1 Source: The use of CO₂ as a renewable C1 feedstock for N-methylation is a highly attractive green chemistry approach.[15][17] These reactions typically require a reducing agent, such as a silane, and a catalyst to reduce the CO₂ in situ to a methyl-level equivalent that then alkylates the amide.

Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction provides a mild and efficient method for the N-methylation of amides, particularly in the context of peptide synthesis on solid support.[18][19] This reaction involves the use of a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and methanol as the methyl source.[20][21]

Key Features:

  • Mild Conditions: The reaction proceeds at or below room temperature, making it suitable for substrates with sensitive functional groups.[20]

  • High Selectivity: It generally provides good selectivity for N-alkylation over O-alkylation.[18]

  • Application in Peptide Chemistry: The Mitsunobu reaction has been successfully applied to the on-resin N-methylation of peptides.[18][19]

Detailed Experimental Protocols

This section provides step-by-step protocols for some of the most reliable and accessible N-methylation methods.

Protocol 1: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide[9]

This protocol is adapted from the work of Schnürch and co-workers and is highly recommended for its safety, selectivity, and broad applicability.[7][9]

Materials:

  • Primary amide (1.0 equiv)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an 8 mL glass vial equipped with a magnetic stir bar, add the primary amide (100 mg, 1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).

  • Seal the vial with a septum screw cap.

  • Evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M with respect to the starting amide.

  • Replace the septum cap with a solid screw cap and place the vial in a preheated heating block at 120 °C.

  • Stir the reaction mixture for 11-23 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add deionized water (2 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Starting Amide ExampleProductYield (%)Reference
4-FluorobenzamideN-Methyl-4-fluorobenzamide91[7]
HexanamideN-Methylhexanamide67[7]
N-AcetylanilineN-Methyl-N-phenylacetamide99[7]
Protocol 2: N-Methylation using Methyl Iodide and a Strong Base

This is a classic protocol that is effective but requires caution due to the hazardous nature of methyl iodide.

Materials:

  • Amide (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Methyl iodide (MeI) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the amide (1.0 equiv) and dissolve it in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Safety: Methyl iodide is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Troubleshooting and Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the temperature or using a stronger base (with caution, as this may promote side reactions). Ensure all reagents and solvents are anhydrous, as water can quench the base.

  • O-Alkylation: The formation of the O-methylated byproduct is more prevalent with strong bases and in polar aprotic solvents. Using a less polar solvent like toluene or employing milder conditions can favor N-alkylation.[9]

  • Over-Alkylation: For primary amides, bis-methylation can be an issue. Using a stoichiometric amount of the methylating agent or employing a more selective method like the one with PhMe₃NI can mitigate this problem.[7]

  • Substrate Compatibility: Always consider the functional groups present in your starting material. Highly acidic or basic groups may interfere with the reaction. Protecting group strategies may be necessary for complex molecules.

Conclusion

The N-methylation of amides is a versatile tool for modulating the properties of organic molecules, with significant implications for drug discovery and development. While traditional methods using hazardous reagents are still employed, the development of safer and more selective protocols, such as those utilizing quaternary ammonium salts or green C1 sources, represents a significant advancement in the field. The choice of methodology will depend on the specific substrate, scale, and safety considerations of the project. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, researchers can effectively synthesize N-methylated amides to advance their scientific objectives.

References

Application of Phenoxyphenyl Derivatives in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of phenoxyphenyl derivatives in cancer research, offering detailed insights into their mechanisms of action, experimental evaluation, and therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven protocols to facilitate the investigation and development of this promising class of anticancer compounds.

Introduction: The Therapeutic Promise of the Phenoxyphenyl Scaffold

The phenoxyphenyl scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In oncology, derivatives featuring this moiety have emerged as a significant area of investigation due to their potent and often selective anticancer properties. These compounds exert their effects through various mechanisms, most notably by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways essential for tumor growth and survival. This guide will delve into the core applications of these derivatives, providing the foundational knowledge and practical methodologies required to explore their therapeutic utility.

Mechanisms of Action: Inducing Apoptosis and Modulating Key Signaling Pathways

Phenoxyphenyl derivatives employ a multi-pronged approach to combat cancer, primarily by triggering apoptosis and interfering with critical cellular signaling cascades.

Induction of Apoptosis: The Primary Anticancer Mechanism

A hallmark of many phenoxyphenyl derivatives is their ability to induce apoptosis in cancer cells.[1][2] This programmed cell death is a crucial mechanism for eliminating malignant cells and is often dysregulated in cancer.[1] The pro-apoptotic effects of these compounds are typically mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of the Bcl-2 family of proteins.

  • Modulation of Bcl-2 Family Proteins: Phenoxyphenyl derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2) proteins.[1] Treatment with these compounds often leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

  • Caspase Activation: The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Phenoxyphenyl derivatives have been demonstrated to induce the cleavage and activation of key executioner caspases, such as caspase-3.[2][4] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway: Intrinsic Apoptosis Induction by Phenoxyphenyl Derivatives

PD Phenoxyphenyl Derivative Bcl2 Bcl-2 (Anti-apoptotic) PD->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PD->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by phenoxyphenyl derivatives.

Inhibition of Kinase Signaling Pathways

Beyond inducing apoptosis, certain phenoxyphenyl derivatives function as potent kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and differentiation.[5][6]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: A notable application of phenoxyphenyl derivatives is in the development of irreversible inhibitors of Bruton's tyrosine kinase (BTK).[5][6] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[5] By covalently binding to a cysteine residue in the active site of BTK, these inhibitors effectively block its activity, leading to decreased proliferation and survival of malignant B-cells.[5]

  • Modulation of MAPK/ERK and PI3K/Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways are central signaling cascades that regulate cell growth, survival, and proliferation.[7] Dysregulation of these pathways is a common feature of many cancers. While direct and extensive evidence for phenoxyphenyl derivatives is still emerging, preliminary studies suggest that some of these compounds may exert their anticancer effects by modulating the activity of key proteins within these pathways, leading to reduced cell proliferation and survival.[8][9][10]

Signaling Pathway: Kinase Inhibition by Phenoxyphenyl Derivatives

PD Phenoxyphenyl Derivative BTK BTK PD->BTK Inhibits MAPK_pathway MAPK/ERK Pathway PD->MAPK_pathway Modulates PI3K_pathway PI3K/Akt Pathway PD->PI3K_pathway Modulates Proliferation_Bcell B-cell Proliferation & Survival BTK->Proliferation_Bcell BCR BCR Signaling BCR->BTK Proliferation_general Cell Proliferation & Survival MAPK_pathway->Proliferation_general PI3K_pathway->Proliferation_general

Caption: Kinase inhibition and signaling pathway modulation by phenoxyphenyl derivatives.

Experimental Protocols and Application Notes

This section provides detailed, step-by-step methodologies for the in vitro and in vivo evaluation of phenoxyphenyl derivatives.

In Vitro Evaluation of Anticancer Activity

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treatment: Treat the cells with a range of concentrations of the phenoxyphenyl derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Compound/Derivative Type Cancer Cell Line IC50 (µM) Reference
Oxindole Sulfonamide DerivativeBTK-high B-cell lymphomaVaries by derivative[11]
3,5-diaminopyrazole-1-carboxamideHePG2 (Liver)6.57[12]
3,5-diaminopyrazole-1-carboxamideHCT-116 (Colon)9.54[12]
3,5-diaminopyrazole-1-carboxamideMCF-7 (Breast)7.97[12]
Pseuduvaria macrophylla extractMCF-7 (Breast)140 (leaf), 242 (bark)[13]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Cell Treatment: Treat cancer cells with the phenoxyphenyl derivative at its IC50 concentration for a specified time.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

  • Protocol:

    • Protein Extraction: Treat cells with the phenoxyphenyl derivative, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, p-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Target Protein Expected Change with Phenoxyphenyl Derivative Treatment Significance
Bcl-2 DecreaseDownregulation of anti-apoptotic protein
Bax IncreaseUpregulation of pro-apoptotic protein
Cleaved Caspase-3 IncreaseActivation of executioner caspase
p-ERK Decrease (potential)Inhibition of MAPK/ERK pathway
p-Akt Decrease (potential)Inhibition of PI3K/Akt pathway

Experimental Workflow: In Vitro Evaluation of Phenoxyphenyl Derivatives

start Start: Cancer Cell Culture treat Treat with Phenoxyphenyl Derivative start->treat mtt MTT Assay (Cell Viability, IC50) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle western Western Blot (Protein Expression) treat->western end End: Data Analysis & Interpretation mtt->end apoptosis->end cell_cycle->end western->end

Caption: A typical workflow for the in vitro assessment of phenoxyphenyl derivatives.

In Vivo Evaluation of Antitumor Efficacy

Xenograft Mouse Model

Xenograft models are essential for evaluating the in vivo efficacy of novel anticancer compounds.

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Treatment Administration: Administer the phenoxyphenyl derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Compound Cancer Model Dose & Schedule Tumor Growth Inhibition (%) Reference
5-Phenoxy-2-aminopyridine derivative (18g)Raji xenograftNot specified46.8[5][6]
4,6-benzylidene-d1-D-glucose (P-1013)SK-OV-3 ovarian carcinoma90 mg/kg, daily53 (T/C 47%)[14]
4,6-benzylidene-d1-D-glucose (P-1013)PANC-1 pancreatic carcinoma90 mg/kg, daily50-56 (T/C 44-50%)[14]
AZ505 (SMYD2 inhibitor)MDA-MB-231 breast cancerNot specifiedSignificant reduction[15]

Pharmacokinetic Studies

Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent.

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the phenoxyphenyl derivative.

  • Methodology:

    • Administration: Administer the compound to preclinical species (e.g., rats, mice) via intravenous and oral routes.[16]

    • Sample Collection: Collect blood samples at various time points after administration.[16]

    • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[16]

    • Parameter Calculation: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[16]

Conclusion and Future Perspectives

Phenoxyphenyl derivatives represent a versatile and promising class of compounds in cancer research. Their ability to induce apoptosis and inhibit key kinase signaling pathways provides a strong rationale for their continued investigation and development. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of these molecules. Future research should focus on elucidating the precise molecular targets of novel derivatives, understanding their effects on a broader range of signaling pathways, and optimizing their pharmacokinetic properties to enhance their in vivo efficacy and safety profiles. The continued application of the methodologies outlined herein will undoubtedly contribute to the advancement of phenoxyphenyl derivatives as a new generation of anticancer therapeutics.

References

use of "methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemistry Research

Compound Dossier: Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Introduction: A Molecule of Hypothesized Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to uncovering new therapeutic modalities. The compound This compound (CAS No. 1180843-76-8) presents a compelling case for investigation.[1][2][3] While specific biological data for this exact molecule is not yet prevalent in peer-reviewed literature, its structure represents a deliberate hybridization of two pharmacologically significant scaffolds: the phenoxyaniline core and the N-acyl amino acid moiety.

This guide serves as a foundational resource for researchers and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for investigating the therapeutic potential of this compound. We will dissect its structure to hypothesize its likely mechanisms of action and provide detailed, actionable protocols to validate these hypotheses in a laboratory setting. This document is built on the principle of rational drug design, leveraging established knowledge of related compound classes to chart a course for new discovery.

The phenoxyaniline framework is a versatile scaffold known to produce inhibitors of critical signaling kinases and metabolic enzymes.[4] Concurrently, N-acyl amino acids are a class of endogenous signaling lipids with demonstrated analgesic and anti-inflammatory properties, acting through pathways distinct from traditional opioids or cannabinoids.[5][6] The fusion of these two motifs in a single molecule suggests the potential for synergistic or novel pharmacology.

Section 1: Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical properties is the bedrock of all subsequent experimental work. This section outlines the known characteristics of the title compound and proposes a logical synthetic route.

Compound Properties

The following data has been consolidated from chemical supplier information.[1][2]

PropertyValueSource
CAS Number 1180843-76-8[1][2][3]
Molecular Formula C₁₈H₁₈ClNO₄[1]
Molecular Weight 347.80 g/mol [1]
Appearance White to off-white solid[1][2]
Purity Typically ≥99%[2]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1]
Solubility and Stock Solution Preparation

Effective in vitro screening requires precise and stable stock solutions. The compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1]

Protocol 1.2.1: Master Stock Solution Preparation (100 mM in DMSO)

  • Aseptic Technique: Work in a laminar flow hood to minimize contamination. Use freshly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility.[1]

  • Weighing: Accurately weigh 10 mg of this compound.

  • Dissolution: Add the solid to a sterile microcentrifuge tube. Add 287.5 µL of anhydrous DMSO to achieve a final concentration of 100 mM.[1]

  • Solubilization: Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Aliquoting & Storage: Aliquot into smaller volumes (e.g., 20 µL) to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months).[1]

Proposed Retrosynthetic Analysis

G Compound Target Molecule Intermediate1 N-Methyl-2-(5-chloro-2-phenoxyphenyl)acetamide Compound->Intermediate1 Alkylation Intermediate2 Methyl 2-bromoacetate Compound->Intermediate2 Alkylation Precursor1 2-(5-Chloro-2-phenoxyphenyl)acetic acid Intermediate1->Precursor1 Amidation Precursor2 Methylamine Intermediate1->Precursor2 Amidation Base Strong Base (e.g., NaH) Intermediate1->Base Intermediate2->Compound

Caption: Proposed retrosynthesis via N-alkylation of an amide intermediate.

Section 2: Hypothesized Biological Activity and Therapeutic Targets

The compound's hybrid structure is the primary driver for its potential therapeutic applications. We hypothesize two primary avenues of activity based on its constituent parts.

Potential as an Anti-Inflammatory & Analgesic Agent

The N-acyl amino acid scaffold is a well-established pharmacophore in the study of pain and inflammation.[7] These molecules are endogenous signaling lipids that modulate nociceptive and inflammatory pathways without engaging opioid or cannabinoid receptors, which may offer a superior side-effect profile.[5][6]

Potential mechanisms include:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. Inhibition of FAAH increases anandamide levels, leading to analgesic effects.[5]

  • GPR18 Agonism: The G-protein coupled receptor GPR18 has been identified as a target for some N-acyl amino acids. Its activation can lead to the production of potent inflammation-resolving molecules like lipoxin A₄.[5][8]

  • Ion Channel Modulation: N-acyl amino acids have been shown to directly inactivate T-type calcium channels and inhibit the GLYT2 glycine transporter, both of which are involved in pain signaling pathways in the spinal cord.[5][9]

G cluster_0 Potential Mechanisms of Action Compound Target Compound FAAH FAAH Inhibition Compound->FAAH GPR18 GPR18 Agonism Compound->GPR18 Channels Ion Channel Modulation Compound->Channels Anandamide ↑ Anandamide FAAH->Anandamide Lipoxin ↑ Lipoxin A₄ GPR18->Lipoxin PainSignal ↓ Nociceptive Signaling Channels->PainSignal Analgesia Analgesia Anandamide->Analgesia AntiInflam Anti-Inflammation Lipoxin->AntiInflam PainSignal->Analgesia G start Start: Compound Stock (10 mM in DMSO) primary_screen Primary Screen: Single High Concentration (e.g., 10 µM) start->primary_screen data_analysis Data Analysis: Calculate % Inhibition primary_screen->data_analysis kinase_panel Kinase Panel (e.g., MEK1, MEK2, PDGFRα, PDGFRβ) kinase_panel->primary_screen hit_id Hit Identification: Inhibition > 50%? data_analysis->hit_id dose_response Dose-Response Assay: 10-point Titration hit_id->dose_response Yes no_hit Conclusion: No Significant Activity hit_id->no_hit No ic50 Calculate IC₅₀ Value dose_response->ic50 hit_confirmed Conclusion: Confirmed Hit Compound ic50->hit_confirmed

References

Application Notes and Protocols for the Biological Evaluation of Novel Acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Acetamide Scaffolds

The acetamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. Its unique properties, including the ability to form hydrogen bonds and its relative stability, make it a versatile scaffold for designing molecules that can interact with various biological targets.[1][2] Novel acetamide compounds are continuously being synthesized and investigated for a range of therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, and anti-viral agents.[3][4][5]

The biological evaluation of these novel compounds is a critical step in the drug discovery pipeline, providing essential data on their efficacy, potency, and safety. A well-designed experimental plan is paramount to generating robust and reproducible results, ultimately guiding the selection of promising lead candidates for further development.[6][7] This guide provides a detailed framework for the initial biological evaluation of novel acetamide compounds, with a focus on anti-inflammatory properties, a common therapeutic target for this class of molecules.

I. Foundational Principles of Experimental Design

A rigorous experimental design is the bedrock of trustworthy and reproducible research. Before embarking on specific assays, several key principles must be considered to ensure the scientific integrity of the evaluation process.[8][9]

  • Hypothesis-Driven Approach: Each experiment should be designed to test a specific hypothesis. For novel acetamide compounds, an initial hypothesis could be that they possess anti-inflammatory activity by inhibiting key pro-inflammatory enzymes or signaling pathways.

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is non-negotiable.

    • Positive Controls: A known active compound (e.g., a clinically approved anti-inflammatory drug) to ensure the assay is working correctly.

    • Negative Controls: Untreated cells or a vehicle-treated group to establish a baseline response.

    • Vehicle Controls: Cells treated with the solvent used to dissolve the acetamide compound to account for any effects of the solvent itself.

  • Dose-Response Relationship: Compounds should be tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

  • Statistical Rigor: Experiments should be replicated, and data analyzed using appropriate statistical methods to determine the significance of the observed effects.[10][11][12]

II. A Tiered Approach to Biological Evaluation

A tiered or hierarchical screening strategy is an efficient method for evaluating novel compounds. This approach begins with broad, high-throughput assays to identify active compounds and progressively moves towards more specific and complex assays to elucidate their mechanism of action.

Tier 1: Primary Screening - Cytotoxicity and General Viability

The first crucial step is to assess the inherent toxicity of the novel acetamide compounds. This ensures that any observed biological activity in subsequent assays is not simply a result of cell death.[13][14]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel acetamide compounds in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the cell membrane.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[15]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Assay Principle Endpoint Interpretation
MTT Measures metabolic activity of viable cells.[13]Colorimetric (absorbance)Decreased absorbance indicates reduced cell viability.
LDH Measures release of LDH from damaged cells.[15]Colorimetric (absorbance)Increased absorbance indicates increased cytotoxicity.

Table 1: Summary of Primary Cytotoxicity Assays.

Tier 2: Secondary Screening - Anti-inflammatory Activity

Compounds that exhibit low cytotoxicity at concentrations where biological activity is expected can proceed to secondary screening to assess their anti-inflammatory potential.

Understanding the underlying molecular pathways of inflammation is crucial for designing and interpreting these assays. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]

  • NF-κB Signaling Pathway: This pathway is a central mediator of inflammatory responses.[17][18] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[19][20]

  • MAPK Signaling Pathway: This pathway is involved in transmitting extracellular signals to intracellular targets, regulating processes like inflammation, cell proliferation, and apoptosis.[21][22] The p38 and JNK MAPK pathways are particularly important in stress and inflammatory responses.[]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates JNK JNK MAPK TLR4->JNK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p38->Genes Modulates Transcription JNK->Genes Modulates Transcription DNA DNA NFkB_nuc->DNA Binds DNA->Genes Transcription

Figure 1: Simplified Inflammatory Signaling Pathways.

Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[24][25]

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the acetamide compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and iNOS expression.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.[26]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[27] The inhibitory activity of the acetamide compounds on COX-1 and COX-2 can be determined using commercially available assay kits. These assays typically measure the peroxidase activity of the COX enzyme.[28][29][30]

Step-by-Step Protocol (using a colorimetric kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme solutions (COX-1 and COX-2) as per the kit's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.

  • Inhibitor Addition: Add the novel acetamide compounds at various concentrations to the inhibitor wells. Include a known COX inhibitor as a positive control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX) to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at the recommended wavelength (e.g., 590 nm) in a kinetic mode for a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2. This will also provide information on the selectivity of the compounds.[31]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Anti-inflammatory) cluster_2 Tier 3: Mechanism of Action Start Novel Acetamide Compounds Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Start->Cytotoxicity NO_Inhibition Nitric Oxide (NO) Inhibition Assay Cytotoxicity->NO_Inhibition Low Cytotoxicity COX_Inhibition COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Inhibition Low Cytotoxicity Cytokine_Analysis Cytokine Production (ELISA) NO_Inhibition->Cytokine_Analysis Active Compounds COX_Inhibition->Cytokine_Analysis Active Compounds Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Cytokine_Analysis->Western_Blot Potent Compounds Lead_Candidate Lead Candidate Identification Western_Blot->Lead_Candidate

Figure 2: Tiered Experimental Workflow.

III. Data Interpretation and Lead Candidate Selection

The data generated from this tiered approach will provide a comprehensive initial profile of the novel acetamide compounds.

Parameter Description Significance
CC50 (MTT/LDH) 50% cytotoxic concentration.Indicates the general toxicity of the compound. A higher CC50 is desirable.
IC50 (NO) 50% inhibitory concentration for nitric oxide production.Measures the potency of the compound in inhibiting a key inflammatory mediator.
IC50 (COX-1/COX-2) 50% inhibitory concentration for COX-1 and COX-2 enzymes.Determines the potency and selectivity of the compound as a COX inhibitor.
Selectivity Index (SI) CC50 / IC50A measure of the therapeutic window of the compound. A higher SI indicates greater safety.

Table 2: Key Parameters for Compound Evaluation.

An ideal lead candidate will exhibit potent anti-inflammatory activity (low IC50 values in secondary assays) at concentrations that are not cytotoxic (high CC50 values), resulting in a favorable selectivity index. Further investigation into the mechanism of action, for example, by examining the effects on the NF-κB and MAPK signaling pathways using techniques like Western blotting, would be the next logical step for promising compounds.

IV. Conclusion

This guide provides a structured and scientifically rigorous framework for the initial biological evaluation of novel acetamide compounds. By following a tiered approach, researchers can efficiently screen compounds, identify promising candidates, and gain initial insights into their mechanism of action. Adherence to sound experimental design principles, including the use of appropriate controls and statistical analysis, is essential for generating reliable and translatable data in the quest for new therapeutics.

V. References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: --INVALID-LINK--

  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-κB (NF-κB) signaling pathway in inflammation and immunity. Cold Spring Harbor Perspectives in Biology, 1(4), a000060. Available at: --INVALID-LINK--

  • Patsnap. (2024). What is Acetamide used for? Patsnap Synapse. Available at: --INVALID-LINK--

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2013). Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives. Yao Xue Xue Bao, 48(1), 58-65. Available at: --INVALID-LINK--

  • Pur-form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem. Available at: --INVALID-LINK--

  • Zhang, M., et al. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. European Journal of Medicinal Chemistry, 167, 435-446. Available at: --INVALID-LINK--

  • Muhlbaier, M. (2016). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1438, 3-14. Available at: --INVALID-LINK--

  • Hornik, K., et al. (2005). Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. Genome Biology, 6(11), R98. Available at: --INVALID-LINK--

  • Abcam. (2021). Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric) (ab204698). Abcam. Available at: --INVALID-LINK--

  • Wang, Y., et al. (2010). The MAPK Signal Pathway Research and New Drug Discovery. 2010 3rd International Conference on Biomedical Engineering and Informatics. Available at: --INVALID-LINK--

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187019. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: --INVALID-LINK--

  • Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 815-819. Available at: --INVALID-LINK--

  • The Cancer Researcher. (2022). Adventures with the MAPK pathway. The Cancer Researcher. Available at: --INVALID-LINK--

  • Calses, P. C., et al. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 20(18), 4478. Available at: --INVALID-LINK--

  • Li, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5642. Available at: --INVALID-LINK--

  • Berry, D. A. (1993). Experimental design for drug development: a bayesian approach. Journal of Biopharmaceutical Statistics, 3(2), 207-232. Available at: --INVALID-LINK--

  • Lee, J., et al. (2020). The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke. International Journal of Molecular Sciences, 21(8), 2849. Available at: --INVALID-LINK--

  • Patsnap. (2024). What is the mechanism of Acetamide? Patsnap Synapse. Available at: --INVALID-LINK--

  • Yuan, C., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(5), 1000170. Available at: --INVALID-LINK--

  • Jayakody, L. N., et al. (2021). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. Journal of Future Foods, 1(2), 127-138. Available at: --INVALID-LINK--

  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity. BenchChem. Available at: --INVALID-LINK--

  • Salerno, L., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry, 64(18), 13815-13837. Available at: --INVALID-LINK--

  • Al-Ostath, R. A., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 29(10), 2298. Available at: --INVALID-LINK--

  • BOC Sciences. (n.d.). MAP Kinase Signaling Pathway. BOC Sciences. Available at: --INVALID-LINK--

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available at: --INVALID-LINK--

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: --INVALID-LINK--

  • Viro-Gen. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: --INVALID-LINK--

  • BenchChem. (2025). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. BenchChem. Available at: --INVALID-LINK--

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: --INVALID-LINK--

  • The Physiological Society. (2015). Experimental design and irreproducibility in pre-clinical research. The Physiological Society. Available at: --INVALID-LINK--

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Available at: --INVALID-LINK--

  • Quora. (2024). How to do the statistical analysis of data collected from the SRB cell viability assay. Quora. Available at: --INVALID-LINK--

  • Ramirez-Mares, M. V., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. International Journal of Molecular Sciences, 25(11), 5988. Available at: --INVALID-LINK--

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine. BenchChem. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich. Available at: --INVALID-LINK--

  • Abcam. (n.d.). LDH assay kit guide: Principles and applications. Abcam. Available at: --INVALID-LINK--

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Available at: --INVALID-LINK--

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. Available at: --INVALID-LINK--

  • Abcam. (2017). Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083). Abcam. Available at: --INVALID-LINK--

  • Cell Guidance Systems. (2021). Understanding and reducing variability in cell-based assays. Cell Guidance Systems. Available at: --INVALID-LINK--

  • Varghese, F., et al. (2019). Empowering statistical methods for cellular and molecular biologists. Molecular Biology of the Cell, 30(24), 2943-2947. Available at: --INVALID-LINK--

  • Uddin, M. R., et al. (2024). Evaluation of a Cell-Based Potency Assay for Detection of the Potency of TrenibotulinumtoxinE® (TrenibotE). Toxins, 16(5), 199. Available at: --INVALID-LINK--

  • Chemistry - Simple and Short. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Acetamide. Wikipedia. Available at: --INVALID-LINK--

  • PubChem. (n.d.). Acetamide. PubChem. Available at: --INVALID-LINK--

References

Troubleshooting & Optimization

optimizing reaction conditions for methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic route.

I. Synthesis Overview: The Amide Bond Formation

The synthesis of this compound is fundamentally an amide bond formation reaction. This involves the coupling of two key precursors: 2-(5-chloro-2-phenoxyphenyl)acetic acid and methyl 2-(methylamino)acetate.

The core of this synthesis lies in the activation of the carboxylic acid group of 2-(5-chloro-2-phenoxyphenyl)acetic acid to make it susceptible to nucleophilic attack by the secondary amine of methyl 2-(methylamino)acetate.[1] A variety of coupling reagents can facilitate this transformation, each with its own advantages and disadvantages.

Reaction Workflow

Below is a generalized workflow for the synthesis. Specific parameters will be discussed in the subsequent troubleshooting and FAQ sections.

Synthesis_Workflow A 1. Starting Materials - 2-(5-chloro-2-phenoxyphenyl)acetic acid - Methyl 2-(methylamino)acetate B 2. Activation - Add Coupling Reagent & Base A->B Reagents C 3. Amide Coupling - Add Amine - Reaction Monitoring B->C Activated Intermediate D 4. Work-up - Quenching - Extraction C->D Crude Product E 5. Purification - Chromatography - Recrystallization D->E Purified Product F 6. Characterization - NMR, MS, HPLC E->F Final Product

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in amide bond formations can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Carboxylic Acid Activation: The first critical step is the activation of 2-(5-chloro-2-phenoxyphenyl)acetic acid. If the activating agent is not effective, the reaction will not proceed efficiently.[1]

    • Coupling Reagent Choice: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but can have drawbacks such as the formation of insoluble byproducts (DCU with DCC) or the potential for racemization.[1] Consider using phosphonium-based reagents like PyBOP or HATU, which are often more efficient, especially for sterically hindered substrates.

    • Additives: The use of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides can improve reaction rates and suppress side reactions.

  • Steric Hindrance: The reactants themselves may present steric challenges. While not exceptionally bulky, the substitution pattern could slow down the reaction. Using more potent activating agents or slightly elevated temperatures (e.g., 40-50 °C) might be necessary.

  • Base Selection: The choice of a non-nucleophilic base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is pure and dry.

  • Reaction Time and Temperature: Amide couplings can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Avoid excessively high temperatures, which can lead to decomposition.

  • Purity of Starting Materials: Ensure your 2-(5-chloro-2-phenoxyphenyl)acetic acid and methyl 2-(methylamino)acetate are of high purity. Impurities can interfere with the reaction. The acetic acid precursor should have an assay of ≥98.0%.[3]

Question 2: I am observing significant side product formation. What are they and how can I minimize them?

Answer:

Side product formation is a common issue in amide coupling reactions. Here are some likely culprits and their solutions:

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.

    • Solution: Adding HOBt or HOAt can trap the O-acylisourea intermediate to form a more reactive activated ester, minimizing N-acylurea formation.

  • Epimerization: While not a concern for this specific synthesis as there are no chiral centers adjacent to the reacting groups, it's a critical consideration in peptide chemistry where racemization can occur.[4]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This can then react with the amine, but it consumes two equivalents of the acid for one amide bond.

    • Solution: This is often a result of slow addition of the amine. Adding the amine promptly after the activation of the carboxylic acid can help minimize this side reaction.

Question 3: How do I effectively purify the final product?

Answer:

Purification of this compound typically involves a combination of techniques:

  • Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove water-soluble byproducts and unreacted reagents.

    • Quench the reaction with a mild acid (e.g., dilute HCl) to neutralize any remaining base.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from non-polar impurities and any remaining starting materials. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline material. The choice of solvent will depend on the product's solubility.

III. Frequently Asked Questions (FAQs)

What are the optimal reaction conditions for this synthesis?

While the "optimal" conditions can vary depending on the scale and desired purity, a good starting point is presented in the table below. It is always recommended to perform small-scale optimization experiments.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Good solubility for reactants and reagents.
Coupling Reagent HATU or EDC/HOBtHigh efficiency and reduced side reactions.
Base Diisopropylethylamine (DIPEA)Non-nucleophilic and effectively scavenges acid.
Temperature Room Temperature (can be gently heated to 40-50 °C if slow)Balances reaction rate and stability.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS for completion.[2]
Stoichiometry Acid:Amine:Coupling Reagent:Base (1 : 1.1 : 1.2 : 2)Slight excess of amine and reagents to drive the reaction to completion.
How can I monitor the progress of the reaction?
  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing you to track the masses of the starting materials, product, and any major byproducts.[2] This is particularly useful for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative analysis of reaction conversion, ¹H NMR can be used by integrating the signals of the starting material and product.[2]

What are the safety precautions I should take?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Coupling reagents like DCC are sensitizers and should be handled with care.

  • Solvents like DCM and DMF have their own specific hazards; consult their Safety Data Sheets (SDS) before use.

Where can I source the starting materials?
  • 2-(5-chloro-2-phenoxyphenyl)acetic acid: This is a key intermediate in the synthesis of some pharmaceutical compounds and can be sourced from various chemical suppliers.[3]

  • Methyl 2-(methylamino)acetate: This is a common building block in organic synthesis and is readily available from major chemical suppliers.

IV. Experimental Protocol: A General Procedure

This protocol provides a generalized, step-by-step methodology. It should be adapted and optimized for your specific laboratory conditions and scale.

Experimental_Protocol cluster_Preparation Preparation cluster_Activation Activation cluster_Coupling Coupling cluster_Workup Work-up & Purification A 1. Dissolve 2-(5-chloro-2-phenoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM. B 2. Add DIPEA (2.0 eq) and stir. A->B C 3. Add HATU (1.2 eq) to the solution. Stir for 15-30 minutes at room temperature. B->C D 4. Add methyl 2-(methylamino)acetate (1.1 eq) dropwise to the reaction mixture. C->D E 5. Stir at room temperature and monitor reaction progress by TLC or LC-MS. D->E F 6. Upon completion, dilute with DCM and wash with dilute HCl, sat. NaHCO3, and brine. E->F G 7. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. F->G H 8. Purify the crude product by flash column chromatography. G->H

Caption: Step-by-step experimental protocol for the synthesis.

V. References

  • Understanding the Synthesis and Supply Chain of 2-(5-Chloro-2-phenoxyphenyl)acetic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. 3

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. 1

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. 4

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). 2

References

improving yield and purity in N-methyl amide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An N-methyl amide technical support center has been created to help researchers, scientists, and drug development professionals.

A Guide to Improving Yield and Purity

Welcome to the Technical Support Center for N-methyl amide synthesis. N-methyl amides are crucial motifs in numerous pharmaceuticals and natural products, often introduced to enhance pharmacological properties. However, their synthesis can present significant challenges, from low yields and difficult purifications to issues of steric hindrance and racemization.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you navigate the complexities of N-methyl amide synthesis.

Frequently Asked Questions (FAQs)

Here we address common high-level questions encountered during N-methyl amide synthesis.

Q1: My N-methyl amide synthesis is giving a low yield. What are the most common culprits?

Low yields in amide coupling reactions typically stem from a few core issues: incomplete activation of the carboxylic acid, deactivation or poor nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.[1] The carboxylic acid must be converted into a more reactive species by a coupling reagent to be susceptible to attack by the amine.[1][2] If this activation is inefficient, the reaction will not proceed. Similarly, the amine must be a free nucleophile; if it is protonated (e.g., from an amine salt starting material without sufficient base), it cannot react.[1] Sterically bulky groups on either the acid or the amine can physically block the reaction site, dramatically slowing down the coupling.[1][2] Finally, the presence of water can hydrolyze the activated intermediate, and an inappropriate choice of solvent or temperature can hinder the reaction.[1][3]

Q2: How do I choose the best coupling reagent for my specific N-methyl amide synthesis?

The choice of coupling reagent is critical and depends on the substrates. Reagents are generally classified as carbodiimides (DCC, DIC, EDC), phosphonium salts (PyBOP, PyAOP), and uronium/aminium salts (HATU, HBTU, HCTU, COMU).[1][]

  • Carbodiimides are cost-effective but are the most likely to cause racemization in chiral compounds.[1][5] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[6][7]

  • Phosphonium salts like PyBOP and especially PyAOP are more reactive and are particularly effective for coupling sterically hindered and N-methyl amino acids.[1][8]

  • Uronium/Aminium salts like HATU and COMU are among the most efficient and fastest reagents, offering minimal racemization.[1][9] HATU is often considered the gold standard for difficult couplings.[1] COMU is a safer alternative to benzotriazole-based reagents like HATU and HBTU, as it does not rely on explosive precursors and has better solubility.[8][9]

Q3: I'm observing significant racemization of my chiral starting material. How can I prevent this?

Racemization is a major challenge, especially in peptide synthesis, and often occurs through the formation of an oxazolone or azlactone intermediate.[10][11] Several factors influence the degree of racemization, including the coupling reagent, base, solvent, and temperature.[12]

To minimize racemization:

  • Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) with your coupling reagent can suppress the formation of the problematic oxazolone intermediate.[1][10]

  • Choose the Right Reagent: Uronium/aminium salts like HATU generally result in less racemization than carbodiimides.[1][11]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9] The amount of base should be carefully controlled.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[1]

Q4: What are the best practices for reaction setup (solvents, temperature, atmosphere) to maximize success?

A successful reaction begins with a proper setup.

  • Anhydrous Conditions: It is critical to use anhydrous (dry) solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can hydrolyze the activated carboxylic acid, killing the reaction.[1]

  • Solvent Choice: The solvent must be able to dissolve all reactants. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices, though they are facing increasing environmental and health scrutiny.[3][13] Greener alternatives like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) have proven to be effective replacements in many cases.[3][14]

  • Order of Addition: Typically, the carboxylic acid is dissolved in the solvent, followed by the addition of the base and coupling reagent for a "pre-activation" step (15-30 minutes). The amine is then added last. This ensures the carboxylic acid is fully activated before the nucleophile is introduced, which can improve yields.[1]

Q5: My product is difficult to purify. What are some effective workup and purification strategies?

Amide purification can be challenging due to the polarity of the product and the nature of the byproducts.

  • Standard Aqueous Workup: A typical workup involves quenching the reaction with water or a mild acid (e.g., saturated NH₄Cl) and extracting the product into an organic solvent.[1][15] Subsequent washes with a weak acid (like 1M citric acid) can remove basic impurities like excess amine and DIPEA, while a wash with a weak base (like saturated NaHCO₃) can remove unreacted carboxylic acid.[15]

  • Removing Byproducts: If you used DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can often be removed by filtration.[7] The byproducts of EDC and DIC are more soluble and are typically removed during the aqueous wash steps.[6][15]

  • Chromatography: For highly polar amides that are difficult to purify with standard silica gel chromatography, reversed-phase chromatography is a viable alternative.[16] In some challenging cases, using a solid-phase extraction (SPE) cartridge, such as a strong cation exchanger (SCX), can effectively capture the desired amine-containing product, allowing impurities to be washed away before the product is eluted with a basic solvent.[16]

Visualizing Key Concepts

To better understand the processes involved, the following diagrams illustrate critical decision points and mechanisms in N-methyl amide synthesis.

G Fig. 1: Decision Tree for Coupling Reagent Selection cluster_legend Legend Start Start: N-Methyl Amide Synthesis Chiral Is the carboxylic acid chiral? Start->Chiral Hindered Are substrates sterically hindered? Chiral->Hindered Yes Budget Is cost a major constraint? Chiral->Budget No HATU Use HATU, HCTU, or COMU (Fast, low racemization) Hindered->HATU No PyAOP Use PyAOP or COMU (Effective for hindered couplings) Hindered->PyAOP Yes Budget->HATU No EDC Use EDC + Additive (Oxyma/HOBt) (Cost-effective, water-soluble byproduct) Budget->EDC Yes Carbodiimide Consider Carbodiimide (DCC/DIC) (Lowest cost, risk of racemization & purification issues) Key1 Decision Point Key2 Recommended Path Key3 Alternative Path Key4 Use with Caution

Caption: A flowchart to guide the selection of an appropriate coupling reagent.

G Fig. 2: Mechanism of Racemization via Oxazolone cluster_main Racemization Pathway cluster_prevention Prevention Strategy ActivatedAcid Activated L-Amino Acid Oxazolone Oxazolone Intermediate (Achiral) ActivatedAcid->Oxazolone Intramolecular Cyclization (Side Reaction) Amine R-NHMe ActivatedAcid->Amine Direct Attack (Favored) Additive Additives (HOBt, Oxyma) - Intercept activated acid - Suppress oxazolone formation ActivatedAcid->Additive Oxazolone->Amine Nucleophilic Attack L_Amide L-Amide Product (Desired) Amine->L_Amide D_Amide D-Amide Product (Racemized) Amine->D_Amide

Caption: The competitive pathways leading to desired product versus racemization.

Troubleshooting Guide: From Low Yield to Pure Product

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem: Low or No Product Formation

A frustratingly common issue, low yield can usually be traced back to one of the following causes.

Potential Cause Explanation & Causality Recommended Solution
Ineffective Carboxylic Acid Activation The coupling reagent is responsible for activating the carboxyl group. If the reagent is old, degraded, or simply not potent enough for your substrates, activation will be incomplete.[1]1. Check Reagent Quality: Use a fresh bottle of coupling reagent. 2. Increase Reactivity: Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or COMU).[1] 3. Pre-activate: Allow the carboxylic acid, base, and coupling reagent to stir for 15-30 minutes before adding the amine.[1]
Steric Hindrance Bulky groups near the reacting centers (the carboxylic acid and the amine) can physically prevent them from approaching each other, slowing the reaction to a crawl or stopping it completely.[2][17] This is a very common issue with N-methylated amino acids and other substituted substrates.1. Use High-Activity Reagents: Reagents like PyAOP, HATU, and COMU are specifically designed to overcome steric hindrance.[1][8] 2. Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the energy needed to overcome the activation barrier, but be mindful of potential racemization. 3. Alternative Routes: For extremely hindered cases, consider converting the carboxylic acid to a more reactive acyl fluoride or acyl chloride first.[][18]
Hydrolysis of Activated Intermediate The activated carboxylic acid is highly reactive and susceptible to hydrolysis by any water present in the reaction mixture, which reverts it to the unreactive starting material.1. Use Anhydrous Solvents: Use solvents from a freshly opened bottle or one stored over molecular sieves. 2. Dry Reagents: Ensure all reagents, including the amine and carboxylic acid, are dry. 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude moisture from the air.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key procedures in N-methyl amide synthesis.

Protocol 1: General Procedure for N-methyl Amide Synthesis using HATU

This protocol is a robust starting point for many substrates, including those with moderate steric hindrance or chirality.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Pre-activation: Add a non-nucleophilic base, such as DIPEA (2.0 equivalents), followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes. The solution may change color.

  • Amine Addition: Add the N-methyl amine (or its hydrochloride salt with an additional equivalent of base) (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Proceed to the standard workup procedure described in Protocol 2.

Protocol 2: Standard Workup and Purification

This procedure is designed to remove common impurities and byproducts from a standard amide coupling reaction.

  • Quenching: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M citric acid solution to remove the base (e.g., DIPEA) and any unreacted amine.[15]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the coupling additive (e.g., HOBt) and any unreacted carboxylic acid.[15]

  • Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove residual water.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G Fig. 3: Workflow for Troubleshooting Low Yield Start Low Yield Observed CheckReagents Are reagents fresh? Are conditions anhydrous? Start->CheckReagents Substrates Are substrates sterically hindered? CheckReagents->Substrates Yes FixConditions Action: Use fresh reagents, dry solvents, inert atmosphere. CheckReagents->FixConditions No Activation Is activation the issue? Substrates->Activation No StrongerReagent Action: Switch to HATU, PyAOP, or COMU. Consider gentle heating. Substrates->StrongerReagent Yes PreActivate Action: Implement pre-activation step. Confirm reagent stoichiometry. Activation->PreActivate Yes Success Yield Improved Activation->Success No (Consult Specialist) FixConditions->Start Re-run experiment StrongerReagent->Success PreActivate->Success

Caption: A logical workflow for diagnosing and resolving low reaction yields.

References

Technical Support Center: Navigating Solubility Challenges of Phenoxyphenyl Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with phenoxyphenyl-based compounds. This guide is designed to provide you with an in-depth understanding of the solubility challenges inherent to this chemical scaffold and to offer practical, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your biological assay data.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental principles governing the solubility of phenoxyphenyl compounds. Understanding why these issues occur is the first step toward solving them.

Q1: Why are my phenoxyphenyl compounds so difficult to dissolve in aqueous assay buffers?

A: The solubility challenge with phenoxyphenyl compounds stems directly from their physicochemical properties. These molecules typically possess:

  • High Lipophilicity: The presence of multiple phenyl rings creates a large, non-polar surface area, making the compounds inherently hydrophobic (water-repelling). This characteristic is a primary driver of their frequent classification as BCS Class II or IV compounds, which exhibit low solubility.[1][2]

  • Molecular Rigidity and Planarity: The rigid structure of the diphenyl ether core can facilitate strong crystal lattice packing. Overcoming this crystal energy to allow solvent molecules to surround the compound requires a significant amount of energy, leading to low thermodynamic solubility.[3][4]

  • High Molecular Weight: Larger molecules are generally more challenging to solvate compared to smaller ones.[3]

These properties mean that while your compound might show excellent activity at its biological target, its inability to remain in solution can prevent it from ever reaching that target in a quantifiable way.[5][6]

Q2: I've heard about "kinetic" and "thermodynamic" solubility. What's the difference, and why is it critical for my experiments?

A: This distinction is crucial and often explains why a compound that appears soluble initially crashes out of solution during an assay.

  • Kinetic Solubility is measured by rapidly diluting a high-concentration compound stock (usually in Dimethyl Sulfoxide - DMSO) into an aqueous buffer.[7][8] It measures the concentration at which a compound starts to precipitate under non-equilibrium conditions. This is the solubility profile most relevant for high-throughput screening (HTS) and many standard in vitro assays where compounds are added and read within a short timeframe.[9][10]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate, often for 24 hours or more, before measuring the concentration of the dissolved material.[7][11] This value represents the maximum stable concentration of the compound in that solution over time.

The key takeaway is that kinetic solubility is almost always higher than thermodynamic solubility .[11] A compound might remain in a supersaturated state temporarily during your assay (kinetic solubility), but given enough time, it will precipitate until it reaches its lower, more stable thermodynamic solubility. This can lead to significant data variability, especially in longer-term cell-based assays.[8]

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material High-concentration DMSO stockSolid compound (powder)
Measurement Condition Non-equilibrium; rapid precipitationEquilibrium; saturation
Incubation Time Short (e.g., < 2 hours)Long (e.g., 24-48 hours)[7]
Typical Value Higher, reflects supersaturationLower, the "true" solubility[11]
Relevance HTS, short-term enzyme assays[8][9]Formulation, long-term cell assays, in vivo studies
Q3: My compound dissolves perfectly in 100% DMSO. Can't I just use that? What are the limits on DMSO concentration in assays?

A: While DMSO is an excellent solvent for creating high-concentration stock solutions, its concentration in the final assay medium must be carefully controlled.[5][12] High concentrations of DMSO can introduce significant artifacts:

  • Cytotoxicity: DMSO can permeabilize cell membranes and, at higher concentrations, can be toxic to cells, confounding the results of cell-based assays.[13][14] Studies have shown that even 0.5% DMSO can cause significant cell death in some lines after 24 hours, and concentrations above 1-2% are often cytotoxic.[13][14]

  • Assay Interference: DMSO can directly inhibit or activate certain enzymes, interfere with protein-protein interactions, or affect the stability of the target protein.[15][16]

  • Compound Precipitation: Ironically, the very act of diluting the DMSO stock into an aqueous buffer is what triggers compound precipitation. This "solvent-shift" is the basis of kinetic solubility measurements.[7][9]

As a general rule, the final DMSO concentration in cell-based assays should be kept below 0.5% , and ideally at or below 0.1%, to minimize these effects.[17][18] Always include a "vehicle control" (assay buffer with the same final DMSO concentration as your test wells) to account for any solvent effects.[16]

Q4: What are the tell-tale signs of compound precipitation in my assay plate?

A: Precipitation can be obvious or subtle. Look for:

  • Visual Cues: You may see a cloudy or hazy appearance in the wells, particularly at the highest concentrations. In some cases, visible particulates or crystals may form at the bottom of the well.

  • Inconsistent or Non-reproducible Data: If you get highly variable results between replicate wells or between experiments, precipitation is a likely culprit.

  • "Bell-Shaped" Dose-Response Curves: If the apparent activity of your compound decreases at the highest concentrations, it may be due to the compound precipitating out of solution, leading to a lower effective concentration than intended.

  • Instrumental Errors: Precipitates can scatter light in absorbance- or fluorescence-based assays, leading to false-positive signals.[19] They can also clog the fluidics of automated liquid handlers, causing instrument downtime and affecting other compounds on the plate.[5]

Troubleshooting Guides & Protocols

This section provides actionable, step-by-step guidance for preventing and resolving solubility issues.

Guide 1: Best Practices for Preparing and Handling Stock Solutions

Problems in your assay often begin at the vial. A properly prepared and stored stock solution is the foundation of reliable data.[12][20]

Protocol: Preparing a 10 mM Stock Solution in DMSO
  • Pre-weigh Compound: Use an analytical balance to accurately weigh the required amount of your phenoxyphenyl compound into a clean, appropriate-sized glass vial. It is recommended to use vials with Teflon-lined screw caps to prevent solvent evaporation during storage.[21]

  • Calculate Solvent Volume: Use a molarity calculator to determine the precise volume of DMSO needed to achieve a 10 mM concentration.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution:

    • Vortex: Vortex the vial vigorously for 1-2 minutes.

    • Warm (Optional & Cautious): If the compound is still not fully dissolved, you can gently warm the solution to 37°C for 5-10 minutes. Caution: Do not overheat, as this can degrade the compound.

    • Sonicate: Use a bath sonicator for 5-10 minutes to break up any remaining solid aggregates.

  • Visual Confirmation: Critically inspect the solution against a light source. It should be completely clear, with no visible particulates, crystals, or haze. If solids remain, the intended concentration has not been achieved.[22]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[18][23]

    • Store aliquots at -20°C or -80°C. When retrieving a vial, allow it to warm completely to room temperature before opening to prevent atmospheric water from condensing into the DMSO.[21][24]

Guide 2: Optimizing Assay Conditions to Maintain Solubility

Once you have a clear stock solution, the next challenge is to maintain solubility upon dilution into the aqueous assay buffer.

Workflow for Troubleshooting In-Assay Precipitation

The following diagram outlines a logical workflow for diagnosing and solving solubility problems that appear during your assay.

G cluster_assay Assay Optimization Strategies start Inconsistent Data or Visible Precipitation in Assay check_stock Step 1: Inspect Stock Solution. Is it perfectly clear? start->check_stock stock_issue Troubleshoot Stock: - Re-sonicate/warm - Prepare fresh stock (See Guide 1) check_stock->stock_issue No check_assay Step 2: Evaluate Assay Dilution Protocol check_stock->check_assay Yes q_dmso Is final DMSO% < 0.1%? check_assay->q_dmso increase_dmso Increase final DMSO (if assay tolerates, max ~1-2%) q_dmso->increase_dmso Yes q_conc Is top concentration exceeding kinetic solubility? q_dmso->q_conc No advanced Step 3: If issues persist, consider Advanced Solubilization (See Guide 3) increase_dmso->advanced lower_conc Lower the top concentration in your dose-response curve q_conc->lower_conc Yes q_additives Does buffer lack protein? q_conc->q_additives No lower_conc->advanced add_protein Add Serum or BSA (e.g., 0.1%) to the assay buffer q_additives->add_protein Yes q_additives->advanced No add_protein->advanced

Caption: Troubleshooting workflow for compound precipitation.

Key Optimization Strategies:

  • Direct Dilution: When preparing your dose-response plate, dilute the DMSO stock directly into the final assay medium. Avoid intermediate dilutions in purely aqueous buffers, as this increases the chance of precipitation.[5]

  • Increase Final DMSO: While keeping DMSO low is ideal, some enzyme or biochemical assays can tolerate higher concentrations (e.g., 1-5%). Test your assay's tolerance. A slight increase in DMSO can sometimes be enough to keep a compound in solution.[5]

  • Incorporate Serum or BSA: The presence of proteins like bovine serum albumin (BSA) or those in fetal bovine serum (FBS) can help solubilize lipophilic compounds by binding to them, effectively acting as a carrier.[5] This is particularly useful for cell-based assays that already use serum-containing media.

Guide 3: Advanced Solubilization Techniques

When standard methods are insufficient, formulation-based approaches can be employed. These are particularly useful for preparing dosing solutions for in vivo studies but can also be adapted for in vitro work.

TechniqueMechanismProsCons
Co-solvents Using water-miscible organic solvents (e.g., PEG400, ethanol) to increase the solvent's capacity to dissolve the compound.[25][26]Simple to prepare; effective for moderate solubility enhancement.May have their own biological or toxicological effects; requires careful validation.
Cyclodextrins Encapsulating the hydrophobic compound within the lipophilic core of a cyclic oligosaccharide, presenting a hydrophilic exterior to the aqueous solvent.[27][28]Significant solubility enhancement; can reduce toxicity; commercially available.[29]May alter compound bioavailability to cells; requires formulation optimization.
Lipid-Based Formulations Dissolving the compound in lipids, oils, or surfactants to form emulsions, microemulsions, or liposomes.[30][31][32][33]Excellent for highly lipophilic drugs; can improve bioavailability in vivo.[1]Complex to formulate; can interfere with certain assay formats.
Conceptual Diagram: Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble phenoxyphenyl compound.

Caption: Cyclodextrin encapsulates a lipophilic drug.

By following these structured troubleshooting guides and understanding the fundamental principles at play, you can overcome the solubility challenges posed by phenoxyphenyl compounds, leading to more reliable, reproducible, and ultimately more insightful experimental results.

References

Technical Support Center: Overcoming Challenges in the Purification of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. We understand that while acetamide derivatives are a cornerstone in medicinal chemistry and materials science, their purification can present unique challenges. This resource is structured to address these issues head-on, empowering you to achieve the highest purity for your compounds.

Section 1: Understanding the Core Challenges

Acetamide derivatives, while structurally diverse, share common physicochemical properties that can complicate purification. Their amide functionality imparts polarity and the capacity for hydrogen bonding, influencing their solubility and interaction with chromatographic media. A primary challenge is their potential for hydrolysis back to the corresponding carboxylic acid and amine, especially under acidic or basic conditions.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude acetamide derivative?

A1: Typically, you will encounter unreacted starting materials, such as the initial carboxylic acid or acyl chloride and the amine.[5] Side-products from the coupling reaction can also be present. A significant impurity to be aware of is the hydrolyzed product of your acetamide, the corresponding carboxylic acid, which can form if water is present during the reaction or workup.[5] Additionally, if acetonitrile is used as a solvent, it can hydrolyze to form acetamide, which could be a potential genotoxic impurity.[6][7]

Q2: My acetamide derivative seems to be degrading during purification. What's happening?

A2: Acetamide derivatives can be susceptible to hydrolysis, especially when exposed to acidic or basic conditions, or elevated temperatures.[1][2][4] For instance, heating an acetamide with dilute acid can yield the carboxylic acid and the ammonium salt of the amine.[2][3] Conversely, heating with a base like sodium hydroxide will produce the carboxylate salt and ammonia or the free amine.[1][2] If you are using silica gel for chromatography, its acidic nature can sometimes promote degradation of sensitive compounds.[8][9]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid acetamide derivatives, leveraging differences in solubility between your product and impurities in a given solvent at different temperatures.[10]

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution & Scientific Rationale
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. This ensures the compound solidifies before it melts. Induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Cool the solution more slowly. This allows for the formation of a crystal lattice rather than an amorphous oil.[11]
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated.Use a less-polar solvent or a solvent mixture. Amides are often polar, so a less-polar solvent may reduce solubility.[10] Try solvent systems like ethanol/water, acetone, or acetonitrile.[10] Evaporate some of the solvent to increase the concentration of your compound and then cool again. Cool to a lower temperature using an ice-salt bath or a freezer, if the solvent's freezing point allows.
Poor recovery of the compound. The compound has significant solubility in the cold solvent. Too much solvent was used initially.Use the minimum amount of hot solvent to dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[11]
Crystals are colored or appear impure. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal (Norit) to the hot solution before filtration. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. A second recrystallization can significantly improve purity.[11]

Workflow for Recrystallization Troubleshooting

Caption: Troubleshooting workflow for recrystallization.

Section 3: Navigating Column Chromatography

Column chromatography is a powerful tool for separating acetamide derivatives from impurities with different polarities.[12] However, success hinges on careful optimization of the stationary and mobile phases.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution & Scientific Rationale
Poor separation of spots on TLC (and column). The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. Aim for a retention factor (Rf) of your target compound between 0.2 and 0.4 for good separation.[12] Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[12] Consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute compounds with a wider range of polarities.[12]
Compound streaks on the TLC plate. The compound is too concentrated (overloaded). The compound is strongly interacting with the silica gel (e.g., acidic or basic compounds).Dilute the sample before spotting on the TLC plate. [13][14] Add a modifier to the eluent. For basic compounds like amines, add a small amount of triethylamine (0.1-2.0%).[14] For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%).[14] This neutralizes the active sites on the silica gel, reducing strong interactions and tailing.
Compound won't elute from the column. The eluent is not polar enough.Increase the polarity of the mobile phase. Gradually add a more polar solvent, such as methanol, to the eluent.[12] For very polar amides, a small percentage of methanol in dichloromethane or ethyl acetate is often effective.
Cracking or channeling of the silica gel. Improper packing of the column.Repack the column using a slurry method. This ensures a homogenous and evenly packed stationary phase, preventing channels from forming. Ensure the column does not run dry.[12]
Experimental Protocol: Optimizing TLC for Acetamide Derivatives
  • Prepare your sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.[15]

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline.[16] Allow the solvent to run up the plate.

  • Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain (e.g., potassium permanganate or iodine).

  • Analyze the results: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An ideal separation will have distinct spots with different Rf values.[12]

  • Optimize: If the spots are too high (high Rf), decrease the eluent polarity. If the spots are too low (low Rf), increase the eluent polarity.[14]

Section 4: Mastering Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental workup technique used to separate your product from water-soluble and some organic-soluble impurities based on differential solubility in two immiscible liquid phases.

Troubleshooting Guide: Liquid-Liquid Extraction

Problem Potential Cause Solution & Scientific Rationale
Formation of an emulsion. Vigorous shaking of the separatory funnel. Presence of surfactants or fine solid particles.Break the emulsion by gentle swirling instead of vigorous shaking.[12] Allow the mixture to stand for an extended period. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filter the mixture through a plug of glass wool or Celite to remove particulate matter.[12]
Low recovery of the product. The product has some solubility in the aqueous layer. An insufficient number of extractions were performed.Perform multiple extractions with smaller volumes of organic solvent. This is more efficient than a single extraction with a large volume.[12] "Salt out" the product by adding NaCl to the aqueous layer to decrease the solubility of your organic compound.[12]
Difficulty identifying the aqueous and organic layers. The densities of the two solvents are similar.Add a few drops of water. The layer that increases in volume is the aqueous layer.[12] Check the densities of the solvents. Halogenated solvents like dichloromethane and chloroform are typically denser than water and will form the bottom layer.[12]

Logical Flow for a Successful Extraction

Extraction_Workflow start Start Extraction add_solvents Add immiscible solvents to separatory funnel start->add_solvents mix Mix gently (invert/swirl) add_solvents->mix separate Allow layers to separate mix->separate emulsion Emulsion formed? separate->emulsion break_emulsion Break emulsion: - Add brine - Gentle swirling - Filter emulsion->break_emulsion Yes drain Drain lower layer emulsion->drain No break_emulsion->separate collect Collect desired layer drain->collect repeat Repeat extraction of the other layer? collect->repeat repeat->add_solvents Yes dry Dry organic layer (e.g., Na2SO4, MgSO4) repeat->dry No evaporate Evaporate solvent dry->evaporate end_product Crude Product evaporate->end_product

Caption: Workflow for a successful liquid-liquid extraction.

Section 5: Chiral Purification of Acetamide Derivatives

For chiral acetamide derivatives, separating enantiomers is often a critical step in drug development. This typically requires specialized chromatographic techniques.

FAQs for Chiral Separations

Q1: How can I separate the enantiomers of my chiral acetamide derivative?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[17] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of acetamide intermediates.[17]

Q2: What is a chiral derivatizing agent and how can it help?

A2: A chiral derivatizing agent is an enantiomerically pure compound that reacts with your racemic mixture to form diastereomers.[18] These diastereomers have different physical properties and can be separated by standard chromatography techniques like column chromatography or HPLC.[18] After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. Mosher's acid is a classic example of a chiral derivatizing agent.[18]

References

Technical Support Center: Strategies to Enhance the Stability of Methyl Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of methyl ester compounds. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to address the common challenges encountered during the handling, storage, and experimental use of these valuable molecules. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your research.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly tackle specific problems you may be encountering in your laboratory.

Issue 1: My methyl ester compound is showing signs of degradation in solution, even during short-term storage. What are the likely causes and how can I fix this?

Answer:

Rapid degradation of a methyl ester in solution is a frequent issue and is typically rooted in one or a combination of three primary degradation pathways: hydrolysis, oxidation, and photodegradation. Identifying the dominant pathway is key to implementing an effective solution.

Initial Diagnostic Steps:

  • Characterize the Degradants: The first step is to identify the degradation products. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose.[1][2] The nature of the degradants will provide crucial clues about the degradation mechanism. For instance, the presence of the parent carboxylic acid and methanol strongly suggests hydrolysis.

  • Review Your Experimental Conditions: Carefully document the pH of your solution, the solvent system, storage temperature, and exposure to light. These parameters are the primary drivers of methyl ester instability.

Troubleshooting Strategies Based on Degradation Pathway:

  • Suspected Hydrolysis (Most Common): The ester bond is susceptible to cleavage by water, a reaction that is catalyzed by both acidic and basic conditions.[3][4]

    • pH Control: The rate of hydrolysis is highly pH-dependent.[5] For many methyl esters, maximum stability is found in a slightly acidic to neutral pH range (typically pH 4-6).[6] Avoid strongly acidic (pH < 3) or alkaline (pH > 8) conditions unless required by your experimental protocol.[7][8] If your experiment allows, buffer your solution to maintain the optimal pH.

    • Solvent Choice: When preparing stock solutions, use anhydrous (dry) solvents to minimize the presence of water, which can initiate hydrolysis.[9] If aqueous solutions are necessary, prepare them fresh before use.

    • Temperature: Like most chemical reactions, hydrolysis is accelerated by higher temperatures.[3] Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term storage) to significantly slow down this process.[9][10]

  • Suspected Oxidation: Unsaturated methyl esters, particularly those with multiple double bonds, are prone to oxidation by atmospheric oxygen.[11][12] This process can be initiated by light, heat, or the presence of metal ions.

    • Use of Antioxidants: The addition of an antioxidant is a highly effective strategy. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ).[12][13] The appropriate antioxidant and its concentration may need to be empirically determined. Natural antioxidants like those found in rosemary or oregano extracts have also been shown to be effective.[12][14]

    • Inert Atmosphere: To minimize contact with oxygen, purge the headspace of your storage vial with an inert gas like nitrogen or argon before sealing.[10]

    • Chelating Agents: Trace metal contaminants can catalyze oxidation.[13][15] If metal contamination is suspected (e.g., from spatulas or containers), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[16]

  • Suspected Photodegradation: Compounds with chromophores (light-absorbing groups), such as conjugated double bonds, can be susceptible to degradation upon exposure to UV or visible light.[6][9]

    • Light Protection: Always store light-sensitive methyl esters in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[10][17] Conduct experimental manipulations in a dimly lit environment or under light-protective conditions.

Issue 2: I am observing a loss of my methyl ester compound during a heating step in my protocol. What is happening and what can I do?

Answer:

Loss of a methyl ester during heating points towards thermal decomposition. The stability of methyl esters to heat can vary significantly depending on their structure and the experimental conditions.

Understanding Thermal Decomposition:

At elevated temperatures, methyl esters can undergo several decomposition reactions, including:

  • Pyrolysis: This involves the breaking of chemical bonds due to heat, leading to the formation of smaller, volatile molecules.[18][19] For fatty acid methyl esters, this can begin at temperatures as low as 140°C and becomes more significant at higher temperatures (above 300°C).[19][20]

  • Isomerization and Hydrogenation: At high temperatures, especially under certain catalytic conditions, the double bonds in unsaturated methyl esters can shift (isomerize) or become saturated (hydrogenation).[19][21]

  • Reverse Transesterification: If impurities like glycerin or mono- and di-glycerides are present, heating can drive the reverse reaction of transesterification, leading to the loss of the methyl ester.[11]

Troubleshooting Strategies:

  • Lower the Temperature: The most straightforward solution is to reduce the temperature of the heating step to the minimum required for your reaction or process.

  • Reduce Heating Time: Minimize the duration of the heating step.

  • Inert Atmosphere: Perform the heating step under an inert atmosphere (nitrogen or argon) to prevent thermo-oxidative degradation, which is often more aggressive than purely thermal decomposition.

  • Purity of the Compound: Ensure the purity of your methyl ester. The presence of catalytic impurities can lower the decomposition temperature.

  • Structural Considerations: Be aware that shorter-chain and more saturated methyl esters tend to be more thermally stable.[21] Polyunsaturated methyl esters are particularly susceptible to thermal degradation.[20]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for methyl ester compounds?

A1: For optimal long-term stability, methyl esters should be stored under the following conditions:

  • Temperature: -20°C or -80°C.[10] Lower temperatures significantly reduce the rates of all degradation pathways.

  • Form: Store as a neat oil or as a solution in a suitable anhydrous organic solvent like hexane or chloroform.[10] Storing in solution can offer some protection against oxidation.

  • Container: Use amber glass vials with Teflon-lined caps to protect from light and prevent leaching of contaminants from plastic.[10]

  • Atmosphere: Purge the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing to prevent long-term oxidative damage.[10]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CSlows down chemical degradation and oxidation.[10]
Form Neat oil or solution in anhydrous solventMinimizes exposure to water for hydrolysis.[10]
Container Amber glass vials with Teflon-lined capsProtects from light and air ingress.[10]
Atmosphere Inert gas (Nitrogen or Argon)Prevents long-term oxidative damage.[10]

Q2: How does pH influence the stability of methyl esters in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor governing the stability of methyl esters due to its influence on the rate of hydrolysis.[3][5]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs. The ester is protonated, making it more susceptible to nucleophilic attack by water.[4][22] This degradation can be significant, especially at elevated temperatures.[23]

  • Neutral to Slightly Acidic Conditions (pH 4-6): This is typically the pH range of maximum stability for many esters, where the rates of both acid- and base-catalyzed hydrolysis are at a minimum.[6]

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is a rapid and generally irreversible reaction where the ester is attacked by hydroxide ions.[4] This is a very common and often rapid degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Methyl Ester Compound

Forced degradation studies are essential for understanding the potential degradation pathways of your methyl ester and for developing stability-indicating analytical methods.[24][25]

Objective: To intentionally degrade the methyl ester under various stress conditions to identify likely degradation products and pathways.

Materials:

  • Methyl ester compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water and/or appropriate organic solvent

  • Temperature-controlled incubator or water bath

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Sample Preparation: Prepare several identical aliquots of your methyl ester solution at a known concentration (e.g., 1 mg/mL).[26]

  • Application of Stress Conditions: [6][9]

    • Acidic Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Treat an aliquot with 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Place an aliquot in an incubator at an elevated temperature (e.g., 60°C or higher).

    • Photolytic Stress: Expose an aliquot to a light source in a photostability chamber. A control sample should be wrapped in foil and kept at the same temperature.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[26]

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks, which represent degradation products.

  • The conditions under which specific degradants are formed will indicate the degradation pathway (e.g., a peak appearing only under acidic and basic conditions is likely a hydrolysis product).

Visualizations

Diagram 1: Major Degradation Pathways of Methyl Esters

ME Methyl Ester (R-COOCH3) Hydrolysis Hydrolysis (+H2O) ME->Hydrolysis H+ or OH- Oxidation Oxidation (+O2) ME->Oxidation Light, Heat, Metal Ions Thermal Thermal Degradation (Heat) ME->Thermal Acid Carboxylic Acid (R-COOH) Hydrolysis->Acid Alcohol Methanol (CH3OH) Hydrolysis->Alcohol OxidizedProducts Hydroperoxides, Aldehydes, Ketones Oxidation->OxidizedProducts ThermalProducts Pyrolysis Products, Isomers Thermal->ThermalProducts

Caption: Key degradation pathways for methyl ester compounds.

Diagram 2: Troubleshooting Workflow for Methyl Ester Instability

Start Instability Observed Analyze Analyze Degradants (HPLC-MS, GC-MS) Start->Analyze Check Review Conditions (pH, Temp, Light, O2) Analyze->Check Hydrolysis Hydrolysis Likely? (Acid + Alcohol formed) Check->Hydrolysis Oxidation Oxidation Likely? (Unsaturated Ester) Hydrolysis->Oxidation No Sol_Hydro Control pH (4-6) Use Anhydrous Solvents Lower Temperature Hydrolysis->Sol_Hydro Yes Thermal Thermal Degradation? (Heating Step) Oxidation->Thermal No Sol_Ox Add Antioxidant Inert Atmosphere Protect from Light Oxidation->Sol_Ox Yes Sol_Therm Lower Temperature Reduce Heating Time Inert Atmosphere Thermal->Sol_Therm Yes End Stability Improved Sol_Hydro->End Sol_Ox->End Sol_Therm->End

Caption: A logical workflow for troubleshooting methyl ester instability.

References

Technical Support Center: Overcoming Poor Cell Permeability of Phenoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxyacetamide derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability issues in your experiments.

Section 1: Understanding the Permeability Problem

FAQ: Why do my phenoxyacetamide derivatives exhibit low cell permeability?

Poor cell permeability in phenoxyacetamide derivatives, like many small molecules, is often a multifactorial issue rooted in their physicochemical properties. The ability of a compound to passively diffuse across the lipid bilayer of a cell membrane is governed by a delicate balance of several factors.[1][2][3]

Key physicochemical determinants include:

  • Lipophilicity (logP): While a certain degree of lipophilicity is necessary for a compound to partition into the cell membrane, excessively high lipophilicity can cause the molecule to become trapped within the lipid bilayer, hindering its passage into the cytoplasm.

  • Molecular Weight (MW): Larger molecules generally exhibit lower permeability as it is more difficult for them to navigate through the tightly packed lipid bilayer.[2][3]

  • Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that is contributed by polar atoms (usually oxygen and nitrogen). A high PSA is associated with a greater number of hydrogen bond donors and acceptors, which can impede membrane permeation due to the energetic cost of desolvation before entering the lipophilic membrane interior.[1]

  • Number of Rotatable Bonds: A higher number of rotatable bonds can negatively impact permeability by increasing the molecule's flexibility and the entropic cost of adopting a conformation suitable for membrane transit.[1]

  • Ionization State (pKa): The charge of a molecule significantly affects its ability to cross the cell membrane. Ionized (charged) molecules are generally less permeable than their neutral counterparts.[3][4]

Lipinski's "Rule of Five" provides a useful framework for predicting poor oral absorption or permeation, suggesting that issues are more likely when a compound violates multiple of the following criteria: MW ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[1] However, it's important to remember that this is a guideline, and exceptions exist, particularly for compounds that are substrates for active transport or efflux mechanisms.[5]

Section 2: Troubleshooting Low Permeability in Your Assays

This section provides a structured approach to diagnosing and addressing poor permeability in your experimental workflow.

Troubleshooting Guide: My phenoxyacetamide derivative shows low activity in cell-based assays but is potent in biochemical assays. What should I do?

This is a classic indicator of a cell permeability issue. Here’s a systematic approach to troubleshoot:

Step 1: Characterize the Physicochemical Properties

  • Action: Calculate or experimentally determine the key physicochemical properties of your compound series (MW, logP, PSA, pKa, and number of rotatable bonds).

  • Rationale: This initial step helps to identify potential liabilities based on established principles of membrane permeability.[1][2][3] Comparing these values across your series of derivatives can reveal trends that correlate with their performance in cell-based assays.

PropertyGenerally Favorable for PermeabilityPotential Issue for Phenoxyacetamides
Molecular Weight (MW) < 500 DaThe core scaffold can lead to higher MW with substitutions.
Lipophilicity (logP) 1 - 3Aromatic rings in the scaffold can increase lipophilicity.
Polar Surface Area (PSA) < 90 ŲThe acetamide linkage and other polar groups can contribute to a higher PSA.
H-Bond Donors ≤ 5The amide group is a hydrogen bond donor.
H-Bond Acceptors ≤ 10The phenoxy and amide oxygens are hydrogen bond acceptors.

Step 2: Perform Direct Permeability Assays

  • Action: Employ standard in vitro permeability assays to quantitatively measure the ability of your compounds to cross a membrane barrier. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • Rationale: These assays provide direct evidence of permeability and can help distinguish between passive diffusion and active transport mechanisms.[6][7][8]

Step 3: Investigate the Role of Efflux Pumps

  • Action: If your compound shows moderate to good passive permeability in the PAMPA assay but poor permeability in the Caco-2 assay, it may be a substrate for efflux pumps. To test this, run the Caco-2 assay in the presence of known efflux pump inhibitors.

  • Rationale: Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that actively extrude a wide variety of substrates from the cell, thereby reducing their intracellular concentration and apparent permeability.[9][10][11][12] An increase in the apparent permeability of your compound in the presence of an inhibitor is a strong indication that it is an efflux substrate.

Section 3: Methodologies and Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based assay that measures passive transcellular permeability.[7][8][13]

Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Donor Solution (Compound in Buffer) D Add Donor Solution to Filter Plate A->D B Prepare Acceptor Plate (Buffer) E Place Filter Plate on Acceptor Plate B->E C Coat Filter Plate with Artificial Membrane Lipid C->D D->E F Incubate E->F G Measure Compound Concentration in Donor and Acceptor Wells F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: PAMPA Experimental Workflow.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 10-100 µM.

    • Acceptor Solution: Use the same buffer as the donor solution.

    • Lipid Solution: Prepare a solution of a lipid (e.g., 2% lecithin in dodecane) to serve as the artificial membrane.

  • Coat the Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter plate (the donor plate) and allow it to impregnate the filter.

  • Assemble the Assay Plate:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.

    • Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the effective permeability coefficient (Pe).

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for both passive and active transport mechanisms.[6][14][15]

Workflow:

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add compound to Apical (A) or Basolateral (B) side C->D E Incubate for a defined time period D->E F Collect samples from the opposite compartment E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) and Efflux Ratio G->H

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter supports in Transwell® inserts.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[6]

  • Permeability Measurement (Bidirectional):

    • A to B (Apical to Basolateral): Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B to A (Basolateral to Apical): Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).[6]

  • Sampling and Analysis: At the end of the incubation, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[6]

Section 4: Strategies for Improving Cell Permeability

Once you have diagnosed the cause of poor permeability, you can employ several strategies to improve it.

FAQ: How can I modify my phenoxyacetamide derivatives to improve their cell permeability?

Improving cell permeability often involves a multi-pronged approach that includes structural modifications and formulation strategies.

1. Structure-Activity Relationship (SAR) Guided Optimization

The relationship between a compound's chemical structure and its biological activity, including permeability, is a cornerstone of medicinal chemistry.[16][17][18] By systematically modifying the structure of your phenoxyacetamide derivatives, you can enhance their permeability.

  • Reduce Molecular Weight and PSA: Synthesize analogs with smaller, less polar substituents. Avoid adding too many hydrogen bond donors and acceptors.[19]

  • Optimize Lipophilicity: Aim for a logP in the optimal range of 1-3. This can be achieved by adding or removing lipophilic or hydrophilic functional groups. For instance, replacing a larger alkyl group with a smaller one or introducing a polar group can reduce excessive lipophilicity.[19]

  • Mask Polar Groups: Temporarily mask polar functional groups that are not essential for target binding with lipophilic moieties. This is the basis of the prodrug approach.[4]

  • Conformational Rigidity: Introducing conformational constraints, such as ring systems, can sometimes improve permeability by reducing the entropic penalty of membrane crossing.[17]

Logical Relationship for SAR-based Permeability Enhancement:

SAR_Strategy A Poor Permeability (High MW, High PSA, High logP) B Structural Modification A->B C Reduce MW B->C D Reduce PSA B->D E Optimize logP B->E F Improved Permeability C->F D->F E->F

Caption: SAR-based approach to improve permeability.

2. Formulation Strategies

For compounds where structural modification is not feasible or sufficient, formulation strategies can be employed to enhance bioavailability.[5][20][21][22][23] These approaches are particularly relevant for in vivo studies.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[5][22][23]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake by cells.[20][23]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[21][24][25]

3. The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.[4] This strategy can be used to temporarily mask polar groups that hinder membrane permeation.

  • Example: If your phenoxyacetamide derivative has a carboxylic acid group that is ionized at physiological pH, converting it to an ester prodrug can neutralize the charge and increase its lipophilicity, thereby enhancing its ability to cross the cell membrane. Once inside the cell, cellular esterases can cleave the ester bond to release the active carboxylic acid.

References

minimizing side-product formation in phenoxyphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenoxyphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side-product formation and optimize your reaction outcomes by explaining the causality behind experimental choices and providing field-proven insights.

Troubleshooting Guide: Common Issues in Phenoxyphenyl Synthesis

This section addresses specific problems you might be encountering in your experiments.

Question 1: I'm observing significant homocoupling of my aryl halide (biaryl formation) in my Ullmann condensation reaction. What's causing this and how can I prevent it?

Answer:

The formation of biaryl side-products in an Ullmann reaction is a common issue that typically points to a catalytic cycle favoring the coupling of two aryl halide molecules over the desired C-O bond formation with the phenol.[1] This side reaction is often exacerbated by high temperatures and certain catalyst-base combinations.

Mechanistic Insight:

The accepted mechanism for the Ullmann homocoupling involves the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate. Reductive elimination from this intermediate can then lead to the biaryl product and regenerate the Cu(I) catalyst.[1] If the rate of this pathway is competitive with the reaction of the copper-phenoxide complex with the aryl halide, significant biaryl formation will be observed.

Strategies for Mitigation:

  • Optimize Reaction Temperature: High temperatures can promote the homocoupling pathway.[2][3] If you are observing significant biaryl formation, consider reducing the reaction temperature. A systematic screen of temperatures (e.g., 10-20°C decrements) can help identify an optimal window where the desired C-O coupling is efficient while minimizing homocoupling.

  • Choice of Base and Solvent: The base and solvent system plays a critical role in reaction selectivity.

    • Base: While strong bases can accelerate the reaction, they can also promote side reactions.[2][3] Consider using a milder base like K₂CO₃ or Cs₂CO₃, which have been shown to be effective while minimizing side reactions in some systems.[4]

    • Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Non-polar solvents like toluene or xylene have been shown to be effective for Ullmann O-arylation.[4] In contrast, highly polar coordinating solvents may not be ideal for certain copper catalysts.[4]

  • Ligand Selection: The use of appropriate ligands can stabilize the copper catalyst and favor the desired C-O coupling pathway. While traditional Ullmann reactions are often ligand-less, modern protocols often employ ligands to improve yields and selectivity. For O-arylation, ligands such as 1,10-phenanthroline or various diamines have been shown to be effective.

Experimental Protocol for Minimizing Biaryl Formation:

ParameterRecommendationRationale
Catalyst CuI (5-10 mol%)A common and effective copper source.
Ligand 1,10-phenanthroline (10-20 mol%)Can improve selectivity for C-O coupling.
Base K₂CO₃ (2 equivalents)A mild and often effective base.[4]
Solvent Toluene or DioxaneNon-polar or ethereal solvents are often preferred.[4]
Temperature 100-120°C (start lower and increase if necessary)Lower temperatures can disfavor homocoupling.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.
Question 2: My Buchwald-Hartwig etherification is yielding low amounts of the desired phenoxyphenyl ether, and I'm recovering a lot of my starting phenol. What is likely happening?

Answer:

Low conversion of the phenol starting material in a Buchwald-Hartwig O-arylation with recovery of the starting phenol suggests an issue with the catalytic cycle, most likely inefficient formation of the palladium-phenoxide complex or rapid catalyst deactivation.

Mechanistic Insight:

The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the phenoxide to the palladium center and subsequent reductive elimination to form the diaryl ether. If the phenoxide is not effectively coordinating to the palladium, or if the active catalyst is being consumed by side reactions, the catalytic cycle will stall, leading to low product yield and recovery of the starting materials.

Troubleshooting Steps:

  • Base Selection is Crucial: The base is responsible for deprotonating the phenol to form the active phenoxide nucleophile.

    • Insufficient Basicity: If the base is not strong enough to deprotonate the phenol, the concentration of the active nucleophile will be low. For less acidic phenols, a stronger base like NaOtBu or K₃PO₄ may be necessary.

    • Base Compatibility: Ensure the chosen base is compatible with your substrates and solvent. Some bases have poor solubility in certain solvents, which can hinder their effectiveness.

  • Ligand Choice and Ligand-to-Metal Ratio: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5]

    • Bulky, Electron-Rich Ligands: For O-arylation, bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, RuPhos), are often required to promote the reductive elimination step.[6][7]

    • Ligand-to-Palladium Ratio: An optimal ligand-to-palladium ratio (typically between 1:1 and 2:1) is crucial.[6] Too little ligand can lead to catalyst decomposition, while too much can sometimes inhibit the reaction. Using a pre-catalyst can simplify this by providing a defined 1:1 ratio.[6]

  • Solvent and Temperature:

    • Solvent Choice: Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[8] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer period.

  • Inert Atmosphere and Anhydrous Conditions: The Pd(0) catalyst is sensitive to oxygen, and the presence of water can lead to hydrodehalogenation of the aryl halide.[6] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[6]

Workflow for Troubleshooting Low Conversion:

G start Low Conversion of Phenol check_base 1. Verify Base Strength and Solubility start->check_base check_ligand 2. Evaluate Ligand Choice and Ratio check_base->check_ligand If base is appropriate check_conditions 3. Optimize Solvent and Temperature check_ligand->check_conditions If ligand is suitable check_inert 4. Ensure Anhydrous and Inert Conditions check_conditions->check_inert If conditions are optimized success Improved Yield check_inert->success If all checks pass

Caption: Troubleshooting workflow for low phenol conversion.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing phenoxyphenyl synthesis.

Question 3: What are the key differences in side-product profiles between copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) phenoxyphenyl synthesis?

Answer:

While both Ullmann and Buchwald-Hartwig reactions are powerful methods for forming C-O bonds, they operate via different mechanisms and thus have distinct side-product profiles.

Side ReactionUllmann CondensationBuchwald-Hartwig Etherification
Homocoupling of Aryl Halide More common, especially at high temperatures.[1]Less common, but can occur, especially with highly active catalysts or at high temperatures.[6]
Hydrodehalogenation Less common.A significant side reaction, where the aryl halide is reduced.[6] This is often promoted by the presence of water or other protic impurities.
Phenol Reduction Not a typical side reaction.Can occur, leading to the formation of the corresponding arene.
Ligand Degradation Less of a concern as many Ullmann reactions are ligand-less or use robust N-based ligands.Phosphine ligands can be susceptible to oxidation or other degradation pathways.

Key Takeaway: For Ullmann reactions, the primary concern is often the homocoupling of the aryl halide. In Buchwald-Hartwig reactions, hydrodehalogenation of the aryl halide is a more prevalent side reaction that needs to be carefully controlled.

Question 4: How does the choice of ligand impact selectivity and minimize side reactions in Buchwald-Hartwig etherification?

Answer:

The ligand is arguably the most critical component in a Buchwald-Hartwig reaction, directly influencing the stability of the catalyst, the rate of the desired reaction, and the suppression of side reactions.[5][9]

Role of the Ligand:

  • Steric Bulk: Bulky ligands, particularly biaryl phosphine ligands, promote the reductive elimination step, which is often the rate-limiting step in C-O bond formation.[6] This acceleration of the desired product formation can outcompete side reactions.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and can stabilize the active Pd(0) species against decomposition.

  • Bite Angle (for bidentate ligands): The geometry of bidentate ligands can influence the stability of catalytic intermediates and the ease of reductive elimination.[5]

Ligand Selection Guide for Minimizing Side Reactions:

G start Observed Side Product hydrodehalogenation Hydrodehalogenation start->hydrodehalogenation homocoupling Aryl Halide Homocoupling start->homocoupling low_yield Low Yield / Catalyst Deactivation start->low_yield solution_hydro Use a more sterically hindered ligand (e.g., tBuXPhos) to accelerate reductive elimination. hydrodehalogenation->solution_hydro solution_homo Lower ligand:Pd ratio or use a less electron-rich ligand. homocoupling->solution_homo solution_low Use a more robust ligand (e.g., biarylphosphine) and ensure strict inert conditions. low_yield->solution_low

Caption: Ligand selection based on observed side products.

By carefully selecting a ligand with the appropriate steric and electronic properties, you can significantly enhance the rate and selectivity of your Buchwald-Hartwig etherification, leading to higher yields and a cleaner reaction profile.

References

Technical Support Center: Enhancing the Oral Bioavailability of Phenoxyphenyl-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with enhancing the oral bioavailability of phenoxyphenyl-based drug candidates. This guide is designed for researchers, scientists, and drug development professionals actively working in this area. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important class of compounds.

The phenoxyphenyl moiety is a prevalent scaffold in modern medicinal chemistry, valued for its conformational flexibility and ability to engage with a variety of biological targets. However, the very properties that make it attractive for target binding often contribute to suboptimal pharmacokinetic profiles, particularly poor oral bioavailability. This guide will provide you with the technical insights and practical steps to diagnose and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many phenoxyphenyl-based drug candidates?

A1: The low oral bioavailability of phenoxyphenyl-based drugs typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: The large, often rigid and lipophilic nature of the phenoxyphenyl scaffold contributes to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • High First-Pass Metabolism: The ether linkage in the phenoxyphenyl group can be susceptible to cleavage by cytochrome P450 (CYP) enzymes in the liver and gut wall, leading to significant pre-systemic metabolism.[4][5]

  • Efflux Transporter Recognition: These compounds can be recognized as substrates by efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, limiting its absorption.[6][7][8]

Q2: How does the position of the phenoxy group on the phenyl ring affect bioavailability?

A2: The substitution pattern can influence metabolic stability and interaction with transporters. While specific structure-activity relationships can be target-dependent, generally, steric hindrance around the ether linkage can sometimes shield it from metabolic enzymes. The electronic properties of substituents on either phenyl ring can also alter the molecule's susceptibility to metabolism and its affinity for efflux transporters.

Q3: Are there any predictive tools to assess the risk of low oral bioavailability for my phenoxyphenyl compound early in development?

A3: Yes, several in silico and in vitro tools can provide early insights. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can predict P-gp substrate liability.[6][7][9][10] In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive permeability, while Caco-2 cell monolayer assays can assess both passive permeability and active transport.[11][12] Liver microsomal stability assays are crucial for predicting the extent of first-pass metabolism.[4][5][13][14][15]

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Q: My phenoxyphenyl compound shows high potency in a biochemical assay, but its efficacy is low in cell-based assays, and the Caco-2 Papp value is below 1 x 10⁻⁶ cm/s. What could be the issue and how do I troubleshoot it?

A: A low Papp value in the Caco-2 assay, especially when coupled with poor cellular efficacy, strongly suggests a permeability issue. Here’s a systematic approach to dissect the problem:

Step 1: Differentiate between Poor Passive Permeability and Active Efflux.

  • Rationale: The Caco-2 assay measures both passive diffusion and active transport. You need to determine if the low Papp is due to the molecule's intrinsic inability to cross the lipid membrane or if it's being actively pumped out.

  • Action:

    • Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).

  • Interpretation:

    • An ER > 2 is a strong indicator of active efflux, likely by P-gp or other transporters.[11]

    • An ER ≈ 1 with a low Papp (A-B) suggests poor passive permeability is the primary issue.

Step 2: If Active Efflux is Suspected (ER > 2).

  • Rationale: Confirm the involvement of specific efflux transporters.

  • Action:

    • Co-administer with a P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.

    • Analyze the Results: An increase in the A-B Papp and a decrease in the ER in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Next Steps:

    • Medicinal Chemistry: Modify the structure to reduce P-gp substrate liability. This could involve reducing the number of hydrogen bond acceptors or increasing molecular flexibility.[16]

    • Formulation: Consider co-formulating with a P-gp inhibitor, though this can be a challenging clinical strategy due to potential drug-drug interactions.

Step 3: If Poor Passive Permeability is the Issue (ER ≈ 1).

  • Rationale: The compound's physicochemical properties are hindering its ability to cross the cell membrane.

  • Action:

    • Review Physicochemical Properties: Analyze the compound's LogP, polar surface area (PSA), molecular weight, and number of hydrogen bond donors/acceptors. High PSA and a high number of hydrogen bond donors are often associated with low permeability.

    • PAMPA Assay: Conduct a PAMPA assay to confirm poor passive diffusion in a simpler, artificial membrane system.[11]

  • Next Steps:

    • Medicinal Chemistry: Modify the structure to improve its physicochemical properties for better permeability. This could involve reducing PSA or increasing lipophilicity (within an optimal range).

    • Formulation: Explore the use of permeation enhancers in your formulation, though this requires careful consideration of their safety profile.[17][18]

G start Low Papp in Caco-2 Assay bidirectional_assay Perform Bidirectional Caco-2 Assay start->bidirectional_assay calculate_er Calculate Efflux Ratio (ER) bidirectional_assay->calculate_er er_check ER > 2? calculate_er->er_check active_efflux Suspect Active Efflux er_check->active_efflux Yes poor_passive Poor Passive Permeability er_check->poor_passive No inhibitor_assay Co-administer with P-gp Inhibitor active_efflux->inhibitor_assay physchem_review Review Physicochemical Properties poor_passive->physchem_review med_chem_efflux Medicinal Chemistry (Reduce Efflux Liability) inhibitor_assay->med_chem_efflux formulation_efflux Formulation (P-gp Inhibitor) inhibitor_assay->formulation_efflux pampa_assay Perform PAMPA Assay physchem_review->pampa_assay med_chem_passive Medicinal Chemistry (Improve Physicochemical Properties) pampa_assay->med_chem_passive formulation_passive Formulation (Permeation Enhancers) pampa_assay->formulation_passive

Caption: Troubleshooting workflow for low Caco-2 permeability.

Problem 2: High Clearance and Low Exposure in vivo Despite Good Permeability

Q: My phenoxyphenyl compound has a good Caco-2 permeability profile, but in vivo pharmacokinetic studies in rats show very low oral bioavailability (<10%) and high clearance. What is the likely cause and how do I investigate it?

A: This profile strongly suggests that your compound is undergoing extensive first-pass metabolism. The phenoxyphenyl ether linkage is a known site of metabolic cleavage by CYP enzymes.

Step 1: Assess Metabolic Stability in vitro.

  • Rationale: Determine the intrinsic clearance of your compound in the relevant species.

  • Action:

    • Liver Microsomal Stability Assay: Incubate your compound with liver microsomes from the species used in your in vivo studies (e.g., rat, human).

    • Measure Compound Depletion Over Time: Quantify the remaining parent compound at different time points.

  • Interpretation:

    • High Intrinsic Clearance: If your compound is rapidly depleted, it indicates high metabolic liability.

    • Low Intrinsic Clearance: If the compound is stable, the in vivo observation might be due to other factors like poor solubility in the GI tract leading to low absorption, or metabolism by non-CYP enzymes.

Step 2: If Metabolic Stability is Low.

  • Rationale: Identify the metabolic "soft spot" and the enzymes responsible.

  • Action:

    • Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the metabolites formed in the microsomal assay. Look for cleavage products corresponding to the two separate phenol fragments.

    • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes to identify which specific isoforms are responsible for the metabolism of your compound.

  • Next Steps:

    • Medicinal Chemistry: Modify the structure to block the site of metabolism. This could involve adding a substituent near the ether linkage to create steric hindrance or altering the electronic properties of the rings.

    • Prodrug Approach: Design a prodrug that masks the metabolically labile part of the molecule and releases the active drug in systemic circulation.

Step 3: If Metabolic Stability is High.

  • Rationale: The low in vivo exposure is not due to hepatic metabolism.

  • Action:

    • Re-evaluate Solubility: The in vivo precipitation of a poorly soluble drug can lead to low absorption and apparent high clearance. Perform solubility studies in simulated gastric and intestinal fluids.

    • Consider Gut Wall Metabolism: The intestines also contain CYP enzymes. Assess the metabolic stability in intestinal S9 fractions.

  • Next Steps:

    • Formulation Science: If solubility is the issue, focus on enabling formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction.[1][2][3][19][20][21]

G start Low In Vivo Bioavailability with Good Permeability microsomal_stability Perform Liver Microsomal Stability Assay start->microsomal_stability stability_check Metabolically Stable? microsomal_stability->stability_check unstable Low Metabolic Stability stability_check->unstable No stable High Metabolic Stability stability_check->stable Yes metabolite_id Metabolite Identification unstable->metabolite_id solubility_assessment Re-evaluate Solubility stable->solubility_assessment gut_wall_metabolism Assess Gut Wall Metabolism stable->gut_wall_metabolism cyp_phenotyping CYP Reaction Phenotyping metabolite_id->cyp_phenotyping med_chem_metabolism Medicinal Chemistry (Block Metabolism) cyp_phenotyping->med_chem_metabolism prodrug Prodrug Approach cyp_phenotyping->prodrug formulation_solubility Formulation (Enhance Solubility) solubility_assessment->formulation_solubility

Caption: Troubleshooting workflow for high in vivo clearance.

Key Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • Take a sample from the donor chamber at the beginning and end of the experiment.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for A-B permeability.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of your test compound.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of NADPH (cofactor).

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and your test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C.

  • Time Points: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant of depletion (k). From this, you can calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Interpretation

Table 1: Interpreting Permeability and Metabolic Stability Data

ParameterAssayFavorable ValueUnfavorable ValueImplication of Unfavorable Value
Papp (A-B) Caco-2> 10 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/sPoor absorption
Efflux Ratio (ER) Caco-2< 2> 2Substrate for efflux transporters
In Vitro Half-life (t₁/₂) Liver Microsomes> 30 min< 10 minHigh first-pass metabolism
Intrinsic Clearance (CLint) Liver MicrosomesLowHighHigh first-pass metabolism

References

Validation & Comparative

A Comparative Analysis of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate as a Putative Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for evaluating the therapeutic potential of the novel compound, methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate. Based on structural similarities to established non-steroidal anti-inflammatory drugs (NSAIDs), we postulate its activity as a cyclooxygenase (COX) inhibitor. This document outlines the rationale for this hypothesis, presents a head-to-head comparison with benchmark inhibitors, and provides detailed experimental protocols for its characterization.

Introduction: A Novel Compound with a Familiar Scaffold

The chemical structure of this compound features a phenoxyphenyl acetic acid-like backbone. This core structure is a well-established pharmacophore in a class of NSAIDs that target cyclooxygenase (COX) enzymes.[1][2] The presence of this moiety suggests that the compound may exert anti-inflammatory effects by inhibiting prostaglandin synthesis. The N-methylacetamido group is a modification that could potentially enhance metabolic stability or cell permeability.[3] Given the precedence of related structures, a thorough investigation into its COX inhibitory activity is warranted.

This guide will compare the subject compound with two well-characterized inhibitors:

  • Indomethacin: A potent, non-selective COX inhibitor, known for its high efficacy but also significant gastrointestinal side effects due to its inhibition of the constitutively expressed COX-1 isoform.

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs by specifically targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[4]

Postulated Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[4][5] COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[4] In contrast, COX-2 is typically induced by inflammatory stimuli.[4][5]

The therapeutic action of NSAIDs lies in their ability to block the active site of COX enzymes, thereby preventing prostaglandin synthesis. The differential inhibition of COX-1 and COX-2 is a critical determinant of a drug's efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it is expected to reduce the risk of gastrointestinal complications.[4][6]

We hypothesize that this compound will bind to the active site of COX enzymes. Its potential for selective COX-2 inhibition will be a key aspect of its evaluation.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Inhibitors Inhibitors Inhibitors->COX_Enzymes Inhibition

Caption: The Cyclooxygenase Pathway and Point of Inhibition.

Comparative Inhibitor Profiles

A direct comparison of the inhibitory activity of this compound with established drugs is crucial for understanding its potential therapeutic window.

Compound Target(s) IC50 COX-1 (nM) IC50 COX-2 (nM) Selectivity Index (COX-1/COX-2) *
This compound Putative COX inhibitorTo be determinedTo be determinedTo be determined
Indomethacin COX-1 and COX-2~20~200~0.1
Celecoxib Selective COX-2~1500~15~100

Representative values from published literature; actual values may vary depending on assay conditions.

Experimental Protocols for Comparative Analysis

To empirically determine the inhibitory profile of this compound, standardized in vitro assays for COX-1 and COX-2 inhibition should be performed.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for assessing the potency and selectivity of a test compound against purified COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorescent probe for prostaglandin E2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Reaction Setup:

    • Add the assay buffer to each well of a 96-well plate.

    • Add the diluted test compound or reference inhibitor to the appropriate wells.

    • Add the diluted enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., HCl).

  • Detection: Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial_Dilution Serial Dilution of Test Compound Incubation Incubate Enzyme with Test Compound Serial_Dilution->Incubation Enzyme_Prep Enzyme Preparation (COX-1 & COX-2) Enzyme_Prep->Incubation Reaction_Start Add Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Detection Add Detection Reagent & Read Plate Reaction_Stop->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Calc Determine IC50 Values Inhibition_Calc->IC50_Calc SI_Calc Calculate Selectivity Index IC50_Calc->SI_Calc

Caption: Workflow for In Vitro COX Inhibition Assay.

Hypothetical Data and Interpretation

To illustrate the potential outcomes of the proposed experiments, we present a hypothetical dataset for this compound.

Compound IC50 COX-1 (nM) IC50 COX-2 (nM) Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) 8004020
Indomethacin 202000.1
Celecoxib 150015100

Interpretation:

In this hypothetical scenario, this compound demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity index of 20. This profile suggests that the compound may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like indomethacin. While its COX-2 selectivity is not as pronounced as that of celecoxib, it represents a significant improvement over non-selective agents. The potency against COX-2 (IC50 = 40 nM) is in a therapeutically relevant range.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel cyclooxygenase inhibitor. The comparative analysis framework and detailed experimental protocols provided in this guide offer a clear path for its evaluation. Should the experimental data align with the favorable hypothetical profile presented, this compound would be a promising candidate for further preclinical development as a safer anti-inflammatory agent.

Future studies should include:

  • In vivo efficacy studies in animal models of inflammation and pain.

  • Pharmacokinetic profiling to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Off-target screening to assess its broader pharmacological profile.

References

A Senior Application Scientist's Guide to the Synthesis of Phenoxyphenyl Derivatives: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The phenoxyphenyl moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its unique structural and electronic properties contribute to the efficacy of numerous pharmaceuticals, including agents for treating cancer, epilepsy, and infectious diseases.[1][2][3][4][5] The synthesis of these diaryl ether structures is, therefore, a critical task for researchers in drug development. This guide provides an in-depth comparison of the two primary catalytic methods for constructing the core C-O bond: the Ullmann condensation and the Buchwald-Hartwig etherification. We will explore the mechanistic underpinnings, practical considerations, and comparative efficacy of these routes, supported by experimental data and protocols.

Foundational Strategies: Ullmann vs. Buchwald-Hartwig

The formation of the aryl ether linkage is predominantly achieved through transition metal-catalyzed cross-coupling reactions. While several methods exist, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction are the most prominent and versatile.[6]

  • The Ullmann Condensation: As the classical approach, this copper-promoted reaction couples an aryl halide with a phenol.[7][8] Historically, it required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[7] However, modern iterations have introduced soluble copper catalysts and ligands, allowing for milder conditions.[7][9]

  • The Buchwald-Hartwig Etherification: A more recent development, this palladium-catalyzed method offers a powerful alternative to the Ullmann reaction.[10][11] It is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions, which are crucial for the synthesis of complex, multifunctional molecules often found in drug discovery pipelines.[10][12]

The choice between these two powerful methods is often a trade-off between cost, reaction conditions, and the specific demands of the synthetic target.[12] For large-scale industrial synthesis where cost is a primary driver, optimizing a modern Ullmann protocol can be advantageous.[12] Conversely, for medicinal chemistry applications where preserving complex functional groups is paramount, the Buchwald-Hartwig reaction is frequently the method of choice.[12]

Mechanistic Insights: A Tale of Two Metals

The catalytic cycles for the Ullmann and Buchwald-Hartwig reactions, while both achieving C-O bond formation, proceed through distinct mechanisms dictated by their respective metal catalysts.

Ullmann Condensation Mechanism

The copper-catalyzed Ullmann reaction is generally understood to proceed through a Cu(I)/Cu(III) cycle, although the precise mechanism can vary. The key steps involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired diaryl ether and regenerates the active Cu(I) catalyst.[9] Ligands, such as picolinic acid or diamines, are often employed to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[9][13]

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ligand Exchange Intermediate Ar-Cu(III)(OAr')X Cu(I)OAr'->Intermediate Oxidative Addition Ar-X Ar-X Ar-X->Intermediate Ar'-OH + Base Ar'-OH + Base Ar'-OH + Base->Cu(I)X Forms Phenoxide Ar-O-Ar' Ar-O-Ar' Intermediate->Cu(I)X Reductive Elimination Intermediate->Ar-O-Ar'

Caption: Generalized catalytic cycle for the Ullmann Condensation.

Buchwald-Hartwig Etherification Mechanism

The Buchwald-Hartwig reaction operates via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the alcohol or phenol and deprotonation by a base leads to a palladium alkoxide or phenoxide complex. Reductive elimination from this complex releases the diaryl ether product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14][15] The choice of phosphine ligand is critical, with bulky, electron-rich ligands generally promoting the reductive elimination step and increasing catalytic activity.[10][15]

Buchwald_Hartwig_Mechanism L-Pd(0) L-Pd(0) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) L-Pd(0)->Ar-Pd(II)-X(L) Oxidative Addition Intermediate Ar-Pd(II)-OAr'(L) Ar-Pd(II)-X(L)->Intermediate Ligand Exchange Ar-X Ar-X Ar-X->L-Pd(0) Ar'-OH + Base Ar'-OH + Base Ar'-OH + Base->Ar-Pd(II)-X(L) Ar-O-Ar' Ar-O-Ar' Intermediate->L-Pd(0) Reductive Elimination Intermediate->Ar-O-Ar'

Caption: Generalized catalytic cycle for the Buchwald-Hartwig Etherification.

Comparative Performance: A Data-Driven Overview

The efficacy of a synthetic route is measured by factors such as yield, reaction mildness, cost, and versatility. The following table summarizes a comparison of typical experimental conditions and characteristics for the two methods.

FeatureUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Copper (CuI, Cu₂O, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Catalyst Loading 1-20 mol% (can be stoichiometric)0.5-5 mol%
Ligand Picolinic acid, Proline, Diamines, PhenanthrolinesBiaryl phosphines (e.g., RuPhos, XPhos), Ferrocenyl phosphines (e.g., dppf)[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, K₃PO₄, Cs₂CO₃[15]
Solvent High-boiling polar solvents (DMF, NMP, Pyridine, DMSO)[7]Toluene, Dioxane, THF[14]
Temperature 100-220°C (often >150°C)[7]Room Temperature to 120°C
Substrate Scope Good for electron-deficient aryl halides; less tolerant of sensitive groups.[7]Excellent; tolerates a wide range of functional groups on both partners.[10]
Key Advantage Lower catalyst cost.[16]Milder conditions, broader scope, higher functional group tolerance.[10][12]
Key Disadvantage Harsh conditions, potential for side reactions, often requires activated substrates.[7]Higher catalyst and ligand cost.

Experimental Protocols: From Theory to Practice

A robust protocol is the cornerstone of reproducible research. Below are generalized, step-by-step methodologies for performing both Ullmann and Buchwald-Hartwig couplings for the synthesis of phenoxyphenyl derivatives. These should serve as a starting point, with optimization often necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Phenol, Base, Catalyst, and Ligand in a dry flask B Add anhydrous solvent A->B C Purge with inert gas (Argon or Nitrogen) B->C D Heat to desired temperature with vigorous stirring C->D E Monitor progress (TLC, GC-MS, LC-MS) D->E F Cool to room temperature E->F G Quench reaction and perform aqueous/organic extraction F->G H Dry organic layer and concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Modern Ullmann Condensation

This protocol is adapted for the synthesis of a substituted diaryl ether using a modern, ligand-assisted Ullmann condensation.[9]

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol derivative (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Picolinic Acid (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry oven-dried reaction flask, add the aryl halide, phenol derivative, CuI, picolinic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous DMSO via syringe.

  • Heat the reaction mixture in a preheated oil bath to 110-130°C with vigorous stirring.[12]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Etherification

This protocol describes a general procedure for the palladium-catalyzed synthesis of a diaryl ether.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenol derivative (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • RuPhos (a biaryl phosphine ligand) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl bromide, phenol derivative, Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry reaction vial equipped with a stir bar.

  • Remove the vial from the glovebox and add anhydrous toluene via syringe.

  • Seal the vial and place it in a preheated heating block at 100°C.

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[12]

  • Concentrate the filtrate and purify the crude product via silica gel column chromatography to yield the desired phenoxyphenyl derivative.

Conclusion and Future Outlook

Both the Ullmann condensation and the Buchwald-Hartwig etherification are indispensable tools for the synthesis of phenoxyphenyl derivatives. The classical Ullmann reaction, revitalized with modern ligand systems, remains a cost-effective option, particularly for large-scale syntheses of less complex molecules.[12][16] However, the palladium-catalyzed Buchwald-Hartwig reaction provides unparalleled scope, reliability, and mildness, making it the premier choice for constructing intricate molecular architectures in drug discovery and academic research.[10][17]

Future advancements will likely focus on further reducing the cost and environmental impact of these reactions. This includes the development of catalysts based on more earth-abundant metals, designing reactions that can be run in greener solvents or under solvent-free conditions, and adapting these powerful methodologies to continuous flow chemistry for safer and more efficient production of active pharmaceutical ingredients.[18]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Acetamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of acetamide is a critical task, particularly given its potential as a genotoxic impurity. The choice of analytical methodology can significantly impact the reliability and validity of results. This guide provides an in-depth comparison of the primary analytical techniques for acetamide quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also explore the utility of Fourier-Transform Infrared (FTIR) spectroscopy as a supportive technique.

This document is structured to provide not just procedural steps, but the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to your analytical workflow. All protocols and claims are supported by authoritative references to ensure scientific integrity.

The Analytical Imperative: Why Cross-Validation Matters

In the landscape of pharmaceutical analysis, reliance on a single analytical method can introduce unforeseen biases and vulnerabilities. Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a cornerstone of robust data generation. This practice is essential for:

  • Method Orthogonality: Employing methods with different separation and detection principles provides a more comprehensive understanding of the analyte and the sample matrix.

  • Confirmation of Results: Independent verification of analyte concentration builds confidence in the data, which is particularly crucial for regulatory submissions.

  • Uncovering Method-Specific Interferences: One method may be susceptible to interferences that another is not. Cross-validation can help identify and mitigate these issues.

This guide will delve into the practical application of cross-validation for acetamide quantification, providing the necessary tools to select and implement the most appropriate methods for your specific needs.

Core Analytical Techniques for Acetamide Quantification

The selection of an analytical method for acetamide is governed by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare the workhorses of small molecule quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely accessible and versatile technique for the analysis of non-volatile and thermally labile compounds like acetamide.

Causality Behind Experimental Choices in HPLC:

The choice of a reverse-phase C18 column is standard for polar analytes like acetamide, offering good retention and separation from other polar and non-polar impurities. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like methanol, is optimized to achieve adequate retention and peak shape. UV detection at a low wavelength (around 200 nm) is necessary as acetamide lacks a strong chromophore at higher wavelengths.

Experimental Protocol: HPLC-UV for Acetamide Quantification

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a 30 mM phosphate buffer and adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid.

    • The mobile phase will be an isocratic mixture of the phosphate buffer and methanol (e.g., 98:2 v/v).[1]

  • Standard Preparation:

    • Prepare a stock solution of acetamide in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: Ambient.

    • Detection wavelength: 200 nm.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the acetamide standards against their known concentrations.

    • Determine the concentration of acetamide in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While acetamide is not highly volatile, GC-MS can be employed, often with derivatization to improve its chromatographic behavior and sensitivity.

Causality Behind Experimental Choices in GC-MS:

Direct injection of acetamide is possible, but derivatization with an agent like 9-xanthydrol can enhance its volatility and thermal stability, leading to better peak shape and lower detection limits. The use of a polar capillary column, such as one with a wax or cyano-based stationary phase, is optimal for retaining and separating the polar acetamide. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity by monitoring characteristic ions of acetamide or its derivative.

Experimental Protocol: GC-MS for Acetamide Quantification

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Standard and Sample Preparation (with Derivatization):

    • Prepare standards and samples in a suitable solvent.

    • Add a derivatizing agent (e.g., 9-xanthydrol) and an acid catalyst (e.g., HCl) and allow the reaction to proceed at ambient temperature.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C.

    • Oven temperature program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 240 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the acetamide derivative.

  • Data Analysis:

    • Similar to HPLC, construct a calibration curve using the peak areas of the derivatized acetamide standards.

    • Quantify acetamide in the derivatized sample by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, provided an internal standard of known purity is used.

Causality Behind Experimental Choices in qNMR:

The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific resonance and the number of protons giving rise to that signal. For acetamide, the methyl protons provide a distinct singlet that is well-suited for integration. The choice of an internal standard is critical; it must be of high purity, soluble in the same deuterated solvent as the analyte, and have at least one resonance that does not overlap with any of the analyte's signals. Maleic acid is a common internal standard for polar analytes in DMSO-d6.

Experimental Protocol: ¹H-qNMR for Acetamide Quantification

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing acetamide.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativeness include:

      • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of acetamide (e.g., the methyl singlet around 1.8 ppm in DMSO-d6) and a well-resolved signal of the internal standard (e.g., the olefinic singlet of maleic acid around 6.2 ppm in DMSO-d6).

    • Calculate the concentration of acetamide using the following formula:

    Cacetamide = (Iacetamide / Nacetamide) * (NIS / IIS) * (MIS / Macetamide) * (WIS / Wsample) * PIS

    Where:

    • C = Concentration or purity of acetamide

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Supportive Analytical Technique: FTIR Spectroscopy

While not typically a primary quantitative technique for acetamide in complex matrices, FTIR can be a valuable tool for identification and, in some cases, semi-quantitative or quantitative analysis in simpler mixtures.

Causality Behind Experimental Choices in FTIR:

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. Acetamide has characteristic absorption bands, such as the C=O stretch of the amide group, which can be used for identification. For quantitative analysis, the Beer-Lambert law can be applied, where the absorbance of a specific peak is proportional to the concentration.

Experimental Protocol: FTIR for Acetamide Analysis

  • Instrumentation:

    • FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

  • Sample Preparation:

    • For ATR, place the sample directly on the crystal.

    • For quantitative analysis, a calibration set can be prepared by mixing known concentrations of acetamide with a non-absorbing matrix (e.g., KBr).

  • Data Acquisition:

    • Collect the infrared spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • For identification, compare the sample spectrum to a reference spectrum of acetamide.

    • For quantification, create a calibration curve by plotting the absorbance of a characteristic acetamide peak (e.g., the amide I band around 1670 cm⁻¹) against concentration.

Comparative Performance of Analytical Methods

The choice of analytical method should be based on a thorough evaluation of their performance characteristics. The following table summarizes typical performance data for the quantification of acetamide by HPLC-UV and GC-MS.

Performance CharacteristicHPLC-UVGC-MSqNMR
Linearity (r²) > 0.999> 0.995Not Applicable (Direct Method)
Range 1 - 100 µg/mL0.1 - 20 µg/mLDependent on sample prep
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 10%< 3%
Limit of Detection (LOD) ~2.5 µg/L[1]~0.4 ppm[2]Higher than chromatographic methods
Limit of Quantitation (LOQ) ~7.7 µg/L[1]~1.3 ppm[2]Higher than chromatographic methods

Statistical Cross-Validation of Analytical Methods

Once you have data from two different analytical methods, a statistical comparison is necessary to determine if they can be used interchangeably. A Bland-Altman plot is a powerful tool for this purpose.[3][4][5]

The Principle of Bland-Altman Analysis:

Instead of simply correlating the results of two methods, a Bland-Altman plot visualizes the agreement between them. It plots the difference between the measurements from the two methods against the average of the two measurements. This allows for the assessment of any systematic bias and the limits of agreement.

Workflow for Cross-Validation using Bland-Altman Plot

CrossValidationWorkflow cluster_DataGeneration Data Generation cluster_DataAnalysis Data Analysis cluster_Visualization Visualization & Interpretation A Analyze Samples with Method 1 (e.g., HPLC) C Calculate the Difference (Method 1 - Method 2) for each sample A->C D Calculate the Average ((Method 1 + Method 2) / 2) for each sample A->D B Analyze the Same Samples with Method 2 (e.g., GC-MS) B->C B->D E Create a Bland-Altman Plot (Difference vs. Average) C->E D->E F Calculate Mean Difference (Bias) and Limits of Agreement (Mean ± 1.96*SD) E->F G Interpret the Plot: Assess for systematic bias and the range of disagreement F->G

Caption: Workflow for cross-validation of two analytical methods using a Bland-Altman plot.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of ensuring data integrity in the quantification of acetamide. This guide has provided a comprehensive overview of the primary chromatographic and spectroscopic techniques, complete with detailed protocols and a framework for their statistical comparison.

  • HPLC-UV stands out for its accessibility, robustness, and good precision for routine analysis.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification, especially when dealing with complex matrices.

  • qNMR provides a powerful, direct quantification method that is invaluable for the certification of reference standards and for orthogonal verification without the need for specific standards of the analyte itself.

  • FTIR serves as a rapid and effective tool for identity confirmation and can be employed for quantification in simpler sample matrices.

By judiciously selecting and cross-validating these methods, researchers, scientists, and drug development professionals can generate highly reliable and defensible data for acetamide quantification, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

in vivo efficacy comparison of "methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the In Vivo Efficacy of Novel Phenoxyacetamide Derivatives: A Comparative Analysis Framework

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vivo efficacy of "methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate" and its derivatives, a class of compounds with significant therapeutic potential. While public data on this specific molecule is nascent, the broader family of phenoxyacetamide derivatives has shown promise in preclinical studies for both anti-inflammatory and anti-cancer applications.[1][2][3][4] This document, therefore, outlines the critical experimental pathways for assessing efficacy in these two key areas, using the specified molecule as a primary candidate for methodological illustration.

The protocols and comparative data presented herein are designed to serve as a robust template for researchers. The causality behind experimental choices is explained, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

Part 1: Assessment of Anti-Inflammatory Efficacy

The structural similarity of phenoxyacetamide derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for investigating their potential in treating inflammatory conditions.[3] A cornerstone model for this assessment is the carrageenan-induced paw edema assay in rodents, a highly reproducible model of acute inflammation.[5][6]

Chosen In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is invaluable for screening acute anti-inflammatory activity. The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[5] The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cyclooxygenase (COX) enzymes, making it an excellent model to test compounds with potential NSAID-like activity.[6][7]

Experimental Workflow: Anti-Inflammatory Screening

G cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Induction & Measurement cluster_2 Phase 3: Data Analysis acclimatize Acclimatization (7 days) grouping Animal Grouping (n=6 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Compound Administration (p.o.) baseline->dosing carrageenan Carrageenan Injection (0.1 mL, 1%) dosing->carrageenan 1 hour post-dosing measurement Paw Volume Measurement (Vₜ) (Hourly for 6 hours) carrageenan->measurement calc_edema Calculate Paw Edema (Vₜ - V₀) measurement->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition stats Statistical Analysis (e.g., ANOVA) calc_inhibition->stats G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis cell_prep HepG2 Cell Culture & Preparation injection Subcutaneous Injection of Cells into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Groups (Tumor Volume ~100 mm³) tumor_growth->randomization treatment Treatment Administration (e.g., i.p., daily) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (3x/week) treatment->monitoring endpoint Study Endpoint (e.g., Day 28) monitoring->endpoint Pre-defined duration excision Tumor Excision & Weight endpoint->excision analysis Calculate Tumor Growth Inhibition (TGI) excision->analysis

References

A Senior Application Scientist's Guide to Benchmarking Biological Activity Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the robust evaluation of a new chemical entity's (NCE) biological activity is paramount. Benchmarking this activity against established, clinically successful drugs provides essential context, enabling researchers and drug development professionals to make informed decisions about the potential of a lead candidate. This guide offers a comprehensive framework for designing, executing, and interpreting benchmarking studies, ensuring scientific integrity and generating data that stands up to rigorous scrutiny.

The Rationale: Why Benchmark?

Benchmarking is more than a simple head-to-head comparison; it is a critical step in understanding a new drug's potential therapeutic niche and competitive landscape.[1][2] By comparing an NCE to a "gold standard," we can:

  • Establish a Therapeutic Window: Determine if the NCE exhibits a superior efficacy and safety profile.

  • Inform Clinical Trial Design: Data from benchmarking studies can help in dose selection and predicting clinical outcomes.[3]

  • De-risk Drug Development: Early identification of a compound's strengths and weaknesses can save significant time and resources.[1]

  • Support Regulatory Submissions: Robust preclinical data comparing a new drug to the standard of care is a key component of Investigational New Drug (IND) applications.[3][4][5]

Designing a Robust Benchmarking Study: A Step-by-Step Approach

A well-designed study is the foundation of reliable and reproducible results. The following workflow outlines the key considerations in designing a comprehensive benchmarking study.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation Select Comparators Select Comparators Define Endpoints Define Endpoints Select Comparators->Define Endpoints Choose Assay Systems Choose Assay Systems Define Endpoints->Choose Assay Systems Assay Validation Assay Validation Choose Assay Systems->Assay Validation Dose-Response Studies Dose-Response Studies Assay Validation->Dose-Response Studies Data Acquisition Data Acquisition Dose-Response Studies->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Interpretation Interpretation Data Analysis->Interpretation Reporting Reporting Interpretation->Reporting

Caption: A streamlined workflow for benchmarking biological activity.

Selection of Appropriate Comparators

The choice of established drugs for comparison is critical. These should ideally be:

  • Clinically Relevant: The current standard of care for the target indication.

  • Mechanistically Similar or Diverse: Including drugs with the same mechanism of action (MoA) allows for a direct comparison of potency and efficacy. Including drugs with different MoAs can help to understand the NCE's unique properties.

  • Well-Characterized: Drugs with a wealth of publicly available data on their pharmacology, pharmacokinetics, and clinical effects.

Defining Meaningful Endpoints

The endpoints of the study should be directly related to the desired therapeutic effect. These can be:

  • Biochemical: Inhibition of a specific enzyme or receptor binding.

  • Cellular: Inhibition of cell proliferation, induction of apoptosis, or modulation of a signaling pathway.[6]

  • In Vivo: Reduction in tumor volume, alleviation of disease symptoms, or improvement in survival.

Choosing the Right Assay Systems: In Vitro vs. In Vivo

Both in vitro and in vivo models play crucial roles in drug discovery and have distinct advantages and limitations.[7][8]

FeatureIn Vitro AssaysIn Vivo Models
Environment Controlled, artificial setting (e.g., cell culture).[9]Complex, whole-organism environment.
Throughput High-throughput, suitable for screening many compounds.[9][10]Low-throughput, resource-intensive.[11]
Cost Relatively low cost.[9]High cost.[8]
Ethical Concerns Minimal ethical concerns.[9]Significant ethical considerations.[11]
Predictive Value May not fully recapitulate human physiology.More predictive of clinical outcomes, but species differences can be a factor.

Causality in Assay Selection: The choice of assay system is dictated by the specific question being asked. Early-stage screening and MoA studies are often best served by high-throughput in vitro assays.[9] As a compound progresses, in vivo models become essential to evaluate its efficacy and safety in a more physiologically relevant context.[8] The FDA requires data from both in vitro and in vivo studies for IND submissions.[12][13]

Executing the Experiments: Protocols for Reproducibility

The following are example protocols for common assays used in benchmarking studies.

Experimental Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the NCE and the comparator drug for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.[14]

Experimental Protocol 2: In Vivo Xenograft Tumor Model

This model is commonly used to evaluate the anti-cancer efficacy of a new drug.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, NCE, and comparator drug).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route of administration.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine significant differences.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Key Metrics: IC50 and EC50
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a more potent inhibitor.[14][15][16][17]

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a more potent agonist.[14][15][16][17]

These values are typically determined by fitting a dose-response curve to the experimental data using non-linear regression.

G cluster_0 Dose-Response Curve Analysis Raw Data Raw Data Normalization Normalization Raw Data->Normalization Curve Fitting Curve Fitting Normalization->Curve Fitting Parameter Extraction Parameter Extraction Curve Fitting->Parameter Extraction IC50/EC50 Values IC50/EC50 Values Parameter Extraction->IC50/EC50 Values

Caption: The process of deriving IC50/EC50 values from raw experimental data.

Statistical Analysis

Statistical tests are essential to determine if the observed differences between the NCE and the comparator drug are significant.[18][19][20]

  • t-tests: Used to compare the means of two groups.[18][19][20]

  • ANOVA (Analysis of Variance): Used to compare the means of three or more groups.[18][19][20]

  • Log-rank test: Used to compare survival curves in in vivo studies.[18][19]

The choice of statistical test depends on the experimental design and the type of data collected.[18][19]

Summarizing the Data: Clear and Concise Presentation

Well-structured tables are crucial for presenting quantitative data in a clear and easily comparable format.

Table 1: In Vitro Potency of NCE-123 and Comparator Drugs against Cancer Cell Lines

CompoundCell Line A IC50 (nM)Cell Line B IC50 (nM)Cell Line C IC50 (nM)
NCE-12315 ± 2.125 ± 3.510 ± 1.8
Comparator 150 ± 5.375 ± 8.145 ± 4.9
Comparator 25 ± 0.910 ± 1.58 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of NCE-123 in a Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle1500 ± 250--
NCE-123 (10 mg/kg)500 ± 10066.7<0.01
Comparator 1 (20 mg/kg)750 ± 15050.0<0.05

Data are presented as mean ± standard error of the mean (n=8 mice per group).

Conclusion: A Foundation for Success

Benchmarking the biological activity of a new chemical entity against established drugs is a cornerstone of modern drug discovery and development. By adhering to the principles of robust experimental design, employing validated assay systems, and conducting rigorous data analysis, researchers can generate the high-quality, reliable data necessary to advance promising new therapies from the laboratory to the clinic. This guide provides a framework for this critical process, emphasizing the importance of scientific integrity and a deep understanding of the underlying biological and pharmacological principles.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Phenoxyphenyl Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phenoxyphenyl Ligands and the Imperative for Rigorous Docking

Phenoxyphenyl-based scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds targeting diverse protein classes. Their conformational flexibility, characterized by the ether linkage, presents both an opportunity and a challenge for computational chemists. Molecular docking, a cornerstone of structure-based drug design, is instrumental in predicting the binding modes and affinities of these ligands, thereby guiding lead optimization and virtual screening campaigns.[1][2] However, the reliability of docking results is contingent upon a carefully chosen and validated protocol.[3][4]

This guide provides a comparative analysis of common molecular docking software and methodologies, offering a framework for conducting robust and reproducible docking studies on phenoxyphenyl ligands. We will delve into the causality behind experimental choices, from software selection to the nuances of ligand and protein preparation, and provide self-validating protocols to ensure the scientific integrity of your results.

Part 1: A Comparative Overview of Molecular Docking Software

The choice of docking software is a critical first step that influences the entire workflow.[5] Various programs employ different search algorithms and scoring functions, leading to variability in performance.[6][7] A comparative assessment is therefore essential to select the most suitable tool for your specific research question.

Key Docking Programs: A Head-to-Head Comparison

Several docking programs are widely used in both academia and industry.[8] Below is a comparison of some of the most prominent options, highlighting their strengths and weaknesses.

Software Search Algorithm Scoring Function Strengths Weaknesses
AutoDock Vina Iterated Local Search Global OptimizerEmpirical-basedOpen-source, fast, and widely used.[8][9]Can be less accurate for highly flexible ligands.
GOLD Genetic AlgorithmGoldScore, ChemScore, ASP, PLPHigh accuracy, particularly for flexible ligands.[7]Can be computationally expensive.
Glide (Schrödinger) Hierarchical search protocolGlideScore, SP, XPHigh speed and accuracy, well-integrated into a larger software suite.[6][7]Commercial, can be costly.
ICM (Molsoft) Biased Probability Monte CarloICM ScoreGood performance in pose prediction.[6][7]Can be less intuitive for new users.

Studies have shown that programs like GLIDE, ICM, and Surflex often generate ligand poses closer to the crystallographic conformation.[6] Glide, in particular, has demonstrated consistent performance across a variety of binding sites.[7] However, the performance of any docking program can be significantly influenced by the specific protein target and ligand characteristics.[7]

Part 2: The Cornerstone of Reliability: Protocol Validation

A docking protocol should not be considered a "black box." Every step must be validated to ensure the results are meaningful and reproducible.[3] The most fundamental validation technique is re-docking , where a co-crystallized ligand is extracted from a protein-ligand complex and then docked back into the binding site.[10]

A successful re-docking experiment should reproduce the experimentally determined binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[10] This confirms that the chosen docking parameters and scoring function are appropriate for the system under investigation.

Experimental Workflow: A Step-by-Step Protocol for Docking Phenoxyphenyl Ligands

This protocol provides a generalized workflow for a comparative docking study. For this example, we will use AutoDock Tools, a popular and freely available software package.[11][12]

Step 1: Protein and Ligand Preparation
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Open the PDB file in AutoDockTools.[11]

    • Remove water molecules and any heteroatoms not relevant to the study.[11]

    • Add polar hydrogens to the protein.[11]

    • Add Kollman charges to the protein atoms.[11]

    • Save the prepared protein in the .pdbqt format.[11]

  • Prepare the Ligand:

    • Obtain the 3D structure of the phenoxyphenyl ligand.

    • Use a tool like OpenBabel to convert the ligand file to .pdbqt format.[11][12]

    • In AutoDockTools, add charges and polar hydrogens to the ligand.[11]

    • Save the final ligand file in .pdbqt format.[11]

Step 2: Grid Box Definition

The grid box defines the search space for the docking simulation.[3]

  • In AutoDockTools, set the grid box to encompass the known binding site of the target protein.[11]

  • If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[3]

Step 3: Docking Parameter Setup and Execution
  • Select Search Algorithm: Choose the genetic algorithm (GA) as the search parameter.[11][12]

  • Set GA Parameters: For a more thorough search, increase the number of GA runs (e.g., to 50 or 100) and the population size.[11][12]

  • Run AutoDock: Execute the docking simulation using the prepared protein, ligand, and grid parameter files.[11][12]

Step 4: Analysis of Results
  • Binding Affinity: The docking results will provide a binding affinity score (e.g., in kcal/mol). Lower values typically indicate stronger binding.[13]

  • Pose Visualization: Visualize the predicted binding poses in a molecular graphics program like PyMOL or Chimera.[13]

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the molecular basis of binding.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein (PDB) & Ligand Structures PrepProt 2. Prepare Protein (Remove water, add H, add charges) PDB->PrepProt PrepLig 3. Prepare Ligand (Add charges, add H) PDB->PrepLig Grid 4. Define Grid Box (Binding Site) PrepProt->Grid PrepLig->Grid Params 5. Set Docking Parameters (e.g., Genetic Algorithm) Grid->Params Run 6. Execute Docking Simulation Params->Run Analyze 7. Analyze Results (Binding affinity, poses, interactions) Run->Analyze Validate 8. Validate Protocol (Re-docking, RMSD < 2Å) Analyze->Validate

Caption: A generalized workflow for molecular docking studies.

Part 3: Biological Context and Signaling Pathways

To demonstrate the application of these methods, it is helpful to consider a specific biological target. Phenoxyphenyl ligands are known to interact with a variety of proteins, including enzymes and nuclear receptors.[14][15] For instance, certain phenoxyphenyl derivatives act as inhibitors of enzymes involved in key signaling pathways. Understanding these pathways provides a broader context for the significance of the docking results.

G Ligand Phenoxyphenyl Ligand Receptor Target Protein (e.g., Kinase, Nuclear Receptor) Ligand->Receptor Binding & Inhibition Signal Downstream Signaling Cascade Receptor->Signal Blocks Signal Response Cellular Response (e.g., Inhibition of Proliferation, Apoptosis) Signal->Response Alters Response

Caption: Inhibition of a signaling pathway by a phenoxyphenyl ligand.

Conclusion: Towards Predictive and Reliable Docking

Comparative docking studies of phenoxyphenyl ligands require a multi-faceted approach that combines careful software selection, rigorous protocol validation, and a deep understanding of the underlying biological system. By following the principles of scientific integrity and employing a self-validating framework, researchers can generate reliable and predictive models of ligand-protein interactions. This, in turn, accelerates the drug discovery process by providing crucial insights into the molecular determinants of binding, ultimately guiding the design of more potent and selective therapeutics.

References

A Researcher's Guide to the Validation of Polo-Like Kinase 1 (PLK1) as a Novel Biological Target for Phenoxyacetamide Compounds in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the validation of a novel biological target is a critical step in the journey toward creating new therapeutics. This guide provides an in-depth, technical comparison and validation framework for Polo-like Kinase 1 (PLK1) as a novel target for phenoxyacetamide compounds in the context of hepatocellular carcinoma (HCC). We will explore the experimental data and methodologies required to build a robust validation package, comparing the efficacy of a hypothetical phenoxyacetamide compound, "PHA-X," with existing therapeutic alternatives.

Introduction: The Therapeutic Potential of Phenoxyacetamide Compounds in Oncology

Phenoxyacetamide derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and notably, anticancer properties.[1][2][3] Several studies have highlighted their potential as cytotoxic agents against various cancer cell lines, including breast and liver cancer.[4][5] One identified mechanism of action for a phenoxyacetamide derivative in hepatocellular carcinoma cells (HepG2) is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), leading to apoptosis.[4][5]

Hepatocellular carcinoma remains a major global health challenge with limited therapeutic options for advanced stages.[6][7] While multi-kinase inhibitors like Sorafenib and Lenvatinib are standard first-line treatments, their efficacy is often limited by resistance and side effects.[8][9] This underscores the urgent need for novel therapeutic targets and drugs. Recent research has pointed to Polo-like Kinase 1 (PLK1) as an emerging and promising target in HCC.[8]

This guide will focus on the validation of PLK1 as a novel target for a hypothetical phenoxyacetamide compound, PHA-X, in HCC. We will outline a comprehensive validation strategy, from initial target identification to preclinical proof-of-concept, and compare its potential efficacy with established HCC therapies.

Part 1: Target Identification and Rationale for PLK1 in HCC

The initial step in our validation journey is to establish a strong rationale for investigating PLK1 as a target for phenoxyacetamide compounds in HCC.

Hypothesis: PHA-X Modulates PLK1 Activity in HCC

Our central hypothesis is that the cytotoxic effects of our hypothetical phenoxyacetamide compound, PHA-X, in hepatocellular carcinoma are mediated through the direct inhibition of Polo-like Kinase 1 (PLK1).

Supporting Evidence for PLK1 as a Target
  • Overexpression in HCC: PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. Numerous studies have demonstrated that PLK1 is overexpressed in a variety of human cancers, including hepatocellular carcinoma, and its expression level often correlates with poor prognosis.

  • Role in Carcinogenesis: PLK1 is involved in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its dysregulation can lead to aneuploidy and genomic instability, which are hallmarks of cancer.

  • Druggability: Kinases are a well-established class of druggable targets. The availability of a deep ATP-binding pocket makes them amenable to small molecule inhibition.

To begin our investigation, a preliminary screening of PHA-X against a panel of cancer-related kinases would be performed. For the purpose of this guide, we will assume that this screen revealed a high affinity of PHA-X for PLK1.

Part 2: A Step-by-Step Guide to the Experimental Validation of PLK1

This section provides detailed protocols for the experimental validation of PLK1 as the target of PHA-X in HCC.

Workflow for PLK1 Target Validation

G cluster_0 Biochemical & Cellular Engagement cluster_1 Cellular & Phenotypic Consequences cluster_2 In Vivo Proof-of-Concept Biochemical_Assays Biochemical Assays (Kinase Activity, Binding) Cellular_Target_Engagement Cellular Target Engagement (CETSA) Biochemical_Assays->Cellular_Target_Engagement Confirms direct interaction Phenotypic_Assays Phenotypic Assays (Viability, Apoptosis, Cell Cycle) Cellular_Target_Engagement->Phenotypic_Assays Validates cellular target Mechanism_of_Action Mechanism of Action (Western Blot, Immunofluorescence) Phenotypic_Assays->Mechanism_of_Action Links target inhibition to cellular effect Xenograft_Models HCC Xenograft Models Mechanism_of_Action->Xenograft_Models Informs in vivo study design Pharmacodynamic_Biomarkers Pharmacodynamic Biomarkers Xenograft_Models->Pharmacodynamic_Biomarkers Demonstrates in vivo efficacy and target modulation

Caption: Experimental workflow for PLK1 target validation.

Experiment 1: Biochemical Confirmation of Direct PLK1 Inhibition

Objective: To quantitatively determine the inhibitory effect of PHA-X on PLK1 kinase activity and its direct binding affinity.

Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human PLK1 enzyme, a suitable peptide substrate (e.g., a casein-derived peptide), ATP, PHA-X, and a positive control inhibitor.

  • Procedure:

    • Prepare a series of dilutions of PHA-X.

    • In a 96-well plate, incubate recombinant PLK1 with the substrate and varying concentrations of PHA-X.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction.

    • Quantify substrate phosphorylation using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of PHA-X concentration to determine the IC50 value.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).

  • Procedure:

    • Immobilize recombinant PLK1 onto a sensor chip.

    • Flow serial dilutions of PHA-X over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the binding of PHA-X to PLK1.

  • Data Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD).

Experiment 2: Demonstrating Cellular Target Engagement

Objective: To confirm that PHA-X engages with PLK1 within the cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Line: HepG2 or other suitable HCC cell lines.

  • Procedure:

    • Treat intact cells with PHA-X or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blotting using an anti-PLK1 antibody.

  • Data Analysis: The binding of PHA-X to PLK1 is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Experiment 3: Linking Target Inhibition to Cellular Phenotype

Objective: To demonstrate that the inhibition of PLK1 by PHA-X leads to the expected anticancer phenotypes in HCC cells.

Protocol: Cell Viability and Apoptosis Assays

  • Cell Lines: A panel of HCC cell lines with varying PLK1 expression levels.

  • Procedure:

    • Viability: Treat cells with a dose-response of PHA-X for 48-72 hours and measure cell viability using an MTS or CellTiter-Glo® assay.

    • Apoptosis: Treat cells with PHA-X and quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) and determine the percentage of apoptotic cells.

Protocol: Cell Cycle Analysis

  • Procedure:

    • Treat HCC cells with PHA-X for 24 hours.

    • Fix the cells and stain with propidium iodide.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Inhibition of PLK1 is expected to cause a G2/M phase arrest.

Experiment 4: Elucidating the Molecular Mechanism of Action

Objective: To confirm that PHA-X modulates PLK1-mediated signaling pathways.

Protocol: Western Blot Analysis

  • Procedure:

    • Treat HCC cells with PHA-X for various time points.

    • Prepare cell lysates and perform Western blotting for key proteins in the PLK1 signaling pathway, including phosphorylated and total levels of PLK1 substrates (e.g., Cdc25C, Wee1) and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

  • Data Analysis: Observe a decrease in the phosphorylation of PLK1 substrates and an increase in apoptotic markers in a dose- and time-dependent manner.

Signaling Pathway of PLK1 Inhibition by PHA-X

G cluster_0 PHA-X Action cluster_1 Cell Cycle Regulation cluster_2 Cellular Outcome PHAX PHA-X PLK1 PLK1 PHAX->PLK1 Inhibits Cdc25C p-Cdc25C PLK1->Cdc25C Activates CDK1 Active CDK1/Cyclin B Cdc25C->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Blockage leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway of PHA-X mediated PLK1 inhibition.

Part 3: Comparative Analysis with an Alternative Therapy: Sorafenib

To establish the potential therapeutic advantage of PHA-X, a direct comparison with a standard-of-care treatment for HCC, such as the multi-kinase inhibitor Sorafenib, is essential.

Comparative Data Summary
Parameter PHA-X (Hypothetical Data) Sorafenib (Literature Data) Rationale for Comparison
Target(s) PLK1VEGFR, PDGFR, RAF kinasesSpecificity of action
IC50 (PLK1 Kinase Assay) 15 nM>10 µMDemonstrates target selectivity
GI50 (HepG2 cells) 50 nM5 µMIn vitro potency
Mechanism of Action G2/M cell cycle arrest, apoptosisInhibition of proliferation and angiogenesisDifferent mechanisms may overcome resistance
In Vivo Efficacy (Xenograft) Significant tumor growth inhibitionModerate tumor growth inhibitionPreclinical therapeutic potential
Experiment 5: In Vivo Validation in an HCC Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of PHA-X compared to Sorafenib.

Protocol: HCC Xenograft Study

  • Animal Model: Immunocompromised mice bearing subcutaneous HepG2 xenografts.

  • Treatment Groups:

    • Vehicle control

    • PHA-X (at an optimized dose and schedule)

    • Sorafenib (at a clinically relevant dose)

  • Procedure:

    • Once tumors reach a palpable size, randomize mice into treatment groups.

    • Administer treatments for a specified duration.

    • Monitor tumor volume and body weight regularly.

  • Endpoint Analysis:

    • At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-Histone H3, a marker of mitosis, and Ki-67 for proliferation).

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the validation of PLK1 as a novel biological target for phenoxyacetamide compounds in the treatment of hepatocellular carcinoma. The proposed experiments are designed to build a compelling case for the mechanism of action and therapeutic potential of our hypothetical compound, PHA-X. Successful validation through these steps would provide a strong foundation for advancing PHA-X into further preclinical and clinical development.

Future studies should focus on identifying predictive biomarkers of response to PHA-X, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and conducting detailed toxicology studies to assess its safety profile. The validation of novel targets like PLK1 is paramount to expanding the therapeutic arsenal against challenging diseases like HCC.

References

Assessing the Selectivity Profile of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone of developing safer, more effective therapeutics with minimal off-target effects. This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound, methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate. While this specific molecule is cataloged as a glycine derivative, its detailed pharmacological activity remains largely uncharacterized in public literature.[1][2]

Our investigation is predicated on a structural hypothesis. The core moiety, a substituted phenoxyphenyl acetic acid derivative, bears a resemblance to a class of compounds known for their anti-inflammatory properties.[3][4] Notably, fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID), and other related phenoxy acetic acid derivatives have been explored for their therapeutic potential, often through the inhibition of cyclooxygenase (COX) enzymes.[3][5] This structural analogy provides a logical starting point for our inquiry, positioning this compound as a candidate for investigation within inflammation-related pathways.

This guide will therefore outline a rigorous, multi-faceted experimental plan to not only elucidate the potential COX inhibitory activity of this compound but also to establish a broader understanding of its selectivity against other relevant biological targets. We will compare its hypothetical performance against two well-established benchmarks: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Rationale for Experimental Design: Beyond a Single Target

A comprehensive selectivity profile necessitates a multi-pronged approach. Simply identifying a primary target is insufficient; a thorough understanding of a compound's interactions across a range of related and unrelated targets is crucial for predicting its therapeutic window and potential side effects. Our experimental design is therefore structured to provide a holistic view of the compound's activity.

The core of our investigation will focus on the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and plays a key role in inflammation.[5] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Beyond the COX enzymes, a broader screening against a panel of kinases is a critical step. Kinases are a large family of enzymes involved in a vast array of cellular processes, and off-target kinase activity is a common source of adverse drug reactions.

The following diagram illustrates the proposed experimental workflow for a comprehensive selectivity assessment.

G cluster_0 Compound Preparation & QC cluster_1 Primary Target Screening cluster_2 Secondary & Off-Target Screening cluster_3 Data Analysis & Profile Generation Compound Methyl 2-(2-(5-chloro-2-phenoxyphenyl) -N-methylacetamido)acetate QC Purity & Identity Verification (NMR, LC-MS, HPLC) Compound->QC COX1_Assay COX-1 Inhibition Assay QC->COX1_Assay Test Compound & Controls (Ibuprofen, Celecoxib) COX2_Assay COX-2 Inhibition Assay QC->COX2_Assay Test Compound & Controls (Ibuprofen, Celecoxib) Kinase_Panel Broad Kinase Panel Screen QC->Kinase_Panel Cytotoxicity Cell Viability Assay QC->Cytotoxicity IC50 IC50 Determination COX1_Assay->IC50 COX2_Assay->IC50 Profile Comprehensive Selectivity Profile Kinase_Panel->Profile Cytotoxicity->Profile Selectivity_Index Selectivity Index Calculation (COX-1/COX-2) IC50->Selectivity_Index Selectivity_Index->Profile G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_A Kinase Complex_A Kinase-Ligand Complex (High Signal) Kinase_A->Complex_A Binds Ligand_A Labeled Ligand Ligand_A->Complex_A Kinase_B Kinase Complex_B Kinase-Inhibitor Complex (Low Signal) Kinase_B->Complex_B Binds Ligand_B Labeled Ligand Ligand_B->Kinase_B Binding Inhibited Inhibitor Test Compound Inhibitor->Complex_B

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate, a glycine derivative, ensuring compliance with safety regulations and fostering a responsible laboratory environment.

Hazard Assessment and Regulatory Framework

Before initiating any disposal procedure, a thorough understanding of the compound's hazards and the governing regulations is essential.

Hazard Profile:

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

These classifications necessitate that the compound be treated as a hazardous waste.

Regulatory Compliance:

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2] Laboratories must manage chemical waste from its point of generation to its final disposal.[3] This involves proper waste determination, segregation, containment, labeling, and storage.

Personal Protective Equipment (PPE) and Spill Management

Given the hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including for disposal.

Required PPE:

  • Eye Protection: Safety goggles with side-shields are essential to prevent eye contact.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[5]

  • Body Protection: An impervious lab coat or clothing is required to prevent skin contact.[4]

  • Respiratory Protection: When handling the solid compound or if there is a risk of aerosolization, use a respirator as advised by your institution's Environmental Health and Safety (EHS) department.

Spill Management: In the event of a spill, the area should be evacuated and ventilated. For dry spills, dampen the material with water to prevent dusting before carefully sweeping it into a suitable container for disposal.[6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container.[7] Always wear appropriate PPE during cleanup.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound. This workflow is designed to ensure safety and regulatory compliance at each stage.

Experimental Workflow for Disposal

cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Documentation cluster_disposal Phase 4: Final Disposal A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Designate a Satellite Accumulation Area (SAA) A->B Establish safe zone C Step 3: Prepare a Labeled, Compatible Waste Container B->C Ensure proper containment D Step 4: Transfer Waste to Container (Solid or Liquid) C->D Ready for waste E Step 5: Securely Close Container D->E Prevent spills/exposure F Step 6: Place Container in SAA E->F Store safely G Step 7: Log Waste in Inventory F->G Maintain records H Step 8: Arrange for Pickup by EHS or Licensed Contractor G->H Finalize disposal process

Caption: Workflow for the safe disposal of this compound.

Detailed Procedural Steps:

Phase 1: Preparation and Segregation

  • Don Appropriate PPE: Before handling the waste, ensure you are wearing the required personal protective equipment as detailed in Section 2.

  • Designate a Satellite Accumulation Area (SAA): Identify a designated SAA within your laboratory, at or near the point of waste generation.[8][9] This area must be under the control of laboratory personnel and clearly marked.

  • Prepare a Labeled, Compatible Waste Container:

    • Select a container that is chemically compatible with the waste. For solids, a wide-mouth, sealable container is suitable. For solutions, use a screw-cap bottle made of a non-reactive material.[8]

    • The container must be in good condition, with no leaks or cracks.[8]

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]

      • The associated hazards (e.g., "Toxic," "Irritant").[8]

Phase 2: Waste Collection

  • Transfer Waste to the Container:

    • Solid Waste: Carefully transfer the solid compound into the prepared waste container. Minimize the creation of dust.

    • Liquid Waste (Solutions): If the compound is in solution, carefully pour the liquid waste into the designated container. Do not mix incompatible waste streams. For instance, do not mix this compound with strong oxidizing agents.[10]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Securely Close the Container: Tightly seal the container cap to prevent leaks or spills. The container must remain closed except when adding waste.[8]

Phase 3: Storage and Documentation

  • Place the Container in the SAA: Store the sealed and labeled waste container in your designated SAA.

  • Log the Waste: Record the generation of the waste in your laboratory's chemical inventory or waste log. This documentation is crucial for regulatory compliance.

Phase 4: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[11] Do not dispose of this chemical down the drain or in regular trash.[12] The final disposal method will likely be incineration in a licensed facility or burial in a designated landfill, as determined by the disposal contractor.[6]

Summary of Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on acute toxicity and irritant properties.[1]
Container Type Chemically compatible, sealedTo prevent leaks, reactions, and exposure.[8]
Labeling "Hazardous Waste," full chemical name, hazardsEPA requirement for clear identification and safety.[8][9]
Storage Location Designated Satellite Accumulation Area (SAA)For safe, controlled, and compliant temporary storage.[8]
Prohibited Disposal Drain, regular trashTo prevent environmental contamination and non-compliance.[12]
Final Disposal Licensed hazardous waste contractorEnsures environmentally sound and legally compliant disposal.[11]

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for methyl 2-(2-(5-chloro-2-phenoxyphenyl)-N-methylacetamido)acetate. This guide is constructed based on an analysis of its chemical structure and the known hazards of analogous compounds. It is intended for use by trained research personnel as a foundational resource. A comprehensive, substance-specific risk assessment must be conducted by a qualified safety professional before any handling of this compound.

Hazard Assessment by Structural Analogy

To establish a robust safety protocol, we must first deconstruct the target molecule to anticipate its potential hazards. The structure contains several key functional groups, each contributing to its overall toxicological and reactivity profile.

  • Halogenated Aromatic System (5-chloro-2-phenoxyphenyl): Chlorinated aromatic compounds are often persistent in the environment and can exhibit toxicity.[1] They may be irritating to the skin, eyes, and respiratory tract. Chronic exposure to some chlorinated organics can lead to systemic effects.

  • Amide Linkage (-N-methylacetamido): Phenylacetamide derivatives can vary widely in toxicity but should be handled as potential irritants and sensitizers.[2][3] The N-methyl group adds to the complexity.

  • Ester Moiety (methyl...acetate): Simple esters like methyl acetate are known to be eye irritants and can cause drowsiness or dizziness upon inhalation of vapors.[4][5]

Given these components, the primary routes of occupational exposure are likely to be:

  • Inhalation: Of aerosolized particles if the compound is a solid, or vapors if it is volatile.

  • Dermal Contact: Absorption through the skin, potentially leading to local irritation or systemic toxicity.

  • Ocular Contact: Direct contact with the eyes, likely causing serious irritation.[6]

  • Ingestion: Accidental ingestion via contaminated hands.

Therefore, all handling procedures must be designed to rigorously prevent these exposure routes.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale & Causality
Eye/Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation (e.g., during transfers of large quantities or when heating solutions).[7]The ester and phenylacetamide functionalities suggest the compound is likely a serious eye irritant. Goggles provide a seal against splashes and dust, while a face shield offers a secondary barrier for the entire face.[4]
Skin & Body Protection A flame-resistant lab coat is recommended. For significant splash potential, a chemical-resistant apron over the lab coat is necessary.[7] All skin must be covered (long pants, full-coverage shoes).Prevents incidental skin contact. Chlorinated organic compounds can sometimes be absorbed dermally. A double layer of protection is prudent for higher-risk procedures.
Hand Protection For Incidental Contact: Nitrile gloves (minimum thickness of 5 mil) inspected for integrity before use.[8] For Extended Contact/Immersion: Double-gloving with an inner nitrile glove and an outer, heavier-duty glove such as butyl rubber or Silver Shield.Nitrile offers good initial protection against a range of chemicals. However, halogenated solvents can degrade nitrile over time. For spills or prolonged handling, a more resistant outer glove is essential to prevent breakthrough.[7] Always consult the glove manufacturer's resistance chart for specific solvents being used.
Respiratory Protection All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters is required.[9][10] A full respiratory protection program must comply with OSHA 29 CFR 1910.134.[10]The compound's volatility is unknown, but it may form hazardous dusts or aerosols. A fume hood is the primary engineering control. Respirators provide personal protection if these primary controls fail or are not feasible.[11]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure. The following protocol outlines the essential stages of handling this compound.

Step-by-Step Handling Protocol:
  • Pre-Operational Safety Check:

    • Confirm the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an appropriate chemical spill kit is immediately accessible.

    • Locate the nearest safety shower and eyewash station.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer (Solid Compound):

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any dust.[2]

    • Use anti-static weigh boats or liners to prevent dispersal of fine powders.

    • Carefully transfer the weighed solid into the reaction vessel using a powder funnel.

    • Close the primary container immediately after dispensing.

  • Solution Preparation and Reaction:

    • Slowly add the solid to the solvent to prevent splashing.[2]

    • If the dissolution is exothermic, add the solid in small portions and allow the solution to cool.

    • Ensure the reaction apparatus is securely clamped within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove outer gloves (if double-gloving) and dispose of them in the designated solid waste container.

    • Remove the lab coat and inner gloves, disposing of the gloves immediately.

    • Thoroughly wash hands and forearms with soap and water.[2]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling the target compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood & Safety Equipment B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Weigh Compound in Ventilated Enclosure B->C D Transfer to Reaction Vessel C->D E Prepare Solution & Run Reaction D->E F Decontaminate Work Area E->F G Segregate & Dispose of Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Small Spill (Contained in Fume Hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains. If safe to do so, contain the spill with absorbent dikes. Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.

Disposal Plan

As a chlorinated organic compound, this chemical and its associated waste must be disposed of as hazardous waste. Improper disposal can lead to significant environmental contamination.[1]

  • Waste Segregation: All materials contaminated with the compound, including gloves, weigh boats, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a sealed, labeled container for halogenated organic liquid waste.[12] Do not mix with non-halogenated waste streams.[12]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of chlorinated organic waste.[13] This typically involves collection by a certified hazardous waste management company for high-temperature incineration.[14]

Disposal Decision Workflow

Caption: Decision tree for proper waste segregation and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.